Product packaging for (R)-mevalonate(Cat. No.:CAS No. 1192-42-3)

(R)-mevalonate

Cat. No.: B075417
CAS No.: 1192-42-3
M. Wt: 116.11 g/mol
InChI Key: XVQNGICOIZBDTJ-UHFFFAOYSA-N
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Description

(R)-mevalonate is the key biological enantiomer of mevalonic acid, serving as the essential biosynthetic precursor to all isoprenoid compounds. This central role places it at the foundation of the mevalonate pathway, a critical metabolic route conserved across most eukaryotes and some bacteria. In research, this compound is indispensable for studying the enzymology of the pathway, particularly the function of mevalonate kinase and subsequent kinases. It is used to reconstitute isoprenoid biosynthesis in vitro, to rescue pathways in cell-based assays where endogenous synthesis is inhibited (e.g., by statins), and to probe the regulation of sterol and non-sterol isoprenoid production. Its mechanism of action involves enzymatic phosphorylation by mevalonate kinase, initiating a cascade that ultimately yields the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the building blocks for a vast array of essential biomolecules, including cholesterol, steroid hormones, dolichols, heme, ubiquinone, and the prenyl groups required for protein prenylation. Consequently, this compound is a vital tool for researchers in metabolic engineering, aiming to optimize the production of high-value isoprenoids in microbial systems, as well as for fundamental investigations into cell signaling, membrane integrity, and protein function regulated by prenylation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B075417 (R)-mevalonate CAS No. 1192-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1192-42-3

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

3-hydroxy-3-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-5(7)2-3-8-4(5)6/h7H,2-3H2,1H3

InChI Key

XVQNGICOIZBDTJ-UHFFFAOYSA-N

SMILES

CC(CCO)(CC(=O)[O-])O

Isomeric SMILES

C[C@@](CCO)(CC(=O)[O-])O

Canonical SMILES

CC1(CCOC1=O)O

Color/Form

Oily liquid

Other CAS No.

150-97-0

solubility

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents.
In water, 6.0X10+4 mg/L at 25 °C (est)

Synonyms

Acid, Mevalonic
Mevalonate
Mevalonic Acid

vapor_pressure

1.7X10-3 mm Hg at 25 °C (est)

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the (R)-Mevalonate Biosynthesis Pathway in Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (R)-mevalonate biosynthesis pathway in eukaryotes. The mevalonate (B85504) pathway is a critical metabolic route responsible for the production of isoprenoids, a diverse class of over 30,000 biomolecules.[1] These molecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamin K, are essential for numerous cellular functions.[1] The pathway commences with acetyl-CoA and culminates in the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Due to its central role in cellular metabolism and its implications in various diseases, including hypercholesterolemia and cancer, the mevalonate pathway is a key target for drug development.[2][3]

Core Pathway: From Acetyl-CoA to Isoprenoid Precursors

The eukaryotic mevalonate pathway is a series of enzymatic reactions that convert acetyl-CoA into IPP and DMAPP. This process can be broadly divided into two stages: the formation of this compound from acetyl-CoA, and the subsequent conversion of this compound to IPP.

The initial steps involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is followed by the critical, rate-limiting step of the pathway: the reduction of HMG-CoA to this compound, catalyzed by HMG-CoA reductase (HMGR).[1][2] This particular enzymatic step is the primary target of statin drugs, a widely used class of cholesterol-lowering medications.[1]

In the subsequent phase, this compound undergoes two successive phosphorylation events, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), to form mevalonate-5-pyrophosphate.[4] The final step in the core pathway is the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by mevalonate diphosphate (B83284) decarboxylase (MVD), yielding IPP.[2][4] IPP can then be isomerized to DMAPP by isopentenyl pyrophosphate isomerase.

mevalonate_pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acetyl-CoA acetyltransferase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase This compound This compound HMG-CoA->this compound HMG-CoA reductase (Rate-limiting) Mevalonate-5-P Mevalonate-5-P This compound->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase IPP IPP Mevalonate-5-PP->IPP Mevalonate diphosphate decarboxylase DMAPP DMAPP IPP->DMAPP Isopentenyl pyrophosphate isomerase Isoprenoids Isoprenoids (Cholesterol, etc.) DMAPP->Isoprenoids

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the lower mevalonate pathway. This data is essential for kinetic modeling and understanding the efficiency of each enzymatic step.

Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes

EnzymeOrganismSubstrate(s)Km (µM)Vmaxkcat (s-1)Reference(s)
Phosphomevalonate KinaseStreptococcus pneumoniaeATP74-3.4[5][6][7]
Mevalonate-5-phosphate4.2-3.4[5][6][7]
Phosphomevalonate KinaseSaccharomyces cerevisiaeATP74.3 (at 37°C)5.33 µmol/min/µg-[8]
Mevalonate-5-phosphate880 (at 37°C)5.33 µmol/min/µg-[8]
Mevalonate Diphosphate DecarboxylaseHumanATP6906.1 U/mg-[9]
(R,S)-Mevalonate diphosphate28.96.1 U/mg-[9]

Table 2: Metabolite Concentrations in the Mevalonate Pathway

MetaboliteCell/Tissue TypeConcentrationMethodReference(s)
MevalonateHuman Plasma2.5 - 250 ng/mLLC-MS/MS[10]
Mevalonate Pathway IntermediatesHepG2 cellsDetectableLC-MS/MS[11]

Regulatory Mechanisms

The mevalonate pathway is tightly regulated to maintain cellular homeostasis of isoprenoids. The primary regulatory mechanism is the transcriptional control of HMG-CoA reductase and other key enzymes by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage process and translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.[12] Conversely, when sterol levels are high, the processing of SREBP-2 is inhibited, leading to a downregulation of the mevalonate pathway.

SREBP2_regulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP_INSIG SREBP-2-SCAP-INSIG Complex SREBP2_SCAP_Transport SREBP-2-SCAP Transport High_Sterols High Cellular Sterols High_Sterols->SREBP2_SCAP_INSIG Maintains complex in ER SREBP2_Cleavage Proteolytic Cleavage of SREBP-2 nSREBP2 Nuclear SREBP-2 SREBP2_Cleavage->nSREBP2 Translocates to Nucleus SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to Mevalonate_Genes Mevalonate Pathway Gene Transcription SRE->Mevalonate_Genes Activates Low_Sterols Low Cellular Sterols Low_Sterols->SREBP2_SCAP_Transport Allows transport to Golgi SREBP2_SCAP_Transport->SREBP2_Cleavage

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: HMG-CoA Reductase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[13][14]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM DTT)

  • HMG-CoA Reductase (purified enzyme or cell lysate)

  • HMG-CoA substrate solution

  • NADPH solution

  • Inhibitor (e.g., Atorvastatin) for control experiments

Procedure:

  • Sample Preparation:

    • Add 0.5-15 mU of the HMG-CoA reductase sample to the desired wells of the 96-well plate.

    • For a positive control, add a known amount of purified HMG-CoA reductase.

    • For an inhibitor control, add the HMG-CoA reductase and a known inhibitor.

    • Adjust the volume in all wells to 10 µL with HMG-CoA Reductase Assay Buffer.

    • For a reagent background control, add 10 µL of the assay buffer.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the HMG-CoA Reductase Assay Buffer, HMG-CoA substrate, and NADPH. The final concentrations will depend on the specific kit or experimental design.

  • Initiation and Measurement:

    • Add the reaction mixture to each well to initiate the reaction.

    • Immediately measure the absorbance at 340 nm (A340) at time T1.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 340 nm again at time T2 after a defined interval (e.g., 10-20 minutes).

  • Calculation:

    • Calculate the change in absorbance (ΔA340 = A340(T1) - A340(T2)).

    • The HMG-CoA reductase activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH.

HMGCR_assay_workflow Start Start Prepare_Samples Prepare Samples (Enzyme, Controls) Start->Prepare_Samples Add_to_Plate Add Samples to 96-well Plate Prepare_Samples->Add_to_Plate Add_Reaction_Mix Add Reaction Mix to Wells Add_to_Plate->Add_Reaction_Mix Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, HMG-CoA, NADPH) Prepare_Reaction_Mix->Add_Reaction_Mix Measure_A340_T1 Measure Absorbance at 340 nm (T1) Add_Reaction_Mix->Measure_A340_T1 Incubate Incubate at 37°C Measure_A340_T1->Incubate Measure_A340_T2 Measure Absorbance at 340 nm (T2) Incubate->Measure_A340_T2 Calculate_Activity Calculate Enzyme Activity Measure_A340_T2->Calculate_Activity End End Calculate_Activity->End

Protocol 2: SREBP-2 Activation Assay (Cell-Based)

This protocol is based on commercially available immunofluorescence assay kits.[15][16]

Principle: SREBP-2 activation involves its translocation from the endoplasmic reticulum to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.

Materials:

  • Cells known to exhibit SREBP-2 translocation (e.g., Raw 264.7 cells)

  • 6-, 12-, 24-, or 96-well plates suitable for cell culture and microscopy

  • Cell culture medium and supplements

  • Experimental compounds (potential activators or inhibitors of SREBP-2)

  • Positive control (e.g., a cholesterol transport inhibitor)

  • Cell-Based Assay Fixative

  • Permeabilization buffer (e.g., TBS with 0.1% Triton X-100)

  • Blocking solution

  • Primary antibody against SREBP-2

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in the wells of a plate and allow them to adhere overnight.

    • Treat the cells with experimental compounds or controls for a specified period (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Wash the cells with TBS (Tris-Buffered Saline) or PBS (Phosphate-Buffered Saline).

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

  • Immunostaining:

    • Incubate the cells with blocking solution for 30-60 minutes to reduce non-specific antibody binding.

    • Incubate with the primary anti-SREBP-2 antibody (diluted in an appropriate buffer) for 1 hour at room temperature.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with the fluorescently labeled secondary antibody (in the dark) for 1 hour at room temperature.

    • Wash the cells to remove unbound secondary antibody.

  • Visualization and Analysis:

    • Examine the cells under a fluorescence microscope.

    • In untreated or inhibited cells, SREBP-2 will show a diffuse cytoplasmic staining.

    • In activated cells, a clear nuclear localization of the fluorescence signal will be observed.

    • Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 3: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of mevalonate and other pathway intermediates.[10][11][17]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and highly sensitive detection of small molecules based on their mass-to-charge ratio.

Materials:

  • LC-MS/MS system (e.g., with an electrospray ionization source)

  • Appropriate LC column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., ammonium (B1175870) formate (B1220265) buffer and acetonitrile)

  • Internal standards (e.g., isotope-labeled versions of the analytes)

  • Reagents for sample extraction (e.g., methanol (B129727), solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • Harvest cells or collect biological fluids (e.g., plasma).

    • Spike the samples with a known amount of internal standard.

    • Perform metabolite extraction, for example, by protein precipitation with cold methanol or by solid-phase extraction.

    • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic gradient.

    • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a standard curve using known concentrations of the analytes.

    • Calculate the concentration of each metabolite in the samples based on the standard curve and the ratio of the analyte peak area to the internal standard peak area.

Conclusion

The this compound biosynthesis pathway is a fundamental metabolic process in eukaryotes with significant implications for health and disease. This technical guide has provided a detailed overview of the core pathway, including quantitative data on key enzymes, a description of its primary regulatory mechanism, and detailed experimental protocols for its investigation. A thorough understanding of this pathway is crucial for researchers and professionals in the fields of biochemistry, cell biology, and drug development, as it continues to be a promising target for therapeutic intervention.

References

Stereospecific Synthesis of (R)-Mevalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Mevalonic acid is a pivotal intermediate in the mevalonate (B85504) pathway, the metabolic route responsible for the biosynthesis of cholesterol and a vast array of isoprenoids.[1] Its stereochemically pure form is essential for various biochemical studies and serves as a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. This technical guide provides an in-depth overview of a highly efficient and stereospecific synthesis of (R)-mevalonic acid, commencing from the readily available starting material, isoprenol. The described five-step linear synthesis yields (R)-mevalonic acid on a gram scale with an impressive overall yield and exceptional enantiomeric purity.[1] Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the reproduction and adaptation of this methodology in a research and development setting.

Introduction

The biological significance of (R)-mevalonic acid has driven the development of numerous synthetic strategies. Early approaches often resulted in racemic mixtures or involved lengthy synthetic sequences with low overall yields.[1] While enzymatic and bio-fermentation methods can provide the desired enantiomer, chemical syntheses offer greater flexibility and scalability.[1] The strategy detailed herein, primarily based on the work of O'Connell et al., employs a combination of asymmetric catalysis and kinetic resolution to achieve excellent stereocontrol.[1] The key transformations include an enantioselective epoxidation of a homoallylic alcohol, followed by a Jacobsen hydrolytic kinetic resolution to enhance enantiomeric purity to ≥99% ee.[1] Subsequent cyanide-mediated epoxide ring-opening and hydrolysis afford the target molecule.[1]

Overall Synthetic Pathway

The stereospecific synthesis of (R)-mevalonic acid from isoprenol is a five-step process. The workflow begins with the enantioselective epoxidation of isoprenol. The resulting epoxide's hydroxyl group is then protected. A subsequent hydrolytic kinetic resolution dramatically enhances the enantiomeric excess of the desired epoxide. Following deprotection, the final key step is the cyanide-mediated ring-opening of the epoxide and subsequent hydrolysis of the nitrile to the carboxylic acid.[1]

Overall_Synthetic_Workflow Isoprenol Isoprenol Epoxide Enantioenriched Epoxide Isoprenol->Epoxide Enantioselective Epoxidation Protected_Epoxide TBS-Protected Epoxide Epoxide->Protected_Epoxide TBS Protection Resolved_Epoxide Highly Enantioenriched Protected Epoxide Protected_Epoxide->Resolved_Epoxide Jacobsen Kinetic Resolution Deprotected_Epoxide Highly Enantioenriched Epoxide Resolved_Epoxide->Deprotected_Epoxide TBS Deprotection R_Mevalonic_Acid (R)-Mevalonic Acid Deprotected_Epoxide->R_Mevalonic_Acid Cyanide Ring Opening & Hydrolysis

Figure 1: Overall workflow for the synthesis of (R)-mevalonic acid.

Detailed Experimental Protocols

Step 1: Enantioselective Epoxidation of Isoprenol

This initial step utilizes a zirconium-based catalyst with a chiral tartrate ligand to induce asymmetry in the epoxidation of the homoallylic alcohol, isoprenol.[1]

Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add zirconium(IV) isopropoxide (1 equivalent) and L-diisopropyl tartrate (L-DIPT) (1 equivalent) in a suitable solvent such as chlorobenzene (B131634).

  • Stir the mixture at room temperature for approximately 30 minutes to allow for ligand exchange and catalyst formation.

  • Add 4Å molecular sieves to the mixture.

  • Cool the reaction vessel to 5 °C using an ice bath.

  • Dissolve isoprenol (1.48 mmol) in chlorobenzene (1 mL) and add it dropwise to the cooled catalyst mixture.[1]

  • Stir the reaction at 5 °C for 96 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate (B1210297) 1:1).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield (R)-2-methyl-4-oxiran-2-ylbutan-1-ol.[1]

ParameterValueReference
Yield 87%[1]
Enantiomeric Excess (ee) 82%[1]
Step 2: Protection of the Primary Alcohol

The primary alcohol of the enantioenriched epoxide is protected as a tert-butyldimethylsilyl (TBS) ether to prevent interference in the subsequent kinetic resolution step.

Methodology:

  • Dissolve the enantioenriched epoxide from Step 1 in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) (1.5 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 4:1).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford the TBS-protected epoxide.

ParameterValueReference
Yield ~95% (Estimated)Assumed high-yielding standard procedure
Enantiomeric Excess (ee) 82% (Maintained)[1]
Step 3: Jacobsen Hydrolytic Kinetic Resolution

This crucial step employs a chiral (R,R)-Jacobsen's chromium catalyst to selectively hydrolyze the undesired (S)-enantiomer of the protected epoxide, thereby enriching the desired (R)-enantiomer.[1]

Methodology:

  • To a round-bottom flask, add the enantioenriched TBS-protected epoxide (0.81 mmol, 82% ee) and dissolve it in tert-butyl methyl ether (400 µL).[1]

  • Add the (R,R)-Jacobsen's chromium catalyst (0.016 mmol).[1]

  • Stir the mixture at 25 °C for 5 minutes.[1]

  • Add trimethylsilyl (B98337) azide (B81097) (TMS-azide) (0.15 mol-equiv) and continue stirring. The reaction progress is monitored to achieve the desired kinetic resolution.[1]

  • Upon reaching the desired enrichment, the reaction is quenched.

  • The resolved, unreacted (R)-epoxide is separated from the diol product of the (S)-epoxide by column chromatography.

ParameterValueReference
Recovered Yield 84%[1]
Enantiomeric Excess (ee) ≥99%[1]
Step 4: Deprotection of the Primary Alcohol

The TBS protecting group is removed to regenerate the primary alcohol, yielding the highly enantioenriched epoxide ready for the final transformation.

Methodology:

  • Dissolve the highly enantioenriched TBS-protected epoxide in tetrahydrofuran (B95107) (THF).

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 equivalents, 1M in THF) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by silica gel column chromatography to yield the highly enantioenriched (R)-2-methyl-4-oxiran-2-ylbutan-1-ol.

ParameterValueReference
Yield 91%[1]
Enantiomeric Excess (ee) ≥99% (Maintained)[1]
Step 5: Cyanide-Mediated Ring Opening and Hydrolysis

The final step involves the regioselective ring-opening of the epoxide at the least sterically hindered carbon by a cyanide nucleophile, followed by in-situ hydrolysis of the resulting nitrile to the carboxylic acid.[1]

Methodology:

  • Place the highly enantioenriched epoxide (1.5 g, 14.6 mmol) in a round-bottom flask and cool to 5 °C in an ice bath.[1]

  • In a separate flask, dissolve sodium cyanide (0.79 g, 16.1 mmol) in water (2 mL) and cool to 5 °C.[1]

  • Add the cold cyanide solution dropwise to the epoxide over 10 minutes, maintaining the low temperature.[1]

  • Allow the reaction to stir at 25 °C for 16 hours.[1]

  • Increase the pH of the solution to 8.5 by adding 1M aqueous NaOH.[1]

  • Add 30% hydrogen peroxide solution and stir for an additional 16 hours at 25 °C to facilitate the hydrolysis of the nitrile.[1]

  • Remove the water under reduced pressure at 40 °C.[1]

  • Dissolve the resulting viscous residue in ethanol. The final product is (R)-mevalonic acid.[1]

ParameterValueReference
Yield 83%[1]
Enantiomeric Excess (ee) ≥99% (Confirmed by Mosher ester analysis)[1]

Summary of Quantitative Data

The following table summarizes the yields and enantiomeric excess at each key stage of the synthesis.

StepTransformationYield (%)Enantiomeric Excess (%)
1Enantioselective Epoxidation8782
2TBS Protection~95 (Est.)82
3Jacobsen Kinetic Resolution84 (Recovered)≥99
4TBS Deprotection91≥99
5Ring Opening & Hydrolysis83≥99
Overall Isoprenol to (R)-Mevalonic Acid ~51 ≥99

Signaling Pathways and Logical Relationships

The stereochemical outcome of this synthesis is determined by a sequence of asymmetric transformations. The initial enantioselective epoxidation establishes a moderate level of chirality. The subsequent kinetic resolution is a crucial step that amplifies the enantiomeric purity to a very high level by selectively removing the undesired enantiomer.

Stereocontrol_Pathway cluster_0 Asymmetric Induction cluster_1 Enantiomeric Enrichment cluster_2 Stereospecific Transformation Isoprenol Isoprenol (Achiral) Epoxide_mix Epoxide Mixture (R-enriched, 82% ee) Isoprenol->Epoxide_mix Zr(OiPr)4 / L-DIPT Epoxidation Resolved_epoxide Resolved Epoxide (R, ≥99% ee) Epoxide_mix->Resolved_epoxide Jacobsen Catalyst (R,R)-Isomer Byproduct (S)-Diol (Byproduct) Epoxide_mix->Byproduct Selective Hydrolysis of (S)-Epoxide Final_Product (R)-Mevalonic Acid (≥99% ee) Resolved_epoxide->Final_Product SN2 Ring Opening (Inversion at C4)

Figure 2: Logical flow of stereochemical control.

Conclusion

The presented synthesis provides a robust and highly stereoselective route to (R)-mevalonic acid. The use of a catalytic asymmetric epoxidation followed by a kinetic resolution ensures excellent control over the stereochemistry, resulting in a product with very high enantiomeric purity. The detailed protocols and quantitative data in this guide should serve as a valuable resource for researchers in academia and industry who require access to this important chiral molecule for their studies and development programs. The scalability of this synthesis to gram amounts further enhances its practical utility.[1]

References

An In-depth Technical Guide on the Enzymatic Conversion of HMG-CoA to (R)-Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to (R)-mevalonate is a critical step in the mevalonate (B85504) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria.[1] This reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR) and represents the rate-limiting and committed step in the biosynthesis of cholesterol and a vast array of other isoprenoids.[2][3] Isoprenoids are a diverse class of over 30,000 biomolecules, including steroid hormones, vitamin K, coenzyme Q10, and dolichols, which are vital for various cellular functions.[1][4] Given its pivotal role, HMGR is a major drug target, most notably for the widely prescribed cholesterol-lowering drugs known as statins.[2][5] This guide provides a comprehensive technical overview of this crucial enzymatic conversion, focusing on the enzyme's structure, mechanism, kinetics, and inhibition, along with detailed experimental protocols.

The Mevalonate Pathway: A Central Metabolic Hub

The mevalonate pathway commences with acetyl-CoA and culminates in the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4] These precursors are subsequently utilized in the synthesis of a multitude of isoprenoid compounds. The initial steps of the pathway, often referred to as the upper mevalonate pathway, involve the condensation of three acetyl-CoA molecules to form HMG-CoA.[1][6] The subsequent reduction of HMG-CoA to this compound, catalyzed by HMGR, is the key regulatory point of the entire pathway.[3]

Mevalonate_Pathway acetyl_coa Acetyl-CoA (x2) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa_synthase HMG-CoA Synthase acetoacetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa acetyl_coa2 Acetyl-CoA acetyl_coa2->hmg_coa_synthase hmgr HMG-CoA Reductase (HMGR) hmg_coa->hmgr nadp 2 NADP+ hmgr->nadp mevalonate This compound hmgr->mevalonate nadph 2 NADPH nadph->hmgr downstream Downstream Isoprenoid Biosynthesis (e.g., Cholesterol) mevalonate->downstream

Figure 1: The initial steps of the mevalonate pathway.

HMG-CoA Reductase (HMGR): Structure and Catalytic Mechanism

Structure

HMG-CoA reductase is a transmembrane glycoprotein (B1211001) anchored in the membrane of the endoplasmic reticulum.[2] The human enzyme consists of 888 amino acids and is a polytopic transmembrane protein.[2] It comprises two primary domains: a conserved N-terminal sterol-sensing domain (SSD) and a C-terminal catalytic domain that resides in the cytosol and is responsible for the enzyme's catalytic activity.[2] The catalytic portion of human HMGR forms a tight tetramer, with each monomer consisting of an N-terminal 'N-domain', a large 'L-domain', and a small 'S-domain'.[7][8] The active sites are located at the interface of two monomers within a dimer.[7][9] The L-domain is primarily responsible for binding HMG-CoA, while the S-domain binds the cofactor NADPH.[10]

Catalytic Mechanism

The conversion of (S)-HMG-CoA to this compound is a four-electron oxidoreduction that utilizes two molecules of NADPH as the reducing agent.[11][12] The reaction is stereospecific, with only the (S)-isomer of HMG-CoA serving as a substrate.[12] The overall reaction is:

(S)-HMG-CoA + 2 NADPH + 2 H⁺ → this compound + 2 NADP⁺ + Coenzyme A[12]

The reaction mechanism is complex and involves multiple steps.[11][13] It is proposed to proceed through two intermediates: a mevaldyl-CoA thiohemiacetal and mevaldehyde.[11][14] The catalytic process can be summarized as follows:

  • First Reduction: HMG-CoA and the first NADPH molecule bind to the active site. The thioester of HMG-CoA is reduced to a thiohemiacetal, mevaldyl-CoA.[11]

  • Cofactor Exchange: The resulting NADP⁺ dissociates from the enzyme, and a second NADPH molecule binds.[11]

  • Second Reduction: The thiohemiacetal collapses, releasing Coenzyme A and forming mevaldehyde. This aldehyde is then rapidly reduced by the second NADPH molecule to form this compound.[11]

Key amino acid residues, including a glutamate, aspartate, histidine, and lysine, have been identified as crucial for catalysis through site-directed mutagenesis and structural studies.[12][13]

Inhibition of HMG-CoA Reductase

Given that the reaction catalyzed by HMGR is the rate-limiting step in cholesterol synthesis, this enzyme is a major target for cholesterol-lowering drugs.[2][15]

Statins

The most prominent inhibitors of HMGR are the statins, which include well-known drugs such as atorvastatin (B1662188) (Lipitor), simvastatin (B1681759) (Zocor), and rosuvastatin (B1679574) (Crestor).[2][5] Statins are competitive inhibitors of HMG-CoA reductase.[2][16] They bind to the active site of the enzyme, preventing the substrate HMG-CoA from binding.[5][8] The high affinity of statins for HMGR is attributed to their structural similarity to the HMG moiety of the natural substrate.[8] By inhibiting HMGR, statins decrease the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2][17]

Quantitative Data on HMGR Kinetics and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of HMG-CoA reductase and its inhibition.

Kinetic Parameters of HMG-CoA Reductase
Enzyme Source Substrate Km Reference
Human (recombinant)HMG-CoA4.1 µM[18]
Human (recombinant, +6 isoform)HMG-CoA7.9 µM[18]
Burkholderia cenocepaciaHMG-CoA23 µM[19]
Burkholderia cenocepaciaMevalonate (oxidative reaction)1.1 mM[19]
Pseudomonas mevaloniiHMG-CoA11 µM[20]
Inhibition of HMG-CoA Reductase by Statins
Inhibitor IC50 / Ki Reference
Atorvastatin (Lipitor)IC50: 8 nM[21]
Rosuvastatin (Crestor)IC50: 5 nM[21]
Simvastatin (Zocor)Ki: 0.2 nM[11]
Lovastatin (Mevacor)Ki: 0.6 nM[11]
Pravastatin (Pravachol)Ki: 2.3 nM[11]

Experimental Protocols

Expression and Purification of Recombinant HMG-CoA Reductase

A common method for obtaining purified HMG-CoA reductase for in vitro studies involves the recombinant expression of the catalytic domain in Escherichia coli.

Protocol Outline:

  • Gene Cloning: The cDNA encoding the catalytic domain of human HMGR is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged HMGR is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Elution and Dialysis: The bound protein is washed and then eluted using a competitive ligand (e.g., imidazole). The eluted protein is then dialyzed against a storage buffer to remove the eluting agent and for buffer exchange.

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

HMG-CoA Reductase Activity Assay

The activity of HMGR is typically determined by a spectrophotometric assay that measures the rate of NADPH oxidation.[22][23] The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time.[23][24]

Materials:

  • Purified HMG-CoA reductase

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing DTT)

  • HMG-CoA solution

  • NADPH solution

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified HMG-CoA reductase to the reaction mixture.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (typically 37°C) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of NADPH consumption can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of HMGR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.[22]

HMGR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - NADPH Solution - HMG-CoA Solution - Purified HMGR mix Prepare Reaction Mixture (Buffer, NADPH, HMG-CoA) reagents->mix initiate Initiate Reaction (Add HMGR) mix->initiate measure Kinetic Measurement (Monitor A340 nm) initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Rate plot->calculate activity Determine Enzyme Activity calculate->activity

Figure 2: Experimental workflow for an HMG-CoA reductase activity assay.
Inhibitor Screening Assay

The same spectrophotometric assay can be adapted for screening potential inhibitors of HMGR.

Procedure:

  • Prepare Reaction Mixtures: Set up reaction mixtures as described above.

  • Add Inhibitor: To the test wells, add the potential inhibitor at various concentrations. Include a control well with no inhibitor.

  • Initiate and Measure: Initiate the reaction with the enzyme and monitor the reaction rate as before.

  • Calculate Inhibition: Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting percent inhibition against inhibitor concentration.

Statin_Inhibition cluster_enzyme HMG-CoA Reductase active_site Active Site no_binding Binding Blocked hmg_coa HMG-CoA (Substrate) hmg_coa->no_binding statin Statin (Competitive Inhibitor) binding Binds to Active Site statin->binding binding->active_site no_reaction No Reaction binding->no_reaction

Figure 3: Competitive inhibition of HMG-CoA reductase by statins.

Conclusion

The enzymatic conversion of HMG-CoA to this compound is a cornerstone of isoprenoid biosynthesis and a critical control point in cholesterol metabolism. The enzyme responsible, HMG-CoA reductase, has been extensively studied, leading to a deep understanding of its structure, mechanism, and regulation. This knowledge has been instrumental in the development of statins, a class of drugs that have revolutionized the management of hypercholesterolemia and cardiovascular disease. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this important enzyme and to explore new therapeutic strategies targeting the mevalonate pathway.

References

The Central Role of (R)-Mevalonate in Isoprenoid Precursor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of (R)-mevalonate in the synthesis of isoprenoid precursors, essential building blocks for a vast array of vital biomolecules. This document provides a detailed overview of the mevalonate (B85504) pathway, its intricate regulatory mechanisms, and its significance as a therapeutic target. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways are presented to support advanced research and drug development in this critical area of cellular metabolism.

The Mevalonate Pathway: A Core Metabolic Route

The mevalonate (MVA) pathway is a highly conserved metabolic cascade responsible for the de novo synthesis of isoprenoid precursors, primarily isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These five-carbon units are the fundamental building blocks for a diverse class of over 30,000 biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[3] The pathway commences with acetyl-CoA and proceeds through the key intermediate, this compound, the synthesis of which is the rate-limiting step.

The synthesis of this compound begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] The enzyme HMG-CoA reductase (HMGR) then catalyzes the reduction of HMG-CoA to this compound.[5] This step is the primary regulatory point of the pathway and the target of statin drugs.[6] Following its synthesis, this compound is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to yield mevalonate-5-diphosphate.[3][7] Finally, mevalonate diphosphate (B83284) decarboxylase (MDD) catalyzes the ATP-dependent decarboxylation of mevalonate-5-diphosphate to produce IPP.[8] IPP can then be isomerized to DMAPP by IPP isomerase.

Quantitative Data on Mevalonate Pathway Enzymes

The efficiency and regulation of the mevalonate pathway are dictated by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for several enzymes in the pathway.

EnzymeOrganism/SourceSubstrateKmVmaxReference(s)
HMG-CoA Reductase (HMGR) HumanHMG-CoA2-12 µMNot specified[9]
HumanNADPH25-50 µMNot specified[9]
Mevalonate Kinase (MVK) Methanosaeta conciliiThis compound17.0 ± 0.5 µMNot specified[10]
Methanosaeta conciliiATP74 ± 1 µMNot specified[10]
Phosphomevalonate Kinase (PMVK) Saccharomyces cerevisiaeMevalonate-5-phosphate885 µM (30°C)4.51 µmol/min/mg[7]
Saccharomyces cerevisiaeATP98.3 µM (30°C)Not specified[7]
Streptococcus pneumoniaePhosphomevalonate4.2 µM3.4 s-1 (kcat)[11]
Streptococcus pneumoniaeATP74 µMNot specified[11]
Mevalonate Diphosphate Decarboxylase (MDD) Human(R,S)-Mevalonate diphosphate28.9 ± 3.3 µM6.1 ± 0.5 U/mg[8]
HumanATP0.69 ± 0.07 mMNot specified[8]

Regulation of the Mevalonate Pathway

The flux through the mevalonate pathway is tightly controlled to meet cellular demands for isoprenoids while preventing the toxic accumulation of intermediates. Regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and feedback inhibition.

Transcriptional Regulation by SREBP2

The primary mechanism of transcriptional control is mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP2).[12][13] SREBP2 is a transcription factor that, in response to low intracellular sterol levels, activates the expression of genes encoding key enzymes of the mevalonate pathway, including HMG-CoA synthase and HMG-CoA reductase.[14][15]

When cellular sterol levels are high, SREBP2 is retained in the endoplasmic reticulum (ER) in an inactive complex with SREBP-cleavage activating protein (SCAP) and Insulin-induced gene (INSIG).[16] Upon sterol depletion, the SCAP-SREBP2 complex translocates to the Golgi apparatus, where SREBP2 is proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[14] The released N-terminal domain of SREBP2 then translocates to the nucleus, binds to sterol regulatory elements (SREs) in the promoter regions of target genes, and activates their transcription.[16]

SREBP2_Signaling_Pathway SREBP2 Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP_INSIG SREBP2-SCAP-INSIG Complex SREBP2_SCAP SREBP2-SCAP Complex S1P Site-1 Protease (S1P) SREBP2_SCAP->S1P Translocation S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP2 nSREBP2 S2P->nSREBP2 Release SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Translocation & Binding Mevalonate_Pathway_Genes Mevalonate Pathway Genes (HMGCS, HMGCR, etc.) SRE->Mevalonate_Pathway_Genes Transcriptional Activation Sterols_High High Sterol Levels Sterols_High->SREBP2_SCAP_INSIG Maintains Complex Sterols_Low Low Sterol Levels Sterols_Low->SREBP2_SCAP Dissociation of INSIG

Figure 1. SREBP2-mediated transcriptional regulation of the mevalonate pathway.
Post-Translational Regulation and Feedback Inhibition

HMG-CoA reductase is also subject to post-translational regulation. High levels of sterols and certain non-sterol isoprenoids promote the ubiquitination and subsequent proteasomal degradation of HMGR.[17] Additionally, the activity of HMGR can be inhibited by phosphorylation, for example, by AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor.[1]

Feedback inhibition also plays a crucial role. Downstream products of the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can allosterically inhibit enzymes earlier in the pathway, including HMG-CoA synthase and HMG-CoA reductase.[17]

Experimental Protocols for Studying the Mevalonate Pathway

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

  • HMG-CoA Reductase enzyme (purified or in cell lysate)

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm and 37°C

Procedure:

  • Reagent Preparation: Prepare all reagents and keep them on ice. Warm the assay buffer to 37°C before use.

  • Reaction Setup: In a 96-well plate, prepare the following reactions:

    • Sample Wells: Add 10-50 µL of the enzyme sample.

    • Blank/Control Well: Add the same volume of assay buffer or a heat-inactivated enzyme sample.

    • Positive Control (optional): Use a known amount of purified HMG-CoA reductase.

    • Adjust the volume in all wells to 100 µL with HMG-CoA Reductase Assay Buffer.

  • Initiate the Reaction:

    • Prepare a reaction mix containing the HMG-CoA substrate and NADPH in the assay buffer.

    • Add 100 µL of the reaction mix to each well to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance curve.

    • Subtract the rate of the blank from the rate of the samples.

    • Calculate the specific activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Quantification of Isoprenoid Precursors by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of mevalonate pathway intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Sample Preparation:

    • Culture cells to the desired density and apply experimental treatments.

    • Rapidly quench metabolism (e.g., with cold methanol) and harvest cells.

    • Lyse the cells and add a known amount of internal standards.

    • Precipitate proteins with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Generate a standard curve for each analyte using known concentrations.

    • Calculate the concentration of each intermediate in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

    • Normalize the results to cell number or protein concentration.

Cell Viability Assay for Assessing Pathway Inhibition

This protocol describes a common method to assess the effect of mevalonate pathway inhibitors on cell proliferation and viability using an MTT or ATP-based assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Mevalonate pathway inhibitor (e.g., a statin)

  • This compound (for rescue experiments)

  • MTT reagent or ATP-based luminescence reagent kit

  • Solubilization buffer (for MTT)

  • Microplate reader (for absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the mevalonate pathway inhibitor. Include vehicle-treated control wells. For rescue experiments, co-treat with the inhibitor and an excess of this compound.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals and measure the absorbance at ~570 nm.

    • ATP-based Assay: Add the ATP-releasing and luciferase-containing reagent to each well, and measure the resulting luminescence.

  • Data Analysis:

    • Subtract the background reading (from wells with no cells).

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Drug Efficacy Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel inhibitor of the mevalonate pathway.

Drug_Efficacy_Workflow Experimental Workflow for Drug Efficacy Evaluation cluster_InVitro In Vitro Studies cluster_Mechanism Mechanism of Action cluster_Preclinical Preclinical Models Enzyme_Assay Target Enzyme Activity Assay (e.g., HMGCR) Cell_Viability Cell Viability Assay (e.g., MTT, ATP) Enzyme_Assay->Cell_Viability Assess Cellular Potency Pathway_Analysis Mevalonate Pathway Metabolite Analysis (LC-MS/MS) Cell_Viability->Pathway_Analysis Confirm On-Target Effect Rescue_Experiment Rescue Experiment (with Mevalonate) Cell_Viability->Rescue_Experiment Confirm Specificity Western_Blot Western Blot Analysis (e.g., SREBP2 cleavage, protein prenylation) Pathway_Analysis->Western_Blot Investigate Downstream Effects Animal_Model Animal Model of Disease (e.g., Cancer Xenograft) Rescue_Experiment->Animal_Model Evaluate In Vivo Efficacy Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Western_Blot->Gene_Expression Toxicity_Study Toxicity and Pharmacokinetic Studies Animal_Model->Toxicity_Study Assess Safety Profile Drug_Candidate Novel Inhibitor Candidate Drug_Candidate->Enzyme_Assay Determine IC50

Figure 2. A typical experimental workflow for evaluating the efficacy of a mevalonate pathway inhibitor.

Conclusion

This compound stands as a cornerstone of isoprenoid biosynthesis, and its production via the mevalonate pathway is a critical, highly regulated cellular process. The central role of this pathway in producing essential molecules for cell structure, signaling, and metabolism makes it a compelling target for drug development, particularly in oncology and cardiovascular disease. The technical guidance and protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the intricacies of the mevalonate pathway and to accelerate the discovery of novel therapeutics that modulate its activity. The continued exploration of this pathway promises to yield significant insights into cellular physiology and to open new avenues for the treatment of a wide range of human diseases.

References

(R)-Mevalonate: A Linchpin in Cholesterol Synthesis—A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (R)-mevalonate's pivotal role as a key intermediate in the intricate symphony of cholesterol biosynthesis. We will delve into the enzymatic choreography, regulatory mechanisms, and experimental methodologies that underpin our understanding of this vital metabolic pathway.

The Mevalonate (B85504) Pathway: An Overview

The synthesis of cholesterol, an essential component of cell membranes and a precursor to steroid hormones and bile acids, begins with acetyl-CoA and proceeds through a series of enzymatic reactions known as the mevalonate pathway.[1][2] this compound is a critical six-carbon intermediate whose formation is the committed and rate-limiting step of this pathway.[3] The pathway can be broadly divided into two stages: the initial synthesis of this compound from acetyl-CoA, and the subsequent conversion of mevalonate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for all isoprenoids, including cholesterol.[2]

Enzymatic Cascade: The Path to and from this compound

The conversion of acetyl-CoA to cholesterol involves a multi-step enzymatic cascade. The enzymes immediately preceding and succeeding this compound are of particular interest due to their regulatory significance.

Synthesis of this compound: The Rate-Limiting Step

The formation of this compound is catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). This enzyme facilitates the reduction of HMG-CoA to mevalonate, utilizing NADPH as a reducing agent.[4] This reaction is the principal site of regulation for the entire cholesterol biosynthesis pathway and is the target of statin drugs.[3][5]

Phosphorylation of this compound

Following its synthesis, this compound undergoes two successive phosphorylation steps to prepare it for decarboxylation and conversion to the isoprenoid precursors.

  • Mevalonate Kinase (MVK): Catalyzes the phosphorylation of the 5-hydroxyl group of mevalonate to form mevalonate-5-phosphate.[6]

  • Phosphomevalonate Kinase (PMVK): Adds a second phosphate (B84403) group to mevalonate-5-phosphate, yielding mevalonate-5-pyrophosphate.[1][4]

Decarboxylation to Isoprenoid Precursors
  • Mevalonate Diphosphate (B83284) Decarboxylase (MDD): Catalyzes the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP).[7]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis and immediate downstream processing of this compound.

EnzymeSubstrate(s)KmVmaxSource OrganismReference
HMG-CoA Reductase (HMGR) HMG-CoAVaries (µM range)-Human, Rat[8]
NADPHVaries (µM range)-Human, Rat[8]
Phosphomevalonate Kinase (PMVK) Mevalonate-5-phosphate885 µM (30°C), 880 µM (37°C)4.51 µmol/min/mg (30°C), 5.33 µmol/min/mg (37°C)Saccharomyces cerevisiae[4]
ATP98.3 µM (30°C), 74.3 µM (37°C)Saccharomyces cerevisiae[4]
Phosphomevalonate4.2 µM3.4 s-1 (kcat)Streptococcus pneumoniae[1][9]
ATP74 µMStreptococcus pneumoniae[1][9]
Phosphomevalonate12 ± 3 µM51 ± 2 µmol min-1 mg-1Pig Liver[10]
Mg-ATP43 ± 7 µMPig Liver[10]
Mevalonate Diphosphate Decarboxylase (MDD) (R,S)-mevalonate diphosphate28.9 ± 3.3 µM6.1 ± 0.5 U/mgHuman[6]
ATP0.69 ± 0.07 mMHuman[6]

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Key Mevalonate Pathway Enzymes.

Inhibitor (Statin)Target EnzymeKiIC50Reference
AtorvastatinHMG-CoA Reductase14 nM8.2 nM[8][11]
CerivastatinHMG-CoA Reductase5.7 nM10.0 nM[8][11]
FluvastatinHMG-CoA Reductase256 nM27.6 nM[8][11]
PravastatinHMG-CoA Reductase103 nM44.1 nM[8][11]
RosuvastatinHMG-CoA Reductase2.3 nM5.4 nM[8][11]
SimvastatinHMG-CoA Reductase-11.2 nM[11]

Table 2: Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) of Statins for HMG-CoA Reductase.

Regulation of the Mevalonate Pathway

The intricate regulation of cholesterol synthesis primarily occurs at the level of HMG-CoA reductase, ensuring cellular cholesterol homeostasis. This regulation is multifactorial, involving transcriptional control, post-translational modifications, and feedback inhibition.

Transcriptional Regulation by SREBPs

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[12][13] When cellular sterol levels are low, SREBPs are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where they are proteolytically cleaved.[14] The released N-terminal domain translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMG-CoA reductase, thereby upregulating their transcription.[3][14] Conversely, high sterol levels prevent SREBP processing, leading to decreased transcription of these genes.[14]

SREBP_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P transport to Golgi INSIG INSIG INSIG->SREBP_SCAP retains in ER Cholesterol High Cholesterol Cholesterol->INSIG binds S2P S2P S1P->S2P cleavage Cleaved_SREBP Cleaved SREBP S2P->Cleaved_SREBP cleavage nSREBP nSREBP Cleaved_SREBP->nSREBP translocates SRE SRE nSREBP->SRE binds Gene_Expression Gene Expression (HMGCR, etc.) SRE->Gene_Expression activates Low_Cholesterol Low Cholesterol Low_Cholesterol->SREBP_SCAP allows transport

Caption: SREBP-mediated transcriptional regulation of cholesterol synthesis.

Post-Translational Regulation of HMG-CoA Reductase

HMG-CoA reductase activity is also rapidly regulated by post-translational modifications, primarily phosphorylation. AMP-activated protein kinase (AMPK), a cellular energy sensor, phosphorylates HMG-CoA reductase, leading to its inactivation.[15][16][17] This mechanism links cholesterol synthesis to the overall energy status of the cell, halting this energy-expensive process when cellular AMP levels are high.[18]

AMPK_Regulation High_AMP High AMP / Low ATP AMPK AMPK High_AMP->AMPK activates HMGCR_active HMG-CoA Reductase (Active) AMPK->HMGCR_active phosphorylates HMGCR_inactive HMG-CoA Reductase-P (Inactive) Cholesterol_Synthesis Cholesterol Synthesis HMGCR_active->Cholesterol_Synthesis catalyzes HMGCR_inactive->Cholesterol_Synthesis inhibits

Caption: Regulation of HMG-CoA reductase activity by AMPK phosphorylation.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[19][20][21][22][23]

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

  • HMG-CoA Reductase Assay Buffer (pre-warmed to 37°C)

  • Purified HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Inhibitor (e.g., Atorvastatin) for control experiments

Procedure:

  • Sample Preparation:

    • For enzyme activity measurement, add a known amount of purified HMG-CoA reductase to the wells.

    • For inhibitor screening, add the enzyme and varying concentrations of the test inhibitor. Include an enzyme control (no inhibitor) and a solvent control.

    • For a positive control, use a known inhibitor like atorvastatin.

    • Adjust the final volume in each well with the assay buffer.

  • Reaction Mix Preparation: Prepare a master mix containing the assay buffer, NADPH, and HMG-CoA.

  • Initiate Reaction: Add the Reaction Mix to all wells.

  • Kinetic Measurement: Immediately start measuring the absorbance at 340 nm at 37°C in kinetic mode, taking readings every 2-3 minutes for at least 10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.

    • Enzyme activity can be calculated using the Beer-Lambert law, considering the molar extinction coefficient of NADPH.

    • For inhibitor screening, calculate the percent inhibition relative to the enzyme control and determine the IC50 value.

HMGCR_Assay_Workflow Start Start Prepare_Samples Prepare Samples (Enzyme, Inhibitors) Start->Prepare_Samples Add_Mix_to_Wells Add Reaction Mix to Wells Prepare_Samples->Add_Mix_to_Wells Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, NADPH, HMG-CoA) Prepare_Reaction_Mix->Add_Mix_to_Wells Measure_Absorbance Measure Absorbance at 340 nm (Kinetic, 37°C) Add_Mix_to_Wells->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Consumption Measure_Absorbance->Calculate_Rate Analyze_Data Analyze Data (Activity, % Inhibition, IC50) Calculate_Rate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the colorimetric HMG-CoA reductase activity assay.

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple mevalonate pathway intermediates.[24][25][26][27][28]

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Appropriate LC column (e.g., C18)

  • Mobile phases (e.g., ammonium (B1175870) formate/hydroxide in water and acetonitrile/methanol)

  • Internal standards (stable isotope-labeled analogs of the intermediates)

  • Cell or tissue samples

Procedure:

  • Sample Preparation:

    • Homogenize cell or tissue samples in an appropriate buffer.

    • Perform protein precipitation and extraction of metabolites, often using a cold organic solvent.

    • Spike the samples with a mixture of internal standards.

    • Evaporate the solvent and reconstitute the extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the intermediates using a suitable gradient elution program on the LC column.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Quantify the concentration of each intermediate in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

LCMS_Workflow Start Start Sample_Homogenization Sample Homogenization Start->Sample_Homogenization Metabolite_Extraction Metabolite Extraction (with Internal Standards) Sample_Homogenization->Metabolite_Extraction Evaporation_Reconstitution Solvent Evaporation & Reconstitution Metabolite_Extraction->Evaporation_Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM mode) Evaporation_Reconstitution->LCMS_Analysis Data_Processing Data Processing (Calibration Curves, Quantification) LCMS_Analysis->Data_Processing End End Data_Processing->End

Caption: General workflow for LC-MS/MS analysis of mevalonate pathway intermediates.

Analysis of Protein Prenylation

Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties to proteins, is a crucial post-translational modification for the function of many signaling proteins.[29][30]

Methods:

  • Metabolic Labeling: Cells are incubated with precursors that are incorporated into the isoprenoid chains, which can then be detected.

  • High-Content Imaging Assay: This method uses a fluorescently tagged protein (e.g., GFP) with a prenylation motif. Inhibition of prenylation leads to a change in the subcellular localization of the fluorescent protein, which can be quantified by automated microscopy.[2]

  • Mass Spectrometry-based Proteomics: This approach allows for the system-wide identification and quantification of prenylated proteins.[29][30]

Conclusion

This compound stands as a central and highly regulated intermediate in the synthesis of cholesterol and other essential isoprenoids. A thorough understanding of the enzymes that produce and consume mevalonate, the intricate regulatory networks that control its flux, and the robust experimental methodologies to study this pathway are paramount for researchers in metabolic diseases and for the development of novel therapeutic agents targeting this critical nexus of cellular metabolism.

References

The Discovery of the Archaeal Mevalonate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of isoprenoids, a vast and functionally diverse class of molecules essential for life, has long been a subject of intense scientific scrutiny. While the canonical mevalonate (B85504) (MVA) pathway is well-established in eukaryotes, the corresponding pathway in archaea remained enigmatic for years. Genomic analyses revealed the conspicuous absence of key enzymes from the eukaryotic pathway in most archaeal genomes, suggesting the existence of alternative biosynthetic routes. This technical guide provides an in-depth exploration of the discovery of the archaeal mevalonate pathway, detailing the key enzymes, their quantitative characteristics, the experimental protocols that underpinned these discoveries, and visual representations of the elucidated pathways and workflows.

Unveiling an Alternative Route: Divergence from the Canonical Mevalonate Pathway

The classical mevalonate pathway, elucidated in yeast and mammals, proceeds through the phosphorylation of mevalonate to phosphomevalonate, followed by a second phosphorylation to yield mevalonate-5-diphosphate, which is then decarboxylated to produce isopentenyl diphosphate (B83284) (IPP), the universal isoprenoid building block. However, early genomic studies of archaea revealed that orthologs for phosphomevalonate kinase and mevalonate diphosphate decarboxylase were often missing.[1][2] This "missing enzyme" problem spurred a search for the alternative enzymatic steps that complete the pathway in archaea.

Subsequent research has unveiled not one, but several variations of the mevalonate pathway in archaea, primarily diverging after the formation of mevalonate. These discoveries have reshaped our understanding of isoprenoid biosynthesis and opened new avenues for metabolic engineering and drug development.

Key Enzymes of the Archaeal Mevalonate Pathways

The discovery of the archaeal mevalonate pathway hinged on the identification and characterization of novel enzymes that catalyze the conversion of mevalonate to IPP. These enzymes and their kinetic properties are summarized below.

Table 1: Kinetic Parameters of Key Enzymes in the Archaeal Mevalonate Pathway
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Mevalonate-3-kinase (M3K)Thermoplasma acidophilum(R)-mevalonate97 ± 65.0 ± 0.18.555[1][3]
Mevalonate-3-phosphate-5-kinase (M3P5K)Thermoplasma acidophilumMevalonate-3-phosphateN/AN/A6.5-9.060[1][3]
Phosphomevalonate Dehydratase (PMDh)Candidatus Promineifilum breveMevalonate-5-phosphate18N/AN/AN/A[4]
Mevalonate Kinase (MVK)Methanosarcina mazei(RS)-mevalonate68 ± 44.3 ± 0.2N/AN/A[3]

N/A: Data not available in the provided search results.

Experimental Protocols: From Gene to Function

The elucidation of the archaeal mevalonate pathway involved a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry techniques. The following sections detail the core experimental protocols employed in these groundbreaking studies.

Cloning, Expression, and Purification of Archaeal Enzymes

A fundamental step in characterizing the novel enzymes was their production in a heterologous host, typically Escherichia coli.

Protocol:

  • Gene Identification: Candidate genes for the missing enzymes were identified through sequence homology searches and analysis of gene clusters related to isoprenoid biosynthesis in archaeal genomes.[1][3]

  • Cloning: The identified open reading frames were amplified from archaeal genomic DNA using polymerase chain reaction (PCR). The amplified DNA fragments were then ligated into an appropriate expression vector (e.g., pET vectors) containing a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

  • Expression: The resulting expression plasmids were transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

  • Purification: The expressed proteins were purified from the E. coli cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, were often employed to achieve high purity.[3]

Enzyme Activity Assays

Enzyme activity was determined using coupled spectrophotometric assays, which continuously monitor the consumption of ATP.

Protocol:

  • Assay Principle: The production of ADP by the kinase of interest is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) via pyruvate (B1213749) kinase (PK). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.[1]

  • Reaction Mixture: A typical reaction mixture contained the purified enzyme, its substrate (e.g., mevalonate), ATP, MgCl₂, phosphoenolpyruvate (B93156) (PEP), NADH, PK, and LDH in a suitable buffer.

  • Data Acquisition: The reaction was initiated by the addition of the substrate, and the change in absorbance at 340 nm was recorded using a spectrophotometer.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and kcat), the initial reaction rates were measured at various substrate concentrations. The data were then fitted to the Michaelis-Menten equation.[1][3]

Product Identification

The identity of the enzymatic reaction products was confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Protocol for NMR Analysis:

  • Enzymatic Reaction: A larger-scale enzymatic reaction was performed to generate sufficient product for NMR analysis.[1][3]

  • Sample Preparation: The reaction mixture was typically diluted with D₂O and transferred to an NMR tube.

  • NMR Spectroscopy: ¹³C and ³¹P NMR spectra were acquired to determine the structure of the product. For example, the position of phosphorylation on the mevalonate backbone was determined by observing the coupling between the phosphorus and adjacent carbon atoms.[1][3]

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: The enzymatic reaction product was analyzed by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the product was determined and compared to the theoretical mass of the expected product.[3]

In Vivo Pathway Reconstruction in E. coli

To confirm the functionality of the entire pathway, the genes encoding the archaeal enzymes were co-expressed in E. coli, and the production of a downstream isoprenoid product was monitored.

Protocol:

  • Plasmid Construction: An expression plasmid was constructed to contain the genes for the entire lower half of the archaeal mevalonate pathway.[5][6][7]

  • Host Strain Engineering: The plasmid was transformed into an E. coli strain that was engineered to produce a colored isoprenoid, such as lycopene. This provides a visual readout for pathway activity.[5][6][7]

  • Cultivation and Induction: The engineered E. coli was cultivated in a suitable medium supplemented with mevalonate (in the form of mevalonolactone). Gene expression was induced with an appropriate inducer (e.g., arabinose).[5][6][7]

  • Product Analysis: The production of the colored isoprenoid (e.g., lycopene) was quantified by extracting the pigment from the cells and measuring its absorbance at a specific wavelength.[5][6][7]

  • Gene Deletion and Complementation: To confirm the essentiality of each enzyme in the reconstituted pathway, individual genes were deleted from the expression plasmid, and the effect on product formation was assessed. Complementation with the corresponding gene was then performed to rescue the phenotype.[5][6]

Visualizing the Discovery: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key archaeal mevalonate pathways and the experimental workflows used to elucidate them.

The "Thermoplasma-type" Mevalonate Pathway

This pathway, discovered in Thermoplasma acidophilum, involves the phosphorylation of mevalonate at the 3-hydroxyl group, followed by a second phosphorylation at the 5-hydroxyl group.

Thermoplasma_Pathway AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate M3P Mevalonate-3-P Mevalonate->M3P ATP M35BP Mevalonate-3,5-bisP M3P->M35BP ATP IP Isopentenyl-P M35BP->IP IPP Isopentenyl Diphosphate (IPP) IP->IPP ATP Upper_Pathway Upper Mevalonate Pathway Enzymes M3K Mevalonate-3-kinase (M3K) M3K->Mevalonate M3P5K Mevalonate-3-phosphate -5-kinase (M3P5K) M3P5K->M3P Decarboxylase Mevalonate-3,5-bisP Decarboxylase (putative) Decarboxylase->M35BP IPK Isopentenyl Phosphate Kinase (IPK) IPK->IP

Caption: The "Thermoplasma-type" mevalonate pathway.

The "Archaeal-type" Mevalonate Pathway

This more recently discovered pathway, found in organisms like Aeropyrum pernix and Methanosarcina mazei, proceeds via mevalonate-5-phosphate and a novel intermediate, trans-anhydromevalonate-5-phosphate.

Archaeal_Pathway Mevalonate Mevalonate M5P Mevalonate-5-P Mevalonate->M5P ATP tAHMP trans-Anhydromevalonate-5-P M5P->tAHMP IP Isopentenyl-P tAHMP->IP IPP Isopentenyl Diphosphate (IPP) IP->IPP ATP MVK Mevalonate Kinase (MVK) MVK->Mevalonate PMDh Phosphomevalonate Dehydratase (PMDh) PMDh->M5P AMPD Anhydromevalonate-P Decarboxylase (AMPD) AMPD->tAHMP IPK Isopentenyl Phosphate Kinase (IPK) IPK->IP

Caption: The "Archaeal-type" mevalonate pathway.

Experimental Workflow for Enzyme Characterization

The following diagram illustrates the general workflow for identifying and characterizing a novel enzyme in the archaeal mevalonate pathway.

Experimental_Workflow Bioinformatics Bioinformatic Analysis (Gene Identification) Cloning Cloning and Expression in E. coli Bioinformatics->Cloning Purification Protein Purification Cloning->Purification EnzymeAssay Enzyme Activity Assays Purification->EnzymeAssay Kinetics Kinetic Parameter Determination EnzymeAssay->Kinetics ProductAnalysis Product Identification (NMR, MS) EnzymeAssay->ProductAnalysis PathwayRecon Pathway Reconstruction in E. coli Kinetics->PathwayRecon ProductAnalysis->PathwayRecon FunctionalValidation Functional Validation PathwayRecon->FunctionalValidation

Caption: Experimental workflow for enzyme characterization.

Implications for Drug Development and Biotechnology

The discovery of the archaeal mevalonate pathway has significant implications for both medicine and biotechnology. The unique enzymes in these pathways present novel targets for the development of antimicrobial agents specifically targeting archaea. Given that some pathogenic bacteria also possess variations of the mevalonate pathway, these enzymes could be targets for broad-spectrum antibiotics.[8]

Furthermore, understanding these alternative pathways allows for the rational design of microbial cell factories for the production of valuable isoprenoids, such as biofuels, pharmaceuticals, and fragrances.[5][9] The "archaeal-type" pathway, for instance, is more energy-efficient as it consumes less ATP than the canonical eukaryotic pathway, making it an attractive option for metabolic engineering applications.[5][6]

Conclusion

The discovery of the archaeal mevalonate pathway is a testament to the power of curiosity-driven research and the integration of diverse scientific disciplines. What began as a puzzle of missing genes has led to the elucidation of novel biochemical pathways, the identification of new enzyme families, and a deeper appreciation for the metabolic diversity of life. The technical approaches outlined in this guide provide a roadmap for future investigations into novel metabolic pathways and serve as a foundation for the development of new technologies in medicine and biotechnology. The ongoing exploration of the microbial world promises to uncover further variations on these essential biosynthetic themes, continuing to expand our knowledge of the intricate chemistry of life.

References

Unveiling the Road Less Traveled: An In-depth Technical Guide to Alternative Mevalonate Pathways in Prokaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The classical mevalonate (B85504) (MVA) pathway, a cornerstone of isoprenoid biosynthesis in eukaryotes, is not the only route to these essential metabolites. Prokaryotes, particularly within the domain Archaea and certain bacterial phyla, have evolved diverse and fascinating variations of the MVA pathway. These alternative routes present unique enzymatic machinery and metabolic logic, offering a rich landscape for novel antibiotic discovery and metabolic engineering. This technical guide provides a comprehensive overview of the core alternative mevalonate pathways in prokaryotes, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and further research in this burgeoning field.

Core Alternative Mevalonate Pathways in Prokaryotes

Three primary alternative mevalonate pathways have been characterized in prokaryotes, each diverging from the classical pathway at the level of mevalonate or its phosphorylated derivatives. These pathways are distinguished by their unique enzymatic steps for the conversion of mevalonate to the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Archaeal Mevalonate Pathway (Type I)

Prevalent in some Archaea, such as Haloferax volcanii, and certain bacteria like Roseiflexus castenholzii, this pathway is characterized by the decarboxylation of mevalonate-5-phosphate (MVAP) to isopentenyl phosphate (B84403) (IP), which is then phosphorylated to IPP.[1][2] This contrasts with the classical pathway where MVAP is first phosphorylated to mevalonate-5-diphosphate (MVAPP) before decarboxylation.

The key enzymes distinguishing this pathway are:

  • Phosphomevalonate Decarboxylase (PMD): Catalyzes the ATP-dependent decarboxylation of MVAP to IP.

  • Isopentenyl Phosphate Kinase (IPK): Catalyzes the final phosphorylation of IP to IPP.[1][2]

The Thermoplasma-type Mevalonate Pathway (Type II)

Identified in the thermoacidophilic archaeon Thermoplasma acidophilum, this pathway presents a unique initial phosphorylation step. Mevalonate is first phosphorylated at the 3-hydroxyl group, a departure from the 5-hydroxyl phosphorylation seen in other MVA pathways.[3]

The signature enzymes of this pathway are:

  • Mevalonate-3-Kinase (M3K): Phosphorylates mevalonate to mevalonate-3-phosphate.[3][4]

  • Mevalonate-3-phosphate-5-Kinase (M3P5K): Subsequently phosphorylates mevalonate-3-phosphate to mevalonate-3,5-bisphosphate.[3]

  • Mevalonate 3,5-bisphosphate Decarboxylase (MBD): A proposed enzyme that would then decarboxylate mevalonate-3,5-bisphosphate to yield isopentenyl phosphate.[3]

The Archaeal Mevalonate Pathway (Type III)

A more recently elucidated pathway found in the hyperthermophilic archaeon Aeropyrum pernix also diverges after the formation of mevalonate-5-phosphate. This pathway introduces two novel enzymes that facilitate the conversion of MVAP to IP via a unique intermediate.[5][6]

The key enzymes in this variation are:

  • Phosphomevalonate Dehydratase (PMDh): Catalyzes the dehydration of MVAP to form trans-anhydromevalonate 5-phosphate.[5][6]

  • Anhydromevalonate Phosphate Decarboxylase (AMPD): A UbiD-family decarboxylase that converts trans-anhydromevalonate 5-phosphate to isopentenyl phosphate.[5][6]

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic parameters for key enzymes of the alternative mevalonate pathways in prokaryotes. This data is crucial for understanding the efficiency and substrate specificity of these enzymes, providing a basis for metabolic modeling and inhibitor design.

Table 1: Kinetic Parameters of Isopentenyl Phosphate Kinase (IPK)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Haloferax volcaniiIsopentenyl Phosphate77 ± 916.3 ± 0.92.1 x 105[1]
Haloferax volcaniiATP290--[1]
Methanocaldococcus jannaschiiIsopentenyl Phosphate4.3 - 770.91 - 44-[1]
Methanothermobacter thermautotrophicusIsopentenyl Phosphate---[1]
Thermoplasma acidophilumIsopentenyl Phosphate---[1]
Thermoplasma acidophilum (mutants)Geranyl Phosphate---[7]
Thermococcus paralvinellae2-methyl-allyl-phosphate---[8]

Table 2: Kinetic Parameters of Phosphomevalonate Decarboxylase (PMD)

OrganismSubstrateKm (µM)kcat (s-1)Vmax (U/mg)Reference
Haloferax volcanii(R,S)-Mevalonate 5-phosphate1593.55.6[1]
Haloferax volcanii(R)-Mevalonate 5-phosphate75--[1]
Haloferax volcaniiATP289--[1]

Table 3: Kinetic Parameters of Mevalonate-3-Kinase (M3K)

OrganismSubstrateOptimal pHOptimal Temperature (°C)Reference
Thermoplasma acidophilumThis compound8.555[3][4]

Table 4: Kinetic Parameters of Phosphomevalonate Dehydratase (PMDh)

OrganismSpecific Activity (µmol/min/mg)Assay ConditionReference
Aeropyrum pernix14.8 ± 2.2Reconstituted enzyme, anaerobic, 70°C[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core alternative mevalonate pathways.

Alternative_Mevalonate_Pathways cluster_classical cluster_type1 cluster_type2 cluster_type3 MVA_c Mevalonate MVAP_c Mevalonate-5-P MVA_c->MVAP_c MVK MVAPP_c Mevalonate-5-PP MVAP_c->MVAPP_c PMK IPP_c IPP MVAPP_c->IPP_c MDD MVA_t1 Mevalonate MVAP_t1 Mevalonate-5-P MVA_t1->MVAP_t1 MVK IP_t1 Isopentenyl-P MVAP_t1->IP_t1 PMD IPP_t1 IPP IP_t1->IPP_t1 IPK MVA_t2 Mevalonate M3P_t2 Mevalonate-3-P MVA_t2->M3P_t2 M3K M35BP_t2 Mevalonate-3,5-bisP M3P_t2->M35BP_t2 M3P5K IP_t2 Isopentenyl-P M35BP_t2->IP_t2 MBD (putative) IPP_t2 IPP IP_t2->IPP_t2 IPK MVA_t3 Mevalonate MVAP_t3 Mevalonate-5-P MVA_t3->MVAP_t3 MVK tAHMP_t3 trans-Anhydromevalonate-5-P MVAP_t3->tAHMP_t3 PMDh IP_t3 Isopentenyl-P tAHMP_t3->IP_t3 AMPD IPP_t3 IPP IP_t3->IPP_t3 IPK

Caption: Overview of alternative mevalonate pathways in prokaryotes.

Experimental Protocols

Detailed methodologies are essential for the study and characterization of these novel pathways. Below are representative protocols for key enzyme assays and metabolic flux analysis.

Protocol 1: Coupled-Enzyme Assay for Kinase Activity (e.g., IPK, M3K)

This spectrophotometric assay continuously monitors ATP consumption by coupling the production of ADP to the oxidation of NADH.

Principle: The ADP produced by the kinase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[3][10]

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2, 10 mM β-mercaptoethanol, 1 mg/mL BSA.[11]

  • Substrates: ATP, Isopentenyl Phosphate (for IPK) or Mevalonate (for M3K).

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • NADH.

  • Phosphoenolpyruvate (PEP).

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, NADH, PEP, PK, and LDH.

  • Add the kinase enzyme and the non-ATP substrate (e.g., IP or mevalonate) and incubate at the optimal temperature for the enzyme.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the curve.

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the other at a saturating concentration.

Protocol 2: Assay for Phosphomevalonate Dehydratase (PMDh) Activity

The activity of PMDh is determined by measuring the formation of mevalonate-5-phosphate (MVAP) from trans-anhydromevalonate 5-phosphate (tAHMP) in a coupled-enzyme assay.[9]

Principle: The MVAP produced by PMDh is phosphorylated by phosphomevalonate kinase (PMK) to MVAPP. The ADP generated is then used in a coupled reaction with pyruvate kinase and pyruvate oxidase, ultimately leading to the oxidation of a chromogenic substrate that can be measured spectrophotometrically.

Reagents:

  • Anaerobic reaction buffer.

  • Reconstituted PMDh enzyme.

  • trans-anhydromevalonate 5-phosphate (tAHMP).

  • Coupling enzyme solution containing: sodium phosphate buffer, MgCl2, a chromogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine), PEP, pyruvate kinase, pyruvate oxidase, horseradish peroxidase, and phosphomevalonate kinase.

  • ATP.

Procedure:

  • The hydration reaction of tAHMP by PMDh is performed anaerobically at 70°C.

  • The reaction is stopped, and the enzyme is removed by ultrafiltration.

  • The amount of MVAP in the filtrate is quantified by mixing with the coupling enzyme solution in a 96-well plate.

  • The reaction is initiated by the addition of ATP.

  • The change in absorbance of the chromogenic substrate is measured at the appropriate wavelength.

Protocol 3: 13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

Principle: Cells are cultured with a 13C-labeled substrate (e.g., [1-13C]glucose). The distribution of the 13C label in downstream metabolites is analyzed by mass spectrometry or NMR. This labeling pattern provides information about the relative activities of different metabolic pathways.[12][13]

Workflow:

  • Isotopic Labeling Experiment:

    • Culture the prokaryotic strain in a defined medium with a 13C-labeled carbon source until a metabolic and isotopic steady state is reached.

  • Metabolite Extraction and Analysis:

    • Quench metabolism and extract intracellular metabolites.

    • Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, pathway intermediates) using GC-MS, LC-MS, or NMR.

  • Computational Modeling:

    • Use a metabolic model of the organism's central carbon metabolism, including the alternative mevalonate pathway.

    • Fit the experimental labeling data to the model to estimate the intracellular metabolic fluxes.

MFA_Workflow start Start: Culture with 13C-labeled substrate steady_state Achieve Metabolic and Isotopic Steady State start->steady_state quench Quench Metabolism steady_state->quench extract Extract Metabolites quench->extract analysis Analyze Isotopomer Distribution (MS or NMR) extract->analysis flux_estimation Estimate Intracellular Fluxes analysis->flux_estimation model Metabolic Network Model model->flux_estimation end End: Flux Map flux_estimation->end

Caption: General workflow for 13C-Metabolic Flux Analysis.

Regulation and Inhibition

The regulation of these alternative pathways is less understood compared to the classical MVA pathway. In eukaryotes, the pathway is tightly regulated, primarily at the level of HMG-CoA reductase.[14] While prokaryotes possessing the classical MVA pathway are also subject to regulation, the specific regulatory mechanisms of the alternative pathways are an active area of research. Feedback inhibition by downstream isoprenoid pyrophosphates is a likely mechanism.[15]

Statins, the well-known inhibitors of HMG-CoA reductase, would be expected to inhibit the upper part of all mevalonate pathways.[16] However, the unique enzymes of the alternative pathways present novel targets for the development of specific inhibitors. For example, fosmidomycin (B1218577) is an inhibitor of the MEP pathway, a distinct isoprenoid biosynthesis route, and has been used to study the function of reconstructed archaeal MVA pathways in E. coli.[17] The development of potent and specific inhibitors for enzymes like PMD, M3K, PMDh, and AMPD could lead to new classes of antimicrobial agents targeting organisms that rely on these alternative pathways.

Conclusion

The discovery of alternative mevalonate pathways in prokaryotes has significantly expanded our understanding of isoprenoid biosynthesis. These pathways, with their unique enzymatic reactions and evolutionary origins, offer exciting opportunities for both fundamental research and biotechnological applications. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers aiming to explore the intricacies of these fascinating metabolic routes and to leverage them for the development of novel therapeutics and engineered biological systems. Further investigation into the regulation of these pathways and the development of specific inhibitors will undoubtedly pave the way for new breakthroughs in medicine and biotechnology.

References

Chiral Purity Analysis of Synthetic (R)-Mevalonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of synthetic (R)-mevalonate. Ensuring the enantiomeric purity of this compound is critical in drug development and various research applications due to the stereospecificity of its biological activity. This document details the primary analytical techniques, presents experimental protocols, and summarizes quantitative data to aid in method selection and implementation.

Introduction to this compound and Chiral Purity

This compound is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of isoprenoids, including cholesterol and steroid hormones. The biological activity of mevalonate is exclusive to the (R)-enantiomer. The presence of the (S)-enantiomer can lead to undesired side effects or reduced efficacy of related drug products. Therefore, accurate and robust analytical methods are required to quantify the enantiomeric excess (ee) of synthetic this compound.

The enantiomeric excess is a measure of the purity of a chiral substance and is calculated as:

ee (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100

Where (R) and (S) are the amounts of the R- and S-enantiomers, respectively.

The Mevalonate Pathway

The following diagram illustrates the central role of this compound in the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid synthesis.

Mevalonate_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase r_mevalonate This compound hmg_coa->r_mevalonate HMG-CoA reductase mevalonate_5_p Mevalonate-5-phosphate r_mevalonate->mevalonate_5_p Mevalonate kinase mevalonate_5_pp Mevalonate-5-pyrophosphate mevalonate_5_p->mevalonate_5_pp Phosphomevalonate kinase ipp Isopentenyl pyrophosphate (IPP) mevalonate_5_pp->ipp Diphosphomevalonate decarboxylase dmapp Dimethylallyl pyrophosphate (DMAPP) ipp->dmapp Isopentenyl pyrophosphate isomerase

Figure 1: The Mevalonate Pathway

Analytical Methodologies for Chiral Purity Determination

The primary techniques for determining the enantiomeric purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like mevalonic acid, anion-exchange type CSPs are often effective.[2]

General Workflow for Chiral HPLC Analysis:

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_analysis Chiral HPLC Analysis (Injection into HPLC System) sample_prep->hplc_analysis chromatogram Data Acquisition (Obtain Chromatogram) hplc_analysis->chromatogram peak_integration Data Processing (Integrate Enantiomer Peaks) chromatogram->peak_integration ee_calculation Enantiomeric Excess (ee) Calculation peak_integration->ee_calculation

Figure 2: General Workflow for Chiral HPLC Analysis
Chiral Gas Chromatography (GC)

Chiral GC is another effective method for enantiomeric separation, particularly for volatile and thermally stable compounds.[3] Mevalonic acid is not volatile and requires derivatization prior to GC analysis to convert it into a more volatile and thermally stable compound. This is typically achieved by esterification of the carboxylic acid and silylation of the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), can be used to determine the enantiomeric excess of mevalonate. The CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), reacts with both enantiomers of mevalonate to form diastereomers.[4] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Mevalonic Acid

This protocol is a representative method for the chiral separation of mevalonic acid enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase: CHIRALPAK QN-AX (quinine-based anion exchanger) or a similar column suitable for acidic compounds.

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol/acetonitrile (e.g., 50:50 v/v) containing 10 mM ammonium acetate and 0.1% acetic acid. The optimal mobile phase composition may require method development.

  • Sample Preparation: Dissolve the synthetic this compound and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the synthetic this compound sample.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers in the chromatogram of the synthetic sample and calculate the enantiomeric excess.

Protocol 2: Chiral GC-MS Analysis of Mevalonic Acid

This protocol outlines a general procedure for the chiral GC-MS analysis of mevalonate following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., Chirasil-Val)

Reagents:

  • (R)- and (S)-mevalonate standards

  • Synthetic this compound sample

  • Derivatization agent 1: Diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (for esterification of the carboxylic acid)

  • Derivatization agent 2: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (for silylation of the hydroxyl groups)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Derivatization:

    • In a vial, dissolve a known amount of the mevalonate sample or standard in the anhydrous solvent.

    • Add the esterification agent (e.g., diazomethane solution) dropwise until a persistent yellow color is observed.

    • Remove the excess reagent and solvent under a gentle stream of nitrogen.

    • Add the silylating agent (BSTFA with TMCS) and heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization of the hydroxyl groups.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in either full scan mode to identify the derivatized mevalonate peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Data Analysis: Identify the peaks corresponding to the derivatized (R)- and (S)-mevalonate enantiomers based on their retention times and mass spectra. Calculate the enantiomeric excess from the peak areas.

Protocol 3: NMR Analysis using Mosher's Acid Derivatization

This protocol describes the derivatization of mevalonate with Mosher's acid for the determination of enantiomeric excess by ¹H or ¹⁹F NMR.

Instrumentation:

  • NMR spectrometer

Reagents:

  • Synthetic this compound sample

  • (R)- and (S)-Mosher's acid chloride

  • Anhydrous pyridine (B92270) or another suitable base

  • Anhydrous deuterated solvent (e.g., CDCl₃)

Procedure:

  • Derivatization (in two separate reactions):

    • Reaction 1: Dissolve the synthetic this compound sample in anhydrous pyridine. Add a slight excess of (R)-Mosher's acid chloride and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Reaction 2: Repeat the procedure with a separate aliquot of the mevalonate sample using (S)-Mosher's acid chloride.

  • Work-up: Quench the reactions and purify the resulting diastereomeric Mosher's esters.

  • NMR Analysis:

    • Dissolve each purified diastereomeric ester in the deuterated solvent.

    • Acquire ¹H and/or ¹⁹F NMR spectra for both samples.

  • Data Analysis:

    • In the ¹H NMR spectra, identify well-resolved signals corresponding to the protons of the mevalonate moiety in the two diastereomers.

    • In the ¹⁹F NMR spectra, the trifluoromethyl groups of the two diastereomers will give distinct singlets.

    • Integrate the corresponding signals for the two diastereomers in the spectrum of the derivatized synthetic sample to determine their ratio and calculate the enantiomeric excess.[5]

Data Presentation

The following tables summarize representative data that can be obtained from the chiral purity analysis of synthetic this compound.

Table 1: Comparison of Chiral HPLC Methods

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (R)-MVA (min)Retention Time (S)-MVA (min)Resolution (Rs)
CHIRALPAK QN-AXMeOH/ACN (50:50) + 10mM NH₄OAc + 0.1% AcOH0.812.515.22.1
User-defined CSPUser-defined mobile phaseUser-definedDataDataData

Table 2: Comparison of Chiral GC-MS Methods (Post-derivatization)

Chiral ColumnOven Temperature ProgramRetention Time (R)-MVA deriv. (min)Retention Time (S)-MVA deriv. (min)Resolution (Rs)
Chirasil-Val100°C (2 min) to 250°C at 10°C/min18.318.91.8
User-defined columnUser-defined programDataDataData

Table 3: Quantitative Results from Different Analytical Methods

Analytical MethodDetermined Enantiomeric Excess (ee %) of Synthetic this compound
Chiral HPLC>99.5%
Chiral GC-MS>99.0%
NMR with Mosher's Acid>99.0%

Conclusion

The chiral purity of synthetic this compound can be accurately determined using several analytical techniques, with chiral HPLC and chiral GC-MS being the most common methods for separation and quantification. NMR spectroscopy with chiral derivatizing agents provides a powerful alternative for confirming the enantiomeric excess. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in establishing robust and reliable methods for the chiral purity analysis of this compound.

References

An In-depth Technical Guide to the Biochemical Properties of (R)-Mevalonic Acid Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Mevalonic acid lactone, also known as (R)-mevalonolactone, is a chiral molecule of significant interest in biochemical and pharmaceutical research. It is the immediate precursor to (R)-mevalonic acid, a pivotal intermediate in the mevalonate (B85504) pathway, which is a fundamental metabolic route for the biosynthesis of isoprenoids and steroids in eukaryotes, archaea, and some bacteria.[1][2] This guide provides a comprehensive overview of the biochemical properties of (R)-mevalonic acid lactone, including its physicochemical characteristics, biological role, and detailed experimental protocols for its synthesis and use in research.

Physicochemical Properties

(R)-Mevalonic acid lactone is the cyclic ester of (R)-mevalonic acid. In aqueous solutions, it exists in a pH-dependent equilibrium with its open-chain hydroxy acid form, mevalonic acid.[3][4] The lactone is the more stable form under acidic conditions, while the open-chain carboxylate is favored at physiological and alkaline pH. For biological assays, the lactone is often hydrolyzed to the active mevalonate form.[5][6]

PropertyValueReferences
Molecular Formula C₆H₁₀O₃[7][8][9][10][11]
Molecular Weight 130.14 g/mol [7][8][10][11][12][13][14]
CAS Number 19115-49-2 ((R)-enantiomer)[13][14]
674-26-0 (racemic mixture)[7][8][9][11][12][15]
Appearance Colorless to pale yellow oil or white solid[7][9][16]
Melting Point 27-29 °C[9][12][15][16][17]
Boiling Point 145-150 °C at 5 mmHg[9][12][18]
110 °C at 0.1 Torr[15]
Solubility Soluble in water and polar organic solvents like ethanol, DMSO, and DMF.[3][6][7][12]
In Ethanol: ~20 mg/mL[7]
In DMSO: ~10 mg/mL[7]
In DMF: ~10 mg/mL[7]
In PBS (pH 7.2): ~0.5 mg/mL[7]
Optical Activity [α]D -20±3°, c = 1 in ethanol[14]

Biological Role and the Mevalonate Pathway

(R)-Mevalonic acid is the direct product of the rate-limiting enzyme of the mevalonate pathway, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1] This pathway is crucial for the synthesis of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These isoprenoid precursors are essential for the production of a vast array of vital biomolecules, including:

  • Cholesterol: A critical component of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids.[1][19]

  • Coenzyme Q10 (Ubiquinone): An essential component of the mitochondrial electron transport chain.[1][5]

  • Dolichols: Involved in the synthesis of glycoproteins.[5]

  • Heme-a: A prosthetic group in cytochrome c oxidase.

  • Prenylated proteins: Proteins post-translationally modified with farnesyl or geranylgeranyl groups, which are crucial for their membrane association and function in cellular signaling (e.g., Ras, Rho GTPases).[5][20]

Due to its central role, the mevalonate pathway is a key target for therapeutic intervention. Statins, a class of cholesterol-lowering drugs, are competitive inhibitors of HMG-CoA reductase.[1] By blocking the production of mevalonate, statins effectively reduce the synthesis of cholesterol and other downstream isoprenoids.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase (R)-Mevalonic_Acid (R)-Mevalonic_Acid HMG-CoA->(R)-Mevalonic_Acid NADPH -> NADP+ HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA_Reductase->HMG-CoA Statins Mevalonate-5-P Mevalonate-5-P (R)-Mevalonic_Acid->Mevalonate-5-P ATP -> ADP Mevalonate_Kinase Mevalonate Kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP ATP -> ADP Phosphomevalonate_Kinase Phosphomevalonate Kinase IPP IPP Mevalonate-5-PP->IPP ATP -> ADP + Pi + CO2 Mevalonate-PP_Decarboxylase Mevalonate-PP Decarboxylase DMAPP DMAPP IPP->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway.

Experimental Protocols

Enantioselective Synthesis of (R)-Mevalonic Acid Lactone

The synthesis of enantiomerically pure (R)-mevalonic acid lactone is crucial for studying the stereospecificity of enzymes in the mevalonate pathway. Several methods have been developed, often involving asymmetric epoxidation or kinetic resolution.[7][8] The following is a summarized workflow based on a recently reported enantioselective synthesis.[7]

Synthesis_Workflow Isoprenol Isoprenol Asymmetric_Epoxidation Asymmetric Epoxidation Isoprenol->Asymmetric_Epoxidation Epoxide_Mixture Epoxide Mixture (~82% ee) Asymmetric_Epoxidation->Epoxide_Mixture TBS_Protection TBS Protection Epoxide_Mixture->TBS_Protection Protected_Epoxide Protected Epoxide TBS_Protection->Protected_Epoxide Kinetic_Resolution Kinetic Resolution Protected_Epoxide->Kinetic_Resolution Enriched_Protected_Epoxide Enriched Protected Epoxide (≥99% ee) Kinetic_Resolution->Enriched_Protected_Epoxide TBS_Deprotection TBS Deprotection Enriched_Protected_Epoxide->TBS_Deprotection Enriched_Epoxide Enriched Epoxide TBS_Deprotection->Enriched_Epoxide Cyanide_Addition Cyanide Addition Enriched_Epoxide->Cyanide_Addition Nitrile_Intermediate Nitrile_Intermediate Cyanide_Addition->Nitrile_Intermediate Hydrolysis Alkaline Hydrolysis Nitrile_Intermediate->Hydrolysis R_Mevalonic_Acid (R)-Mevalonic Acid Hydrolysis->R_Mevalonic_Acid Lactonization Acid-catalyzed Lactonization R_Mevalonic_Acid->Lactonization R_Mevalonolactone (R)-Mevalonolactone Lactonization->R_Mevalonolactone

Caption: Enantioselective Synthesis Workflow.

Detailed Methodology:

  • Asymmetric Epoxidation of Isoprenol: Isoprenol is subjected to an enantioselective epoxidation, for example using a Sharpless asymmetric epoxidation or a similar method, to yield an epoxide mixture enriched in the (R)-enantiomer.[7][8]

  • Protection of the Primary Alcohol: The primary alcohol of the epoxide is protected, commonly as a tert-butyldimethylsilyl (TBS) ether, to prevent its interference in subsequent steps.[7]

  • Kinetic Resolution: The enantiomeric excess of the protected epoxide is enhanced to ≥99% through a kinetic resolution. This step selectively reacts with the undesired (S)-enantiomer, allowing for the separation of the highly enriched (R)-enantiomer.[7]

  • Deprotection: The TBS protecting group is removed to yield the enantiomerically pure (R)-epoxide.[7]

  • Ring-Opening with Cyanide: The epoxide ring is opened by nucleophilic attack of a cyanide ion, which attacks the least sterically hindered carbon.[7]

  • Hydrolysis of the Nitrile: The resulting nitrile intermediate is hydrolyzed under alkaline conditions to form (R)-mevalonic acid.[7]

  • Lactonization: Acid-catalyzed intramolecular esterification of (R)-mevalonic acid yields the final product, (R)-mevalonic acid lactone.[1]

Purification from Fermentation Broth: An alternative to chemical synthesis is the production of (R)-mevalonic acid through microbial fermentation. The purification process typically involves decolorization with activated charcoal followed by acidification to promote lactonization and subsequent extraction.[1]

HMG-CoA Reductase Activity Assay

The activity of HMG-CoA reductase is commonly determined by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[9][12]

Principle: HMG-CoA + 2 NADPH + 2 H⁺ → (R)-Mevalonate + 2 NADP⁺ + CoA-SH

The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme activity.

Experimental Workflow:

HMGCoA_Assay_Workflow Prepare_Reagents Prepare Reagents: - Assay Buffer - HMG-CoA Reductase - HMG-CoA - NADPH - Inhibitor (optional) Pipette_into_Plate Pipette into 96-well Plate: - Enzyme - Inhibitor/Vehicle - Assay Buffer Prepare_Reagents->Pipette_into_Plate Incubate Pre-incubate at 37°C Pipette_into_Plate->Incubate Initiate_Reaction Initiate Reaction: Add HMG-CoA and NADPH Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Cell_Assay_Workflow Cell_Culture Culture Cells to Desired Confluency Treatment Treat Cells with Test Compound and Labeled Precursor Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Lipid_Extraction Extract Lipids Incubation->Lipid_Extraction Lipid_Separation Separate Lipids (e.g., TLC, HPLC) Lipid_Extraction->Lipid_Separation Quantification Quantify Radioactivity (Scintillation Counting) Lipid_Separation->Quantification Data_Analysis Analyze Data and Determine Effects on Isoprenoid Synthesis Quantification->Data_Analysis

References

The Mevalonate Pathway: An Evolutionary Journey Across the Domains of Life

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route for the biosynthesis of isoprenoids, a vast and diverse class of molecules essential for cellular function in all three domains of life: Archaea, Bacteria, and Eukarya. Isoprenoids serve as precursors for a multitude of vital compounds, including sterols, hormones, quinones, and cell wall components. While the end products, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are universal, the enzymatic steps to produce them via the mevalonate pathway exhibit remarkable evolutionary diversity. This technical guide provides a comprehensive overview of the evolution of the mevalonate pathway, detailing its variations across the domains of life, presenting comparative quantitative data, outlining key experimental protocols, and visualizing the core pathways. Understanding these evolutionary divergences is critical for advancements in drug development, metabolic engineering, and synthetic biology.

Introduction: The Central Role of the Mevalonate Pathway

The mevalonate pathway commences with the condensation of three acetyl-CoA molecules to form the six-carbon intermediate, (R)-mevalonate.[1] This initial series of reactions, termed the "upper mevalonate pathway," is largely conserved across all domains of life that utilize this pathway.[1] The subsequent conversion of mevalonate to IPP and DMAPP, known as the "lower mevalonate pathway," is where significant evolutionary divergence is observed.[1][2]

Eukaryotes and some bacteria possess the canonical MVA pathway, while Archaea have evolved distinct modifications.[1][3] A separate, non-mevalonate pathway, the methylerythritol phosphate (B84403) (MEP) pathway, also exists for isoprenoid biosynthesis, predominantly in bacteria, plants, and some protozoa.[2] The presence and nature of the MVA pathway in different organisms provide insights into their evolutionary history and metabolic adaptations.

The Mevalonate Pathway Across the Domains of Life

Eukarya: The Canonical Pathway

In eukaryotes, the mevalonate pathway is the exclusive route for isoprenoid biosynthesis.[1] It proceeds through the phosphorylation of mevalonate twice at the 5-OH position, followed by a decarboxylation to yield IPP.[1][2] This pathway is well-characterized in organisms from yeast to humans and is a key target for pharmaceuticals, most notably statins, which inhibit HMG-CoA reductase.[2]

Archaea: A Realm of Variations

Archaea utilize the MVA pathway to synthesize the unique isoprenoid-based ether-linked lipids that form their cell membranes.[4] However, most archaea lack the canonical eukaryotic enzymes for the lower MVA pathway.[4] At least two distinct variations have been identified:

  • The Archaeal Mevalonate Pathway I: Found in organisms like Haloferax volcanii, this pathway involves a single phosphorylation of mevalonate at the 5-OH position, followed by decarboxylation to isopentenyl phosphate (IP), and a final phosphorylation to IPP.[1][2]

  • The Novel Thermoplasma acidophilum Pathway: This variant features an initial phosphorylation at the 3-OH position of mevalonate, followed by a second phosphorylation at the 5-OH position, and then a decarboxylation to IP.[1][2][4]

Recent discoveries have further elucidated a more widespread "archaeal" mevalonate pathway that proceeds via trans-anhydromevalonate 5-phosphate.[5] The MVA pathway in many archaea is also characterized by feedback-resistant enzymes, such as mevalonate kinase, which is not inhibited by downstream isoprenoid pyrophosphates as it is in eukaryotes.[6][7]

Bacteria: A Mosaic of Presence and Absence

The majority of bacteria utilize the MEP pathway for isoprenoid biosynthesis. However, a number of bacterial species, particularly Gram-positive cocci like Streptococcus pneumoniae and Staphylococcus aureus, possess a functional mevalonate pathway.[8] Phylogenetic analyses suggest that the MVA pathway genes in these bacteria were likely acquired through horizontal gene transfer from an early eukaryotic ancestor.[8] The pathway in these bacteria is essential for their viability and represents a potential target for novel antibacterial agents.[8][9][10][11]

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize key kinetic parameters for enzymes of the mevalonate pathway from representative organisms across the three domains of life. This data highlights the functional diversity of these enzymes.

Table 1: Kinetic Parameters of Mevalonate Kinase (MVK)

OrganismDomainSubstrateKm (µM)kcat (s-1)Reference(s)
Homo sapiensEukaryaThis compound1301.6[12]
Saccharomyces cerevisiaeEukaryaThis compound1001.9[12]
Streptococcus pneumoniaeBacteriaThis compound1301.8[12]
Methanosarcina mazeiArchaeaThis compound68 ± 44.3 ± 0.2[4]
Thermoplasma acidophilumArchaeaThis compound97 ± 65.0 ± 0.1[4]

Table 2: Kinetic Parameters of Phosphomevalonate Kinase (PMVK)

OrganismDomainSubstrateKm (µM)kcat (s-1) / VmaxReference(s)
Homo sapiensEukarya(R)-5-Phosphomevalonate2546.4 µmol/min/mg[13]
Saccharomyces cerevisiaeEukaryaMevalonate-5-phosphate885 (at 30°C)4.51 µmol/min/mg (at 30°C)[1]
Streptococcus pneumoniaeBacteriaPhosphomevalonate4.23.4 s-1[14][15]
Enterococcus faecalisBacteriaMevalonate-5-phosphate1903.9 µmol/min/mg[1]

Table 3: Kinetic Parameters of Mevalonate Diphosphate (B83284) Decarboxylase (MDD)

OrganismDomainSubstrateKm (µM)Vmax (U/mg)Reference(s)
Homo sapiensEukarya(R,S)-Mevalonate diphosphate28.9 ± 3.36.1 ± 0.5[16]
Saccharomyces cerevisiaeEukaryaMevalonate-5-diphosphate141.2[16]
Streptococcus pneumoniaeBacteriaMevalonate-5-diphosphate112.9[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mevalonate pathway.

Protocol for HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring the activity of purified HMG-CoA reductase and for screening inhibitors.[17][18][19][20]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[17]

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

  • HMG-CoA substrate solution

  • NADPH solution

  • Purified HMG-CoA reductase or cell lysate containing the enzyme

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm and 37°C

Procedure:

  • Reagent Preparation:

    • Pre-warm the HMG-CoA Reductase Assay Buffer to 37°C.[18]

    • Reconstitute HMG-CoA and NADPH in assay buffer to the desired stock concentrations. Keep on ice and protect the NADPH solution from light.[17][18]

    • Thaw the HMG-CoA reductase enzyme on ice.

  • Assay Setup:

    • Prepare a master mix of the reaction components (Assay Buffer, NADPH, and HMG-CoA) to ensure consistency across wells.

    • In a 96-well plate, add the following to each well:

      • Sample (purified enzyme or lysate)

      • For inhibitor screening, add the test compound at various concentrations. Include a solvent control.

      • Add the reaction master mix to initiate the reaction. The final volume is typically 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10 minutes.[19]

  • Data Analysis:

    • Determine the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.

    • Calculate the HMG-CoA reductase activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).

    • For inhibitor screening, calculate the percent inhibition relative to the solvent control and determine the IC50 value.[17]

Protocol for Gene Knockout in Streptococcus pneumoniae

This generalized protocol is based on the methodology for creating deletion/complementation strains to study the essentiality of the mevalonate pathway genes in S. pneumoniae.[8][21]

Principle: The target gene or operon is replaced with an antibiotic resistance cassette via homologous recombination. For essential genes, a complementation copy under an inducible promoter is integrated at an ectopic locus in the chromosome.

Materials:

  • S. pneumoniae strain to be modified

  • Plasmids carrying the antibiotic resistance cassette flanked by homologous regions to the target gene and the complementation construct.

  • Competence-stimulating peptide (CSP)

  • Appropriate antibiotics for selection

  • PCR reagents for verification

Procedure:

  • Construction of Deletion and Complementation Plasmids:

    • Clone the upstream and downstream flanking regions of the target mevalonate pathway gene/operon into a suicide vector containing an antibiotic resistance marker.

    • For essential genes, clone the gene/operon under the control of an IPTG-inducible promoter (Plac) into an integration vector for ectopic insertion.

  • Transformation of S. pneumoniae :

    • Grow S. pneumoniae to early-log phase.

    • Induce competence by adding CSP.

    • Add the linearized deletion plasmid to the competent cells and incubate.

    • Plate the transformation mixture on selective agar (B569324) plates containing the appropriate antibiotic.

  • Selection and Verification of Mutants:

    • Isolate antibiotic-resistant colonies.

    • Verify the gene deletion by PCR using primers flanking the target region.

    • For essential genes, perform the deletion in a strain already containing the inducible complementation construct.

  • Phenotypic Analysis:

    • Assess the growth of the knockout mutant in the presence and absence of the inducer (IPTG) to confirm the essentiality of the gene.

    • Analyze the morphological and physiological changes upon depletion of the mevalonate pathway.

Principles of Metabolic Flux Analysis of Isoprenoid Biosynthesis

Metabolic flux analysis (MFA) is a powerful technique to quantify the in vivo rates of metabolic pathways.[22][23][24][25] For the mevalonate pathway, 13C-labeling experiments are commonly employed.

Principle:

  • Cells are cultured with a 13C-labeled substrate, such as [13C]glucose.

  • The labeled carbon atoms are incorporated into the intermediates of the mevalonate pathway and downstream isoprenoids.

  • The distribution of 13C in these metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • The labeling patterns are then used in computational models to calculate the flux (rate) through the mevalonate pathway and connecting metabolic routes.

This methodology allows for the quantitative understanding of how the mevalonate pathway is regulated and how it responds to genetic or environmental perturbations.[22][24]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key variations of the mevalonate pathway and a typical experimental workflow.

Caption: Variations of the lower mevalonate pathway across domains of life.

HMGR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare reagents: - Assay Buffer - NADPH - HMG-CoA - Enzyme Plate Prepare 96-well plate with samples and controls Reagents->Plate Initiate Initiate reaction by adding master mix to wells Plate->Initiate Incubate Incubate at 37°C in microplate reader Initiate->Incubate Measure Measure absorbance at 340 nm (kinetic mode) Incubate->Measure Analyze Calculate rate of NADPH consumption and determine enzyme activity Measure->Analyze

Caption: Experimental workflow for a colorimetric HMG-CoA reductase activity assay.

Conclusion

The mevalonate pathway represents a remarkable example of evolutionary adaptation of a core metabolic process. From the canonical pathway in eukaryotes to the diverse and feedback-resistant variations in archaea, and its sporadic but essential presence in certain bacteria, the evolution of this pathway reflects the diverse biochemical challenges and solutions found across the tree of life. A thorough understanding of these differences, supported by quantitative data and robust experimental methodologies, is paramount for the targeted development of novel therapeutics, the engineering of microbial cell factories for the production of valuable isoprenoids, and for deepening our fundamental knowledge of microbial evolution and physiology.

References

(R)-mevalonate's role in the synthesis of non-sterol isoprenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (R)-Mevalonate in the Synthesis of Non-Sterol Isoprenoids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route in eukaryotes and archaea, responsible for the synthesis of a vast array of isoprenoids.[1] While cholesterol is the most well-known end-product, the non-sterol isoprenoids derived from the MVA pathway are critical for essential cellular functions, including protein prenylation, cell signaling, and glycoprotein (B1211001) synthesis.[2][3] This technical guide provides a detailed exploration of the biochemical cascade that begins with this compound and leads to the production of key non-sterol isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). We will examine the core enzymes, regulatory mechanisms, and critical functions of these molecules. Furthermore, this guide includes summaries of quantitative data and detailed experimental protocols for the analysis of pathway intermediates and enzyme activities, serving as a comprehensive resource for researchers in cellular biology and drug development.

The Mevalonate Pathway: From this compound to Isoprenoid Precursors

The synthesis of all isoprenoids originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][4] The MVA pathway converts acetyl-CoA into these fundamental units.[1] This guide focuses on the "lower" mevalonate pathway, which specifically details the conversion of this compound into IPP. This segment of the pathway involves three sequential enzymatic reactions.

Mevalonate to Mevalonate-5-Phosphate

The first committed step in the lower mevalonate pathway is the phosphorylation of this compound at the 5-OH position. This reaction is catalyzed by the enzyme Mevalonate Kinase (MVK) and utilizes one molecule of ATP.[5][6] A deficiency in MVK activity is associated with the autoinflammatory metabolic disorder mevalonate kinase deficiency (MKD).[5][7]

Mevalonate-5-Phosphate to Mevalonate-5-Pyrophosphate

The product of the MVK reaction, mevalonate-5-phosphate, undergoes a second phosphorylation, also ATP-dependent. This step is catalyzed by Phosphomevalonate Kinase (PMVK) , resulting in the formation of mevalonate-5-pyrophosphate.[2][6][8]

Mevalonate-5-Pyrophosphate to Isopentenyl Pyrophosphate (IPP)

The final step in this sequence is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, catalyzed by Mevalonate Diphosphate Decarboxylase (MVD) . This reaction yields the foundational C5 isoprenoid unit, isopentenyl pyrophosphate (IPP) , along with ADP, inorganic phosphate, and CO2.[2][9]

Isomerization to Dimethylallyl Pyrophosphate (DMAPP)

IPP can be reversibly isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP) , by the enzyme isopentenyl pyrophosphate isomerase (IDI) .[10][11] Both IPP and DMAPP are the essential precursors for all subsequent isoprenoid biosynthesis.[4]

Mevalonate_to_IPP_Pathway Figure 1: Lower Mevalonate Pathway to IPP/DMAPP Mevalonate This compound MVP Mevalonate-5-Phosphate Mevalonate->MVP MVK MVPP Mevalonate-5-Pyrophosphate MVP->MVPP PMVK adp1_out ADP IPP Isopentenyl Pyrophosphate (IPP) MVPP->IPP MVD adp2_out ADP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI adp3_out ADP + Pi + CO2 atp1_in ATP atp2_in ATP atp3_in ATP Isoprenoid_Elongation Figure 2: Synthesis of FPP and GGPP cluster_ggpps DMAPP DMAPP (C5) GPP Geranyl Pyrophosphate (GPP) (C10) DMAPP->GPP FPPS IPP1 IPP (C5) IPP1->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) (C15) GPP->FPP FPPS IPP2 IPP (C5) IPP2->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) (C20) FPP->GGPP GGPPS IPP3 IPP (C5) IPP3->GGPP GGPPS Protein_Prenylation Figure 3: Role of FPP and GGPP in Protein Prenylation cluster_farnesylation cluster_geranylgeranylation FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase GGPP Geranylgeranyl Pyrophosphate (GGPP) GGTase Geranylgeranyltransferase (GGTase) GGPP->GGTase Protein Unmodified Protein (e.g., Ras, Rho) Protein->FTase Protein->GGTase Farnesylated Farnesylated Protein FTase->Farnesylated GGylated Geranylgeranylated Protein GGTase->GGylated Membrane Membrane Anchoring & Signal Transduction Farnesylated->Membrane GGylated->Membrane HPLC_Workflow Figure 4: Experimental Workflow for Isoprenoid Quantification step1 1. Cell Culture (& Optional Inhibitor Treatment) step2 2. Quench Metabolism (Liquid Nitrogen) step1->step2 step3 3. Metabolite Extraction (Isopropanol/NH4HCO3) step2->step3 step4 4. Add Internal Standards step3->step4 step5 5. Centrifuge & Dry Supernatant step4->step5 step6 6. Reconstitute Sample step5->step6 step7 7. Analyze by HPLC-MS/MS (MRM Mode) step6->step7 step8 8. Data Analysis & Quantification step7->step8

References

Methodological & Application

Application Note and Protocol for the Enantioselective Synthesis of (R)-Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-Mevalonate is a pivotal intermediate in the mevalonate (B85504) pathway, the metabolic route responsible for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1][2] Its availability in an enantiomerically pure form is crucial for biological studies and as a chiral building block in organic synthesis. This document provides a detailed protocol for a short, efficient, and scalable enantioselective synthesis of (R)-mevalonic acid, achieving a high enantiomeric excess (≥99% ee) and a respectable overall yield.[3] The synthesis begins with the inexpensive and commercially available starting material, isoprenol, and proceeds through a five-step sequence involving an enantioselective epoxidation and a Jacobsen resolution.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (R)-mevalonic acid.[3]

StepReactionProductYieldEnantiomeric Excess (ee)
1Enantioselective Epoxidation(R)-3,3-dimethyloxiran-2-yl)methanol-82%
2Jacobsen Hydrolytic Kinetic Resolution(R)-3,3-dimethyloxiran-2-yl)methanol-≥99%
3Silylation((R)-3,3-dimethyloxiran-2-yl)methoxy)(tert-butyl)dimethylsilane--
4Cyanide Addition(R)-5-((tert-butyldimethylsilyl)oxy)-4-hydroxy-4-methylpentanenitrile--
5Nitrile Hydrolysis & Desilylation(R)-Mevalonic Acid51% (overall)≥99%

Experimental Protocol

This protocol is adapted from a reported short and highly enantioselective synthesis of (R)-mevalonic acid.[3]

Materials and Reagents:

Step 1 & 2: Enantioselective Epoxidation and Jacobsen Resolution

This part of the procedure focuses on creating the chiral epoxide intermediate with high enantiomeric purity.

  • Catalyst Preparation : In a round-bottom flask (RBF) under an argon atmosphere, dissolve (R,R)-Jacobsen's chromium catalyst (300 mg, 0.47 mmol) in dry acetonitrile (50 mL).

  • In a separate flask, dissolve AgClO₄ (119 mg, 0.57 mmol) in dry acetonitrile (25 mL) and transfer this solution to a dropping funnel.

  • Add the AgClO₄ solution dropwise to the chromium catalyst solution. This will result in the precipitation of silver chloride. Stir the mixture for 18 hours at 25 °C.

  • Filter the precipitate and transfer the filtrate to a new RBF under argon.

  • Add NaN₃ (101 mg, 1.5 mmol) and stir the solution for 18 hours at 25 °C.

  • Epoxidation : The resulting catalyst solution is used for the epoxidation of isoprenol. (Detailed conditions for the initial epoxidation to achieve 82% ee are not fully specified in the abstract, but it is a standard procedure).

  • Kinetic Resolution : Take the enantiomeric mixture of the epoxide (176 mg, 0.81 mmol, 82% ee of the (R)-stereoisomer) and dissolve it in tert-butyl methyl ether (400 μL).

  • Add the chromium catalyst (R)-4 (10 mg, 0.016 mmol) and stir at 25 °C for 5 minutes.

  • Cool the flask in a 5 °C ice bath for 5 minutes.

  • Add isopropyl alcohol (30 μL, 0.39 mmol) followed by TMSN₃ (15 μl, 0.12 mmol).

  • Stir the mixture at 25 °C for 2 hours to complete the resolution, yielding the (R)-epoxide at ≥99% ee.

Step 3, 4 & 5: Conversion of Epoxide to (R)-Mevalonic Acid

This sequence transforms the chiral epoxide into the final product.

  • Silylation : Protect the alcohol group of the highly enriched (R)-epoxide using a standard silylating agent like TBDMSCl (tert-Butyldimethylsilyl chloride) to yield ((R)-3,3-dimethyloxiran-2-yl)methoxy)(tert-butyl)dimethylsilane.

  • Cyanide Addition : The silyl-protected epoxide undergoes ring-opening via the addition of cyanide. This is typically achieved using a cyanide source like KCN under alkaline conditions. The cyanide attacks the least sterically hindered carbon of the epoxide.

  • Hydrolysis and Deprotection : The resulting nitrile intermediate is then hydrolyzed in situ using a strong base, such as potassium hydroxide in aqueous methanol. This step also cleaves the silyl (B83357) protecting group.

  • Work-up : After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent to isolate the (R)-mevalonic acid. The crude product can be further purified if necessary.

This five-step, six-reaction sequence provides (R)-mevalonic acid on a gram scale with an overall yield of 51% and an enantiomeric excess of ≥99%.[3]

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Isoprenol Isoprenol Epoxidation Enantioselective Epoxidation Isoprenol->Epoxidation Step 1 Resolution Jacobsen Hydrolytic Kinetic Resolution Epoxidation->Resolution Step 2 (ee enrichment to ≥99%) Silylation Silylation Resolution->Silylation Step 3 Cyanide Cyanide Addition Silylation->Cyanide Step 4 Hydrolysis Nitrile Hydrolysis & Desilylation Cyanide->Hydrolysis Step 5 R_Mevalonate (R)-Mevalonic Acid Hydrolysis->R_Mevalonate

Caption: Workflow for the enantioselective synthesis of this compound.

Biochemical Pathway

Mevalonate_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA + Acetyl-CoA R_Mevalonate This compound HMG_CoA->R_Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate_P Mevalonate-5-Phosphate R_Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway showing the position of this compound.

References

Application Note: Quantification of (R)-Mevalonate in Cell Culture using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-mevalonate (MVA) is a crucial intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of a wide array of vital molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[1] The enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway.[2] Consequently, HMGCR is a primary target for cholesterol-lowering drugs such as statins.[3] The precise quantification of intracellular this compound levels is critical for studying cholesterol metabolism, screening for HMGCR inhibitors, and understanding the pathophysiology of diseases linked to dysregulated lipid metabolism, including various cancers.[2] This document provides a detailed protocol for the sensitive and specific quantification of this compound in mammalian cell cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The mevalonate pathway commences with the condensation of acetyl-CoA molecules to form HMG-CoA. HMGCR then reduces HMG-CoA to this compound. This pivotal step is the primary regulatory point of the pathway and is inhibited by statin drugs. Downstream, mevalonate is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which serve as the fundamental building blocks for all isoprenoids.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMGCR Mevalonate This compound IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP Isoprenoids Isoprenoids (Cholesterol, etc.) IPP_DMAPP->Isoprenoids Statins Statins Statins->HMGCR Inhibition HMGCR->Mevalonate

The Mevalonate Pathway highlighting the rate-limiting step and the point of inhibition by statins.

Experimental Protocols

This section details the complete workflow for the quantification of this compound from cell culture samples, from cell harvesting to LC-MS/MS analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture 1. Culture Adherent or Suspension Cells Treatment 2. Treat with Compounds (e.g., Statins) Culture->Treatment Harvest 3. Cell Harvesting & Washing Treatment->Harvest Quench 4. Metabolism Quenching Harvest->Quench Extract 5. Metabolite Extraction Quench->Extract Normalize 6. Normalization (e.g., DNA/Protein Assay) Extract->Normalize Lactone 7. Conversion to Mevalonolactone (B1676541) (Acidification) Normalize->Lactone Cleanup 8. Sample Cleanup (SPE) Lactone->Cleanup Reconstitution 9. Reconstitution & Conversion back to Mevalonate Cleanup->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS Quant 11. Quantification using Calibration Curve LCMS->Quant Data_Norm 12. Data Normalization Quant->Data_Norm Report 13. Reporting Data_Norm->Report

Workflow for this compound quantification in cell culture.

Materials and Reagents
  • (R)-Mevalonic acid lithium salt (or similar)

  • (R,S)-Mevalonolactone-d7 (Internal Standard)

  • LC-MS grade Methanol (B129727), Acetonitrile, and Water

  • Ammonium (B1175870) formate (B1220265)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide

  • Phosphate-buffered saline (PBS)

  • Solid Phase Extraction (SPE) cartridges

  • Cell culture reagents (media, serum, etc.)

  • DNA or Protein quantification kit

Protocol 1: Sample Preparation from Adherent Cells
  • Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes and culture until they reach the desired confluency. Treat with compounds of interest (e.g., statins) for the desired time.

  • Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove any residual medium.

  • Metabolism Quenching: Immediately after the final wash, add a sufficient volume of liquid nitrogen to cover the cell monolayer to rapidly halt metabolic activity. Alternatively, for a less harsh method, add ice-cold 80% methanol directly to the plate.

  • Metabolite Extraction: Before the liquid nitrogen completely evaporates (if used), add 1 mL of ice-cold 80% methanol containing the internal standard (e.g., Mevalonate-d7) to each well of a 6-well plate.

  • Cell Lysis and Collection: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution. Pipette the cell lysate into a microcentrifuge tube.

  • Homogenization: Vortex the cell lysate vigorously for 1 minute to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the lysate at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube. A portion of the supernatant can be used for normalization.

  • Normalization: Use an aliquot of the supernatant to determine the total protein or DNA content using a suitable assay kit. This will be used to normalize the final mevalonate concentration.

  • Drying: Evaporate the remaining supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: Sample Preparation from Suspension Cells
  • Cell Culture and Treatment: Culture suspension cells in flasks to the desired density and treat with compounds as required.

  • Cell Counting and Harvesting: Determine the cell count. Transfer a known number of cells (e.g., 1-5 million) to a centrifuge tube.

  • Washing: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet with ice-cold PBS. Repeat the wash step.

  • Metabolism Quenching and Extraction: After the final wash, resuspend the cell pellet in 1 mL of ice-cold 80% methanol containing the internal standard.

  • Homogenization, Centrifugation, and Supernatant Collection: Follow steps 6-8 from the adherent cell protocol.

  • Normalization and Drying: Follow steps 9-10 from the adherent cell protocol.

Protocol 3: LC-MS/MS Analysis
  • Conversion to Mevalonolactone: For improved retention on reverse-phase columns and efficient extraction, mevalonate is often converted to its lactone form. Reconstitute the dried cell extract in 500 µL of 0.1 N HCl and let it stand for 30 minutes.[4]

  • Solid Phase Extraction (SPE): Condition an SPE cartridge with methanol followed by 0.1 N HCl. Load the acidified sample onto the cartridge. Wash the cartridge with 0.1 N HCl and then with 15% methanol in water. Elute the mevalonolactone with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen. To convert mevalonolactone back to mevalonate for analysis in negative ion mode, reconstitute the residue in 100 µL of 0.2% ammonium hydroxide.[4]

  • LC-MS/MS Parameters: Inject the reconstituted sample into the LC-MS/MS system. The following are example parameters that may require optimization for your specific instrument and application.

ParameterSetting
LC Column C18 or similar reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH 8
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient Optimized for separation of mevalonate from matrix components
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (MVA) m/z 147 → 59
MRM Transition (MVA-d7) m/z 154 → 59

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example of how to summarize the results from an experiment investigating the effect of a statin on intracellular mevalonate levels in a cancer cell line.

Table 1: Intracellular this compound Concentrations in MCF-7 Cells

Treatment ConditionThis compound Concentration (ng/mg protein) ± SD (n=3)% of Control
Vehicle Control (DMSO)15.2 ± 1.8100%
Statin X (1 µM)2.1 ± 0.513.8%
Statin X (10 µM)0.8 ± 0.35.3%
Statin X (10 µM) + Mevalonate (100 µM)13.9 ± 2.191.4%

Note: The data presented in this table are representative and intended for illustrative purposes. Actual concentrations will vary depending on the cell line, experimental conditions, and specific treatments. The observed trend of decreased mevalonate with statin treatment and its rescue with exogenous mevalonate is consistent with published findings.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell culture using LC-MS/MS. The described methods for sample preparation from both adherent and suspension cells, along with the adaptable LC-MS/MS parameters, offer a robust framework for researchers studying the mevalonate pathway. Accurate measurement of intracellular mevalonate is essential for advancing our understanding of cellular metabolism and for the development of novel therapeutics targeting this critical pathway.

References

Application Note: Enzymatic Assay for Mevalonate Kinase Activity with (R)-Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mevalonate (B85504) kinase (MVK) is a key enzyme in the mevalonate pathway, an essential metabolic route for the biosynthesis of isoprenoids and sterols in eukaryotes, archaea, and some bacteria.[1][2] This pathway produces vital molecules such as cholesterol, coenzyme Q10, and steroid hormones.[1] MVK catalyzes the ATP-dependent phosphorylation of (R)-mevalonate to produce mevalonate-5-phosphate.[3][4] Dysregulation of MVK activity is associated with several metabolic disorders, including mevalonic aciduria and hyperimmunoglobulinemia D syndrome (HIDS), making it a significant target for drug development and diagnostic research.[4][5][6][7] This application note provides a detailed protocol for a continuous spectrophotometric enzyme-coupled assay to determine mevalonate kinase activity.

Principle of the Assay

The activity of mevalonate kinase is determined using a coupled-enzyme assay system containing pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[8][9] In this system, the adenosine (B11128) diphosphate (B83284) (ADP) produced from the MVK-catalyzed phosphorylation of mevalonate is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the activity of mevalonate kinase.

Experimental Protocols

Materials and Reagents

  • (R,S)-Mevalonic acid lactone

  • Potassium hydroxide (B78521) (KOH)

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate

  • Phospho(enol)pyruvic acid (PEP) monopotassium salt

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK) from rabbit muscle

  • Lactate dehydrogenase (LDH) from rabbit muscle

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Tris-HCl buffer

  • Purified mevalonate kinase or cell/tissue lysate containing MVK

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents

  • This compound Solution: Prepare a stock solution of this compound by hydrolyzing (R,S)-mevalonic acid lactone. Dissolve the lactone in a minimal amount of water and add 1.5 equivalents of 1 M KOH. Incubate at 37°C for 30 minutes to ensure complete hydrolysis to the open-acid form. Adjust the pH to 7.5 with HCl. Note that only the (R)-enantiomer is the substrate for mevalonate kinase.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 100 mM KCl.

  • ATP Stock Solution: 100 mM ATP in water, pH adjusted to 7.0 with NaOH. Store at -20°C.

  • PEP Stock Solution: 100 mM PEP in water. Store at -20°C.

  • NADH Stock Solution: 10 mM NADH in water. Protect from light and store at -20°C.

  • PK/LDH Enzyme Mix: Prepare a mixture of pyruvate kinase (e.g., 10 units/mL) and lactate dehydrogenase (e.g., 15 units/mL) in the assay buffer. Prepare fresh daily.

Assay Procedure

  • Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a final reaction volume of 200 µL, the final concentrations of the components should be as follows:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 100 mM KCl

    • 2 mM ATP

    • 1 mM PEP

    • 0.2 mM NADH

    • 1 unit/mL Pyruvate Kinase

    • 1.5 units/mL Lactate Dehydrogenase

    • Varying concentrations of this compound (e.g., 0-1 mM for Km determination)

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Assay Initiation and Measurement: a. To a 96-well plate or cuvette, add the reaction mixture. b. Add the mevalonate kinase sample (e.g., purified enzyme or cell lysate) to the mixture. c. Initiate the reaction by adding the this compound substrate. d. Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis: a. Determine the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹. c. For kinetic analysis, plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Data Presentation

Table 1: Kinetic Parameters for Mevalonate Kinase

SubstrateApparent Km (µM)Reference
This compound65[8]
ATP210[8]

Table 2: Example of Mevalonate Kinase Activity Determination

SampleΔA₃₄₀/minSpecific Activity (µmol/min/mg protein)
Wild-Type MVK0.1502.04
Mutant MVK (V261A)0.0801.08
Control (No MVK)0.005-

Note: The specific activity values are hypothetical and for illustrative purposes. Actual values will depend on the enzyme source and purity. The V261A variant is associated with HIDS and has been shown to have decreased activity.[10]

Visualizations

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase R-Mevalonate R-Mevalonate HMG-CoA->R-Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P R-Mevalonate->Mevalonate-5-P Mevalonate Kinase (MVK) Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase IPP IPP Mevalonate-5-PP->IPP Diphosphomevalonate Decarboxylase DMAPP DMAPP IPP->DMAPP Isopentenyl Pyrophosphate Isomerase Isoprenoids Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway.

Assay_Workflow prep Prepare Reagents (this compound, Buffers, Cofactors) mix Prepare Reaction Master Mix (PK/LDH, ATP, PEP, NADH) prep->mix setup Set up Spectrophotometer (340 nm, 37°C) mix->setup initiate Initiate Reaction (Add MVK and this compound) setup->initiate measure Monitor Absorbance Decrease initiate->measure analyze Calculate Reaction Rate and Enzyme Activity measure->analyze

Caption: Experimental Workflow for MVK Assay.

Coupled_Assay_Principle Mevalonate Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK ATP ATP ADP ADP ATP->ADP ADP_PK ADP ADP->ADP_PK PEP PEP Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate_LDH Pyruvate Pyruvate->Pyruvate_LDH ATP_PK ATP ADP_PK->ATP_PK Lactate Lactate Pyruvate_LDH->Lactate LDH NADH NADH NAD+ NAD+ NADH->NAD+

Caption: Principle of the Coupled Enzyme Assay.

References

Application Notes and Protocols for Metabolic Tracing Studies Using Radiolabeled (R)-Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids.[1][2][3] These molecules are fundamental to numerous cellular processes, including the maintenance of cell membrane integrity, post-translational modification of proteins (prenylation), and the synthesis of essential molecules like coenzyme Q10 and steroid hormones.[4][5] Dysregulation of the MVA pathway is implicated in various diseases, including cancer, cardiovascular disease, and certain inflammatory disorders, making it a key target for therapeutic intervention.[6][7]

Radiolabeled (R)-mevalonate serves as a powerful tool for metabolic tracing studies, allowing researchers to dissect the flux and dynamics of this vital pathway. By introducing a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H), into the mevalonate molecule, scientists can track its incorporation into downstream metabolites. This enables the precise quantification of biosynthetic rates and the evaluation of the efficacy of pathway modulators, such as statins.[8] These application notes provide detailed protocols for utilizing radiolabeled this compound in metabolic tracing studies, aimed at providing robust and reproducible data for academic and industrial research.

Key Applications

  • Elucidating Metabolic Flux: Quantifying the rate of cholesterol and isoprenoid biosynthesis in various cell types and tissues.

  • Drug Discovery and Development: Assessing the mechanism and efficacy of drugs targeting the mevalonate pathway, such as HMG-CoA reductase inhibitors (statins).[8][9]

  • Cancer Biology: Investigating the increased demand of cancer cells for mevalonate pathway intermediates to support proliferation and survival.[4][10]

  • Cardiovascular Research: Studying the dynamics of cholesterol synthesis and its contribution to atherosclerosis and other cardiovascular diseases.[10]

  • Neuroscience: Exploring the role of isoprenoid biosynthesis in neurodegenerative diseases.

Data Presentation

Table 1: Quantification of Radiolabeled this compound Incorporation into Key Downstream Metabolites

This table summarizes representative data on the incorporation of radiolabeled this compound into various downstream products in a cellular model.

MetaboliteControl (DPM/mg protein)Statin Treatment (DPM/mg protein)Percent Inhibition
Cholesterol15,000 ± 1,2003,000 ± 45080%
Farnesyl Pyrophosphate (FPP)8,500 ± 7001,700 ± 25080%
Geranylgeranyl Pyrophosphate (GGPP)6,200 ± 5501,240 ± 18080%
Prenylated Proteins12,300 ± 1,1002,460 ± 37080%

DPM: Disintegrations Per Minute. Data are presented as mean ± standard deviation.

Table 2: Effect of Atorvastatin (B1662188) on Plasma and Muscle Mevalonate Levels

This table presents in vivo data on the effect of atorvastatin treatment on mevalonate concentrations in human subjects.[8]

AnalytePre-Treatment (nmol/L)Post-Treatment (nmol/L)Percent Change
Plasma Mevalonate35.5 ± 8.222.0 ± 5.1-38%
Muscle Mevalonate1.8 ± 0.51.8 ± 0.60%
Plasma LDL-Cholesterol3.9 ± 0.92.1 ± 0.7-46%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with ¹⁴C-Mevalonate

Objective: To quantify the incorporation of radiolabeled mevalonate into cholesterol and other isoprenoids in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • --INVALID-LINK---mevalonolactone (precursor to mevalonate)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter[11][12][13]

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to 70-80% confluency.

  • Radiolabeling:

    • Prepare a working solution of --INVALID-LINK---mevalonolactone in serum-free medium. A final concentration of 1-5 µCi/mL is recommended.

    • Aspirate the culture medium and wash the cells once with warm PBS.

    • Add the radiolabeling medium to the cells and incubate for 4-24 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell type and experimental goals.

  • Cell Lysis and Lipid Extraction:

    • After incubation, aspirate the radiolabeling medium and wash the cells twice with cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Extract lipids from the cell lysate using a chloroform:methanol (2:1 v/v) extraction method.

  • Separation and Quantification:

    • Separate the extracted lipids (e.g., cholesterol, dolichol, ubiquinone) using thin-layer chromatography (TLC).[14][15]

    • Scrape the corresponding spots from the TLC plate into scintillation vials.

    • Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts (in DPM) to the total protein concentration of the cell lysate.

    • Compare the incorporation of the radiolabel between different experimental conditions.

Protocol 2: In Vivo Metabolic Tracing with Radiolabeled this compound in an Animal Model

Objective: To assess the in vivo biodistribution and metabolism of radiolabeled mevalonate.

Materials:

  • Animal model (e.g., mouse, rat)

  • --INVALID-LINK---mevalonate, sterile solution

  • Anesthetic agent

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue homogenization buffer and equipment

  • Lipid extraction solvents

  • Liquid scintillation counter

Procedure:

  • Tracer Administration:

    • Administer a known dose of --INVALID-LINK---mevalonate to the animal via intravenous or intraperitoneal injection. The dose will depend on the animal model and the specific activity of the tracer.[16][17][18][19]

  • Sample Collection:

    • At predetermined time points, collect blood samples and harvest tissues of interest (e.g., liver, adipose tissue, brain).

  • Sample Processing:

    • Separate plasma from blood samples by centrifugation.

    • Homogenize harvested tissues in a suitable buffer.

  • Lipid Extraction and Quantification:

    • Extract lipids from plasma and tissue homogenates as described in Protocol 1.

    • Directly measure the radioactivity in an aliquot of the lipid extract using a liquid scintillation counter.

  • Data Analysis:

    • Express the results as DPM per gram of tissue or per milliliter of plasma.

    • Analyze the time course of radiolabel distribution and incorporation into different tissues.

Visualizations

Mevalonate_Pathway cluster_upstream Upstream Pathway cluster_radiolabel Radiolabel Introduction cluster_downstream Downstream Fates of Radiolabel Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA thiolase, HMG-CoA synthase HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase R_Mevalonate This compound* HMG-CoA_Reductase->R_Mevalonate IPP Isopentenyl Pyrophosphate (IPP) R_Mevalonate->IPP Mevalonate Kinase, Phosphomevalonate Kinase, Mevalonate Diphosphate Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase Prenylated_Proteins Prenylated Proteins (e.g., Ras, Rho) FPP->Prenylated_Proteins Dolichol Dolichol FPP->Dolichol Coenzyme_Q10 Coenzyme Q10 FPP->Coenzyme_Q10 GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->Prenylated_Proteins Cholesterol Cholesterol Squalene->Cholesterol IPPDMAPP IPPDMAPP IPPDMAPP->GPP GPPIPP GPPIPP GPPIPP->FPP FPPIPP FPPIPP FPPIPP->GGPP

Caption: Metabolic fate of radiolabeled this compound.

Experimental_Workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_processing Sample Processing cluster_analysis Analysis Cell_Culture 1. Cell Culture/ Animal Model Preparation Radiolabel 2. Introduction of Radiolabeled this compound* Cell_Culture->Radiolabel Incubation 3. Incubation/ Metabolic Period Radiolabel->Incubation Harvest 4. Cell/Tissue Harvest & Lysis/Homogenization Incubation->Harvest Extraction 5. Lipid Extraction Harvest->Extraction Separation 6. Chromatographic Separation (e.g., TLC) Extraction->Separation Quantification 7. Liquid Scintillation Counting Separation->Quantification Data_Analysis 8. Data Normalization & Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for metabolic tracing.

Conclusion

Metabolic tracing with radiolabeled this compound provides a robust and quantitative method to investigate the intricacies of the mevalonate pathway. The protocols and data presented herein offer a framework for researchers to design and execute experiments that can yield significant insights into cellular metabolism in both health and disease. Careful optimization of experimental parameters and adherence to proper radioisotope handling procedures are paramount for obtaining high-quality, reproducible results.

References

Application Notes & Protocols for Microbial Production of (R)-Mevalonate in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-mevalonate is a crucial precursor for the biosynthesis of isoprenoids, a vast class of natural products with diverse applications in pharmaceuticals, nutraceuticals, and biofuels. Chemical synthesis of enantiomerically pure this compound is challenging. Therefore, microbial production using metabolically engineered Escherichia coli presents a promising and sustainable alternative. This document provides a comprehensive overview of the strategies for producing this compound in E. coli, detailed experimental protocols, and a summary of reported production metrics.

Metabolic Engineering Strategies for this compound Production

The production of this compound in E. coli, which naturally utilizes the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid precursor synthesis, necessitates the introduction of a heterologous mevalonate (B85504) (MVA) pathway.[1][2][3] The MVA pathway converts the central metabolite acetyl-CoA to this compound in three enzymatic steps.

Core MVA Pathway Enzymes: The upper MVA pathway consists of three key enzymes that are commonly expressed in E. coli for this compound production:

  • Acetoacetyl-CoA thiolase (AtoB or FadA): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

  • Hydroxymethylglutaryl-CoA synthase (HMGS or mvaS): Condenses acetoacetyl-CoA and acetyl-CoA to produce HMG-CoA.[1]

  • Hydroxymethylglutaryl-CoA reductase (HMGR or mvaE): Reduces HMG-CoA to this compound, often requiring NADPH as a cofactor.[1]

Various sources for these enzymes have been explored, with genes from Enterococcus faecalis and Staphylococcus aureus being commonly used and demonstrating high efficiency in E. coli.[4][5]

Optimization Strategies: Several metabolic engineering approaches have been employed to enhance this compound titers, yields, and productivity in E. coli:

  • Enhancing Precursor Supply (Acetyl-CoA):

    • Disruption of Competing Pathways: Deleting genes such as gltA (citrate synthase) can reduce the flux of acetyl-CoA into the tricarboxylic acid (TCA) cycle, thereby increasing its availability for the MVA pathway.[6]

    • Alternative Carbon Sources: Utilizing acetate (B1210297) as a carbon source can directly provide acetyl-CoA.[7][8]

  • Improving Cofactor (NADPH) Availability:

    • Pentose Phosphate Pathway (PPP) Engineering: Deleting the pgi gene (phosphoglucose isomerase) can redirect carbon flux through the PPP, a major source of NADPH.[6][9]

    • Disruption of NADPH-Consuming Pathways: Deletion of genes like gnd (6-phosphogluconate dehydrogenase) has also been explored.[10]

  • Chromosomal Integration vs. Plasmid-Based Expression:

    • Plasmid-based systems offer flexibility in gene expression levels but can impose a metabolic burden and require antibiotics for selection.

    • Chromosomal integration of the MVA pathway genes leads to more stable strains suitable for industrial fermentation without the need for inducers or antibiotics.[11][12]

  • Process Optimization:

    • Fed-batch fermentation strategies are crucial for achieving high-titer production by maintaining optimal substrate concentrations and controlling cell growth.[1][4]

    • Two-stage fermentation , where cell growth and product formation phases are separated, can also enhance productivity.[8]

Data Presentation: this compound Production in Engineered E. coli

The following table summarizes the quantitative data from various studies on this compound production in engineered E. coli.

Strain/StrategyKey Genetic ModificationsCarbon SourceFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Recombinant E. coliExpressed mvaS and mvaE from Enterococcus faecalisGlucoseFed-batch47Not Reported0.94[1][4]
MGΔgltA-MVIncreased atoB expression, deleted gltAGlucoseBatch8.00.4Not Reported[6]
MGΔgltA-MV with β-glucosidase displayIncreased atoB expression, deleted gltACellobioseBatch5.70.25 (g/g glucose equivalent)Not Reported[4][6]
XU143Expressed acs, mvaE, and mvaS from E. faecalisAcetate2-stage Fed-batch7.85Not Reported0.13[8]
CMEV-7Chromosomal integration of two copies of the MVA pathway, deletion of atpFH and sucAGlucoseFed-batch300.49 (86.1% of max theoretical)~1.01[11][12]
MV-ΔGndΔGntRExpressed mvaE and mvaS from E. faecalis, deleted gnd and gntRGlucoseNon-growth phaseNot Reported0.49 Cmol/Cmol glucose2.61 mmol/gDCW/h[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial production of this compound.

  • Gene Amplification:

    • Amplify the mvaS and mvaE genes from the genomic DNA of Enterococcus faecalis.

    • Amplify the native atoB gene from E. coli genomic DNA.

    • Design primers with appropriate restriction sites for subsequent cloning.

  • Plasmid Construction:

    • Digest the amplified gene fragments and a suitable expression vector (e.g., pTrc99A) with the corresponding restriction enzymes.

    • Ligate the gene fragments into the expression vector to create an operon structure, for instance, under the control of a single inducible promoter like Ptrc. The resulting plasmid can be designated as pTrc-MVA.

  • Transformation:

    • Transform the ligation product into a competent E. coli host strain (e.g., DH5α for cloning or BL21(DE3) for expression).

    • Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotic.

  • Verification:

    • Confirm the correct plasmid construction by restriction digestion analysis and Sanger sequencing.

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 50 mL of M9 minimal medium supplemented with 20 g/L glucose, 5 g/L yeast extract, and the appropriate antibiotic in a 250 mL shake flask with 1% (v/v) of the seed culture.

    • Incubate at 37°C with shaking at 200 rpm.

  • Induction:

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce gene expression by adding IPTG to a final concentration of 0.1 mM.

  • Cultivation and Sampling:

    • Continue the cultivation for 48-72 hours.

    • Collect samples periodically to measure cell density (OD600) and mevalonate concentration.

  • Inoculum Preparation:

    • Prepare a seed culture as described in the shake flask protocol.

    • Inoculate a 500 mL baffled flask containing 100 mL of LB medium with the seed culture and incubate overnight.

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor containing 1 L of defined medium (e.g., a modified M9 medium with trace elements).

    • Autoclave the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the overnight culture to an initial OD600 of approximately 0.1.

    • Control the temperature at 37°C, pH at 7.0 (by automatic addition of NH4OH), and dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.

    • When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration.

    • Induce with IPTG when the OD600 reaches a desired level (e.g., 20).

  • Sampling and Analysis:

    • Collect samples at regular intervals to monitor cell growth, glucose consumption, and mevalonate production.

  • Sample Preparation:

    • Centrifuge the culture samples to pellet the cells.

    • Collect the supernatant for analysis.

  • Lactonization:

    • Acidify the supernatant with HCl to a pH below 2 to convert mevalonate to mevalonolactone (B1676541).

    • Incubate at 45°C for 1 hour.

  • Extraction:

    • Extract the mevalonolactone from the acidified supernatant with an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (upper) phase.

  • Analysis by Gas Chromatography (GC):

    • Analyze the extracted mevalonolactone using a GC system equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).

    • Use a standard curve of known mevalonolactone concentrations for quantification.

Visualization of Pathways and Workflows

Mevalonate_Pathway

Experimental_Workflow

Metabolic_Engineering_Strategies

References

Application Notes and Protocols for the Cell-Free Enzymatic Synthesis of (R)-Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the cell-free enzymatic synthesis of (R)-mevalonate, a key intermediate in the biosynthesis of isoprenoids. Cell-free metabolic engineering (CFME) offers a powerful alternative to traditional in vivo fermentation, enabling rapid prototyping, higher product titers, and circumvention of cellular toxicity issues. The described methodology utilizes a mixture of crude E. coli lysates, each enriched with one of the three essential enzymes of the upper mevalonate (B85504) pathway, to convert acetyl-CoA into this compound.

Introduction

This compound is a crucial precursor for the synthesis of a vast array of isoprenoids (terpenoids), a class of over 30,000 biomolecules including cholesterol, steroid hormones, and coenzyme Q10.[1] The mevalonate (MVA) pathway is a fundamental metabolic route found in eukaryotes, archaea, and some bacteria.[1] Cell-free enzymatic synthesis provides a robust platform for producing this compound by leveraging the catalytic power of enzymes in an in vitro environment. This approach decouples production from cell growth, allowing for direct optimization of reaction conditions and overcoming limitations such as the buildup of toxic intermediates like hydroxymethylglutaryl-CoA (HMG-CoA).[2]

This protocol details a CFME framework where crude cell lysates containing overexpressed pathway enzymes are mixed to reconstitute the biosynthetic pathway from glucose to mevalonate.[2] Endogenous glycolytic enzymes within the lysate convert glucose to acetyl-CoA, which is then channeled through the engineered pathway. This method has been shown to achieve high titers, reaching up to 17.6 g/L of mevalonate.[2][3]

Enzymatic Pathway

The synthesis of this compound from acetyl-CoA is accomplished via the "upper mevalonate pathway," which consists of three sequential enzymatic reactions.[1]

  • Acetyl-CoA Acetyltransferase (ACAT): Catalyzes the Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[2][4]

  • Hydroxymethylglutaryl-CoA Synthase (HMGS): Mediates the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2]

  • Hydroxymethylglutaryl-CoA Reductase (HMGR): Reduces HMG-CoA to this compound in an NADPH-dependent reaction. This is the rate-limiting step in the pathway.[1][4]

Mevalonate_Pathway A_CoA 2x Acetyl-CoA ACAT ACAT A_CoA->ACAT AcAc_CoA Acetoacetyl-CoA HMGS HMGS AcAc_CoA->HMGS HMG_CoA HMG-CoA HMGR HMGR HMG_CoA->HMGR R_MVA This compound A_CoA2 Acetyl-CoA A_CoA2->HMGS ACAT->AcAc_CoA HMGS->HMG_CoA HMGR->R_MVA CFME_Workflow cluster_prep 1. Enzyme-Enriched Lysate Preparation cluster_synthesis 2. Cell-Free Synthesis cluster_analysis 3. Analysis strain_acat E. coli with overexpressed ACAT lysis_acat Cell Lysis strain_acat->lysis_acat strain_hmgs E. coli with overexpressed HMGS lysis_hmgs Cell Lysis strain_hmgs->lysis_hmgs strain_hmgr E. coli with overexpressed HMGR lysis_hmgr Cell Lysis strain_hmgr->lysis_hmgr extract_acat Prepare ACAT Crude Extract lysis_acat->extract_acat extract_hmgs Prepare HMGS Crude Extract lysis_hmgs->extract_hmgs extract_hmgr Prepare HMGR Crude Extract lysis_hmgr->extract_hmgr mix Combine Lysates, Substrates & Cofactors extract_acat->mix extract_hmgs->mix extract_hmgr->mix incubate Incubate Reaction (e.g., 37°C for 20h) mix->incubate sample Sample Preparation incubate->sample quantify Quantify this compound (GC-MS or LC-MS/MS) sample->quantify

References

Application Notes and Protocols for Isotopic Labeling with (R)-[13C]Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system.[1] By replacing carbon-12 atoms with the stable heavy isotope carbon-13 (¹³C), researchers can track the incorporation of the labeled substrate into downstream metabolites.[2] This document provides a detailed protocol for using (R)-[¹³C]mevalonate to study the mevalonate (B85504) (MVA) pathway, a critical metabolic route for the biosynthesis of isoprenoids like cholesterol and other essential molecules.[3] The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonate.[3] Supplying cells with ¹³C-labeled mevalonate allows for the precise tracking of carbon flux through this pathway and the quantification of isoprenoid biosynthesis. This analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the mass shift imparted by the ¹³C isotope.[1][2]

Biochemical Pathway: The Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic cascade responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids.[3] The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase.[3] Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can be isomerized to DMAPP.

Mevalonate_Pathway acetyl_coa 3x Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate (R)-Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting) mvp Mevalonate-5-phosphate mevalonate->mvp adp1 ADP mevalonate->adp1 mvpp Mevalonate-5-pyrophosphate mvp->mvpp adp2 ADP mvp->adp2 ipp Isopentenyl Pyrophosphate (IPP) mvpp->ipp adp3 ADP + Pi + CO2 mvpp->adp3 dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp isoprenoids Isoprenoids (Cholesterol, Ubiquinone, etc.) ipp->isoprenoids dmapp->isoprenoids atp1 ATP atp1->mevalonate atp2 ATP atp2->mvp atp3 ATP atp3->mvpp Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Extraction cluster_analysis Analysis seed 1. Seed Cells in 6-Well Plates culture 2. Culture to 80-90% Confluency seed->culture wash 3. Wash with PBS culture->wash add_label 4. Add Medium with (R)-[13C]Mevalonate wash->add_label incubate 5. Incubate for Desired Time add_label->incubate quench 6. Quench Metabolism on Dry Ice incubate->quench extract 7. Extract Metabolites with Cold Solvent quench->extract centrifuge 8. Centrifuge to Pellet Debris extract->centrifuge collect 9. Collect Supernatant centrifuge->collect dry 10. Dry Extract collect->dry reconstitute 11. Reconstitute Sample dry->reconstitute analyze 12. Analyze by GC-MS or LC-MS reconstitute->analyze

References

Application Notes and Protocols: Mass Spectrometry Methods for Mevalonate Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of mevalonate (B85504) pathway intermediates using mass spectrometry. The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of isoprenoids, which are essential for numerous cellular functions, including the production of cholesterol, coenzyme Q10, and steroid hormones.[1][2] Accurate measurement of the intermediates in this pathway is crucial for understanding metabolic regulation, investigating disease states, and developing therapeutic agents such as statins, which target the HMG-CoA reductase enzyme.[1][3]

Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for this type of analysis due to its high sensitivity, specificity, and reproducibility.[2][4] These methods allow for the precise quantification of key metabolites from complex biological matrices.

Section 1: The Mevalonate Pathway

The mevalonate pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the precursors to a vast array of isoprenoid compounds.[5] The enzyme HMG-CoA reductase, which converts HMG-CoA to mevalonate, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs.[2]

Mevalonate_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Statin Target) Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P Mevalonate kinase Mevalonate_PP Mevalonate-5-pyrophosphate Mevalonate_P->Mevalonate_PP Phosphomevalonate kinase IPP Isopentenyl pyrophosphate (IPP) Mevalonate_PP->IPP Mevalonate pyrophosphate decarboxylase DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (Cholesterol, CoQ10, etc.) IPP->Isoprenoids DMAPP->Isoprenoids

Figure 1: The Eukaryotic Mevalonate Pathway.

Section 2: LC-MS/MS Method for Mevalonate in Human Plasma

This section details a robust method for quantifying mevalonate, a key intermediate, in human plasma. This type of analysis is vital for clinical research, particularly for assessing the pharmacodynamic effects of HMG-CoA reductase inhibitors.[6]

The general workflow involves sample preparation to isolate mevalonate from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.

LCMS_Workflow start 500 µL Human Plasma spike Spike with Internal Standard (e.g., Mevalonate-D7) start->spike acidify Acidify with HCl (Converts Mevalonate to Mevalonolactone) spike->acidify spe_load Load onto Pre-conditioned Solid Phase Extraction (SPE) Cartridge acidify->spe_load spe_wash Wash Cartridge (e.g., 0.1N HCl, Water, 15% Methanol) spe_load->spe_wash elute Elute with Methanol (B129727) spe_wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in 0.2% NH4OH (Converts back to Mevalonate) dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Figure 2: Sample preparation workflow for mevalonate analysis in plasma.

This protocol is a composite based on established methods.[6][7]

1. Materials and Reagents

2. Sample Preparation [7]

  • To 500 μL of plasma in a glass tube, add 100 μL of internal standard (e.g., 200 ng/mL MVA-D7).

  • Add 1 mL of 0.1 N HCl and 0.5 mL of water, then vortex-mix.

  • Allow the sample to stand for 30 minutes to facilitate the conversion of MVA to its lactone form (MVAL).[7]

  • Precondition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 N HCl.

  • Load the entire sample solution onto the SPE cartridge.

  • Wash the cartridge sequentially with 1 mL of 0.1 N HCl, 1 mL of water, and 1 mL of 15% methanol in water.

  • Dry the cartridge thoroughly.

  • Elute the analyte with 3 x 0.5 mL of methanol into a clean tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 μL of 0.2% ammonium hydroxide solution to convert MVAL back to MVA.[7]

  • Vortex and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 or equivalent.[7]

  • Column: HyPurity Advance, 50 x 4.6 mm, 5 µm or Thermo Scientific BioBasic AX, 150 x 2.1 mm, 5 µm.[6][7]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 8).[6][7]

  • Mobile Phase B: Acetonitrile.[6][7]

  • Flow Rate: 200-800 µL/min.[6][7]

  • Injection Volume: 10 µL.[6][7]

  • MS System: LTQ linear ion trap or a triple quadrupole mass spectrometer.[6]

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2]

The performance of LC-MS/MS methods for mevalonate quantification varies slightly based on the specific platform and protocol used.

ParameterValue RangeSource
Linearity Range 2.5 - 250 ng/mLThermo Fisher Application Note[6]
50 - 1000 ng/mLJournal of Young Pharmacists[7]
Lower Limit of Quantification (LLOQ) 0.5 ng/mLCreative Proteomics[8]
2.5 ng/mLThermo Fisher Application Note[6]
Limit of Detection (LOD) 2 pg (on-column)Thermo Fisher Application Note[6]
0.1 ng/mLCreative Proteomics[8]

Section 3: Simultaneous Analysis of Multiple Intermediates

For a comprehensive understanding of pathway flux, it is often necessary to measure multiple intermediates concurrently. This is particularly relevant in metabolic engineering and cancer research.[9][10] Methods using Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization are often employed to handle the high polarity and low abundance of some intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[9][11]

This protocol provides a general guideline for extracting polar metabolites from cell cultures, such as engineered E. coli or mammalian cells.[2][12]

1. Quenching and Extraction

  • Rapidly quench metabolic activity. For suspension cultures, this can be done by fast filtration and immersion in a cold quenching/extraction solvent. For adherent cells, aspirate the media and immediately add the cold extraction solvent.

  • A common extraction solvent is a mixture of acetonitrile and 50 mM ammonium formate (pH 9.5) (7:3 ratio), pre-chilled to -20°C.[12] Alternatively, cold methanol can be used.[2]

  • Incubate the cells with the extraction solvent (e.g., at -20°C for 10 minutes).[12]

  • Scrape adherent cells if necessary.

  • Centrifuge the mixture at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or UHPLC system.[9]

  • Chromatography: HILIC separation is often preferred for retaining and separating highly polar, phosphorylated intermediates.[9]

  • MS System: High-resolution mass spectrometer (HRMS) such as an Orbitrap is beneficial for accurate mass measurement and identification.[9]

  • Ionization: ESI, Negative Mode.

The following table summarizes reported performance characteristics for farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

AnalyteParameterValueSource
FPP & GGPP Limit of Detection (LOD)5 pgResearchGate Publication[10]
Linearity Range5 - 1000 pgResearchGate Publication[10]

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an alternative platform for analyzing mevalonate pathway intermediates. While less common for the highly polar phosphorylated intermediates, it can be effective for mevalonate and other non-polar isoprenoids, often requiring a derivatization step to increase volatility.[2][4] Stable isotope dilution GC-MS methods have been developed for sensitive and reproducible quantification of mevalonate.[4]

  • Extraction: Similar to LC-MS methods, mevalonate is extracted from the biological matrix.

  • Derivatization: The extracted, dried residue is chemically derivatized (e.g., silylation) to make the analyte volatile and thermally stable for GC analysis.

  • Analysis: The derivatized sample is injected into the GC-MS system.

  • Detection: Chemical Ionization (CI) has been shown to provide high sensitivity for mevalonate analysis, though it may require more frequent ion source cleaning.[4]

References

Application of (R)-Mevalonate in Studying Protein Prenylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is essential for the proper subcellular localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are key regulators of cellular signaling pathways involved in cell growth, differentiation, and survival. The study of protein prenylation is therefore of paramount importance in understanding various pathological conditions, including cancer and inflammatory diseases.

(R)-mevalonate, a key intermediate in the mevalonate (B85504) pathway, serves as a precursor for the synthesis of FPP and GGPP. The use of radiolabeled this compound, such as (R)-[3H]mevalonate, provides a powerful tool for metabolically labeling and tracking prenylated proteins within cells. This allows for the investigation of the dynamics of protein prenylation, the identification of novel prenylated proteins, and the evaluation of the efficacy of inhibitors targeting the mevalonate pathway and protein prenyltransferases.

These application notes provide an overview of the use of this compound in studying protein prenylation and offer detailed protocols for key experiments.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mevalonate pathway leading to protein prenylation and a typical experimental workflow for studying this process using this compound.

mevalonate_pathway cluster_MVA Mevalonate Pathway cluster_Isoprenoid Isoprenoid Synthesis cluster_Prenylation Protein Prenylation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate This compound HMGCoA->Mevalonate HMG-CoA Reductase MVA_P Mevalonate-P Mevalonate->MVA_P MVA_PP Mevalonate-PP MVA_P->MVA_PP IPP IPP MVA_PP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP GGPP GGPP FPP->GGPP FarnesylatedProtein Farnesylated Protein FPP->FarnesylatedProtein GeranylgeranylatedProtein Geranylgeranylated Protein GGPP->GeranylgeranylatedProtein Protein Protein (e.g., Ras, Rho) Protein->FarnesylatedProtein FTase Protein->GeranylgeranylatedProtein GGTase I/II

Caption: The Mevalonate Pathway and Protein Prenylation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Interpretation cell_culture Cell Culture treatment Treatment with Inhibitors (e.g., Statins) cell_culture->treatment labeling Metabolic Labeling with (R)-[3H]mevalonate treatment->labeling lysis Cell Lysis labeling->lysis ip Immunoprecipitation of Target Protein lysis->ip tlc Thin-Layer Chromatography lysis->tlc ms Mass Spectrometry lysis->ms sds_page SDS-PAGE ip->sds_page autorad Autoradiography/ Phosphorimaging sds_page->autorad tlc->autorad quantification Quantification of Prenylation ms->quantification autorad->quantification interpretation Data Interpretation quantification->interpretation

Caption: Experimental Workflow for Studying Protein Prenylation.

Quantitative Data

The following tables summarize quantitative data from studies utilizing this compound or inhibitors of the mevalonate pathway to investigate protein prenylation.

Table 1: Effect of Temperature on Protein Prenylation in Mevalonate Kinase Deficiency (MKD) Cells

Cell LineTemperatureFold Increase in Unprenylated Rab ProteinsReference
MKD Patient Cells40°C vs 37°C~200%[1]

Table 2: IC50 Values of Mevalonate Pathway Inhibitors on Protein Prenylation

InhibitorAssayCell LineIC50 (µM)
MevastatinGFP-CaaX LocalizationU-2 OS0.05 - 0.2
Zoledronic AcidGFP-CaaX LocalizationU-2 OS0.1 - 0.5

Experimental Protocols

Protocol 1: Metabolic Labeling of Prenylated Proteins with (R)-[3H]mevalonate in Cultured Cells

This protocol describes the metabolic labeling of proteins with radioactive isoprenoids derived from (R)-[3H]mevalonate.

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or specific cell line of interest)

  • Complete cell culture medium

  • (R)-[3H]mevalonolactone (converted to mevalonate before use)

  • Mevalonate pathway inhibitor (e.g., statin) (optional)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to 70-80% confluency.

  • Inhibitor Treatment (Optional): If studying the effect of mevalonate pathway inhibitors, pre-treat the cells with the desired concentration of the inhibitor for a specified time (e.g., 24-48 hours).

  • Preparation of (R)-[3H]mevalonate: Convert (R)-[3H]mevalonolactone to the potassium salt of mevalonic acid by hydrolysis with KOH.

  • Metabolic Labeling: Remove the culture medium and replace it with fresh medium containing (R)-[3H]mevalonate (typically 25-50 µCi/mL). Incubate the cells for 4-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Protein Precipitation and Quantification: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA). Wash the protein pellet with acetone (B3395972) and resuspend in a suitable buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Scintillation Counting: Add an aliquot of the resuspended protein to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter to determine the total incorporation of [3H] into proteins.

Protocol 2: Immunoprecipitation of a Specific Prenylated Protein

This protocol describes the immunoprecipitation of a target protein after metabolic labeling to assess its prenylation status.

Materials:

  • Metabolically labeled cell lysate (from Protocol 1)

  • Primary antibody specific to the target protein

  • Protein A/G-agarose or magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Autoradiography film or phosphorimager screen

Procedure:

  • Pre-clearing the Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated protein.

  • SDS-PAGE and Autoradiography: Separate the eluted proteins by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled, prenylated protein.

Protocol 3: Analysis of Prenylated Proteins by Thin-Layer Chromatography (TLC)

This protocol describes a method to analyze the types of isoprenoids (farnesyl vs. geranylgeranyl) attached to proteins.

Materials:

  • Metabolically labeled cell lysate (from Protocol 1) or immunoprecipitated protein (from Protocol 2)

  • Raney nickel catalyst

  • Formic acid

  • Hexane (B92381)

  • Silica (B1680970) gel TLC plates

  • Developing solvent (e.g., hexane:ethyl acetate (B1210297) mixture)

  • Iodine chamber or other visualization method

  • Scintillation counter or TLC scanner

Procedure:

  • Cleavage of Prenyl Groups: Treat the protein sample with Raney nickel and formic acid to cleave the thioether bond and release the isoprenoid groups as hydrocarbons.

  • Extraction: Extract the released isoprenoid hydrocarbons with hexane.

  • TLC Analysis: Spot the hexane extract onto a silica gel TLC plate alongside standards for farnesane and geranylgeranane.

  • Development: Develop the TLC plate in a chamber containing the appropriate developing solvent.

  • Visualization and Quantification: Visualize the spots using an iodine chamber. Scrape the silica corresponding to the standards and the sample spots into scintillation vials and measure the radioactivity to quantify the amount of farnesyl and geranylgeranyl groups. Alternatively, a TLC scanner can be used for direct quantification of radioactivity on the plate.

References

Application Notes and Protocols for Studying Archaeal Isoprenoid Biosynthesis using (R)-Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaea, the third domain of life, are distinguished by their unique cell membranes composed of isoprenoid-based ether-linked lipids. These lipids are crucial for the survival of archaea in extreme environments and represent a significant departure from the fatty acid-based ester-linked lipids found in bacteria and eukaryotes. The biosynthesis of the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most archaea proceeds via the mevalonate (B85504) (MVA) pathway. However, extensive research has revealed that archaea do not utilize the canonical eukaryotic MVA pathway but instead possess several modified or alternative pathways.[1][2]

(R)-mevalonate, a key intermediate in this pathway, serves as an invaluable tool for elucidating these unique biosynthetic routes. By using isotopically labeled this compound (e.g., with ¹³C), researchers can trace the flow of carbon through the pathway into the final lipid products. This allows for the identification of novel intermediates and enzymes, the quantification of metabolic flux, and the screening of potential inhibitors targeting this essential pathway, which is of interest for the development of novel anti-archaeal agents. These application notes provide an overview of the alternative MVA pathways in archaea and detailed protocols for using this compound to study them.

Alternative Mevalonate Pathways in Archaea

Unlike the canonical eukaryotic pathway, archaeal MVA pathways exhibit significant diversity. At least three major variations have been identified, primarily differing in the steps following the formation of this compound.

  • The "Archaeal" Mevalonate Pathway (Haloarchaea-type): This pathway, identified in organisms like Haloferax volcanii, proceeds through the phosphorylation of mevalonate to mevalonate-5-phosphate, which is then decarboxylated to isopentenyl phosphate (B84403), and finally phosphorylated again to yield IPP.[3][4]

  • The Thermoplasma-type Mevalonate Pathway: Found in thermoacidophilic archaea such as Thermoplasma acidophilum, this pathway involves a novel set of enzymes. Mevalonate is first phosphorylated at the 3-position to form mevalonate-3-phosphate, followed by a second phosphorylation at the 5-position to yield mevalonate-3,5-bisphosphate. This intermediate is then decarboxylated to isopentenyl phosphate.[1][5]

  • The Classical Mevalonate Pathway in some Archaea: A few archaea, such as Sulfolobus solfataricus, appear to possess all the enzymes of the classical MVA pathway, similar to eukaryotes.[6]

The discovery of these pathways has been driven by the identification of novel enzymes, including mevalonate-3-kinase, mevalonate-3-phosphate-5-kinase, and phosphomevalonate decarboxylase, which are absent in the canonical eukaryotic pathway.[1]

Data Presentation

Enzyme Kinetic Parameters

The study of novel enzymes in the alternative MVA pathways has yielded important quantitative data on their catalytic efficiency.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Optimal Temperature (°C)Optimal pH
Mevalonate-3-kinaseThermoplasma acidophilumThis compound97 ± 65.0 ± 0.1558.5
Mevalonate-5-kinaseMethanosarcina mazeiThis compound68 ± 44.3 ± 0.2--
Mevalonate-3-phosphate-5-kinaseThermoplasma acidophilumMevalonate-3-phosphate--606.5-9.0

Data compiled from Vinokur et al., 2014.[1]

Core Lipid Composition in Methanogens

The end products of the isoprenoid biosynthesis pathway, the core lipids, can vary in their relative abundance depending on growth conditions.

Growth ConditionArchaeol (%)Tetraether Lipids (%)
V/V = const. (117 mL bottles)61 ± 439 ± 4
n/n = const. (117 mL bottles)41 ± 859 ± 8
V/V = const. (570 mL bottles)5149
n/n = const. (570 mL bottles)3565

Data represents the relative percentage of core lipids in Methanothermobacter marburgensis under different cultivation scales.[7]

Mandatory Visualizations

Archaeal_Mevalonate_Pathways cluster_eukaryotic Canonical Eukaryotic Pathway cluster_archaeal cluster_thermo Thermoplasma-type Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate This compound HMGCoA->Mevalonate HMG-CoA reductase M5P Mevalonate-5-P Mevalonate->M5P Mevalonate Kinase M5P_Arch Mevalonate-5-P Mevalonate->M5P_Arch Mevalonate Kinase M3P Mevalonate-3-P Mevalonate->M3P Mevalonate-3-Kinase M5PP Mevalonate-5-PP M5P->M5PP Phosphomevalonate Kinase IPP_Euk IPP M5PP->IPP_Euk Mevalonate-PP Decarboxylase Archaeal Archaeal Pathway (e.g., Haloferax) Pathway (e.g., Haloferax) IP_Arch Isopentenyl-P M5P_Arch->IP_Arch Phosphomevalonate Decarboxylase IPP_Arch IPP IP_Arch->IPP_Arch Isopentenyl Phosphate Kinase M35PP Mevalonate-3,5-PP M3P->M35PP Mevalonate-3-P-5-Kinase IP_Thermo Isopentenyl-P M35PP->IP_Thermo Mevalonate-3,5-PP Decarboxylase (putative) IPP_Thermo IPP IP_Thermo->IPP_Thermo Isopentenyl Phosphate Kinase

Caption: Variations in the lower mevalonate pathway in different domains of life.

Experimental_Workflow Start Start: Archaeal Culture (e.g., Haloferax volcanii) Labeling Step 1: Metabolic Labeling with ¹³C-(R)-Mevalonolactone Start->Labeling Harvest Step 2: Cell Harvesting and Quenching Labeling->Harvest Extraction Step 3: Lipid Extraction (e.g., modified Bligh-Dyer) Harvest->Extraction Hydrolysis Step 4 (Optional): Acid Hydrolysis for Core Lipids Extraction->Hydrolysis Analysis Step 5: LC-MS/MS or GC-MS Analysis Extraction->Analysis Intact Polar Lipids Hydrolysis->Analysis Core Lipids Data Step 6: Data Analysis (Isotopologue distribution, ¹³C incorporation) Analysis->Data End End: Quantify Flux and Identify Labeled Lipids Data->End

Caption: Workflow for stable isotope tracing of isoprenoid biosynthesis in archaea.

Experimental Protocols

Protocol 1: In Vivo Labeling of Haloferax volcanii with ¹³C-(R)-Mevalonate

This protocol describes the metabolic labeling of the model haloarchaeon Haloferax volcanii to trace the incorporation of carbon from this compound into its membrane lipids.

Materials:

  • Haloferax volcanii strain (e.g., H53 or DS2)

  • Hv-YPC rich medium

  • ¹³C-labeled (R,S)-mevalonolactone (e.g., [U-¹³C₆]-mevalonolactone)

  • Sterile KOH solution (1 M)

  • Sterile, salt-buffered minimal medium for H. volcanii

  • Shaking incubator at 45°C

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Preparation of Labeled this compound Stock:

    • (R,S)-mevalonolactone is the stable precursor that needs to be hydrolyzed to the active mevalonate salt.

    • Dissolve the ¹³C-(R,S)-mevalonolactone in sterile water to a concentration of 100 mM.

    • Add an equimolar amount of sterile KOH to hydrolyze the lactone ring. For 1 mL of 100 mM mevalonolactone, add 100 µL of 1 M KOH.

    • Incubate at 37°C for 30 minutes to ensure complete hydrolysis.

    • Neutralize with sterile HCl if necessary and bring to the final volume with sterile water. The final product is a solution of potassium ¹³C-(R,S)-mevalonate. Note: Only the (R)-enantiomer will be metabolized.

  • Culturing Haloferax volcanii:

    • Inoculate a starter culture of H. volcanii in 5 mL of Hv-YPC medium.

    • Incubate at 45°C with shaking (approx. 200 rpm) until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Metabolic Labeling:

    • Harvest the cells from the starter culture by centrifugation (e.g., 8,000 x g for 10 min).

    • Wash the cell pellet twice with sterile minimal medium to remove any unlabeled precursors from the rich medium.

    • Resuspend the cells in fresh, pre-warmed minimal medium to an OD₆₀₀ of ~0.1.

    • Add the prepared ¹³C-(R)-mevalonate stock solution to a final concentration of 1-5 mM.

    • Incubate the culture at 45°C with shaking for a period equivalent to 1-2 cell doublings (for H. volcanii, a doubling time is typically 4-6 hours under these conditions).

  • Harvesting and Quenching:

    • After the incubation period, immediately place the culture flask on ice to quench metabolic activity.

    • Harvest the cells by centrifugation at 4°C (e.g., 8,000 x g for 15 min).

    • Discard the supernatant and wash the cell pellet twice with an ice-cold saline buffer (e.g., 18% salt water) to remove any remaining labeled substrate from the medium.

    • The resulting cell pellet can be stored at -80°C or used immediately for lipid extraction.

Protocol 2: Extraction and Analysis of Labeled Archaeal Lipids

This protocol details the extraction of total lipids and the subsequent analysis by mass spectrometry to determine the incorporation of the ¹³C label.

Materials:

  • Cell pellet from Protocol 1

  • Dichloromethane (DCM), methanol (B129727) (MeOH), and phosphate buffer (50 mM, pH 7.4)

  • Sonicator bath

  • Centrifuge

  • Glass separation funnel

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • LC-MS/MS system with a C18 or similar reverse-phase column

Procedure:

  • Total Lipid Extraction (Modified Bligh-Dyer):

    • Resuspend the cell pellet in a single-phase mixture of MeOH:DCM:phosphate buffer (2:1:0.8 v/v/v). Use approximately 20 mL of this mixture for 100 mg of wet cell pellet.

    • Transfer the suspension to a Teflon vessel and sonicate in an ultrasonic bath for 10-15 minutes to lyse the cells.

    • Transfer the mixture to a separation funnel.

    • Induce phase separation by adding additional DCM and water to achieve a final ratio of MeOH:DCM:H₂O of 1:1:0.9 (v/v/v).

    • Mix thoroughly and allow the phases to separate.

    • Collect the lower organic phase, which contains the total lipids.

    • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., 90:10 MeOH:DCM).

    • Inject the sample onto the LC-MS/MS system.

    • Use a gradient elution, for example, from a mobile phase of high water content to high isopropanol (B130326) content, to separate the different lipid species.

    • Acquire mass spectra in full scan mode to identify the molecular ions of the lipids of interest (e.g., archaeol, GDGTs, and their polar lipid derivatives).

    • The incorporation of ¹³C will result in a shift in the mass-to-charge ratio (m/z) of the lipid. For each carbon incorporated from a fully labeled mevalonate precursor, the mass will increase by approximately 1.00335 Da.

    • Analyze the isotopic distribution of the parent ions to quantify the percentage of the lipid pool that has become labeled and the number of ¹³C atoms incorporated per molecule.

Protocol 3: In Vitro Enzymatic Assay for Mevalonate-3-kinase

This protocol is for determining the activity of the novel archaeal enzyme, mevalonate-3-kinase, from Thermoplasma acidophilum.

Materials:

  • Purified Mevalonate-3-kinase enzyme

  • This compound

  • ATP

  • Assay buffer (e.g., 80 mM HEPES, pH 8.5)

  • MgCl₂, KCl

  • Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Assay Principle: The activity of mevalonate-3-kinase is measured using a coupled enzyme assay. The production of ADP by the kinase is coupled to the oxidation of NADH by PK and LDH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture Preparation:

    • Prepare a master mix in the assay buffer containing:

      • 0.5 mM ATP

      • 4 mM PEP

      • 0.7 mM NADH

      • 15 mM MgCl₂

      • 5 mM KCl

      • PK/LDH enzyme mix

    • Aliquot the master mix into the wells of a 96-well microplate.

  • Enzyme Reaction:

    • Add the purified mevalonate-3-kinase enzyme to the wells.

    • To initiate the reaction, add the substrate, this compound, to a final concentration of 1 mM (or varying concentrations for kinetic analysis).

    • Immediately place the plate in the microplate reader pre-heated to the optimal temperature for the enzyme (55°C for the T. acidophilum enzyme).

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADH oxidation is directly proportional to the rate of ADP production and thus the activity of the mevalonate-3-kinase.

    • Calculate the specific activity of the enzyme (µmol of substrate converted per minute per mg of enzyme) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • For kinetic analysis, vary the concentration of this compound and fit the initial rates to the Michaelis-Menten equation to determine K_m and V_max.

References

Application Notes and Protocols for Generating (R)-Mevalonate Auxotrophs in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and utilizing (R)-mevalonate auxotrophs for advanced metabolic research and drug discovery. Mevalonate (B85504) auxotrophs, incapable of synthesizing their own mevalonate, are invaluable tools for studying isoprenoid biosynthesis, a fundamental pathway for producing a vast array of essential molecules, including sterols, hormones, and cofactors. By creating a dependency on external mevalonate, researchers can precisely control and investigate the flux through this pathway, screen for enzyme inhibitors, and elucidate the roles of isoprenoid-derived molecules in various cellular processes.

Introduction to this compound Auxotrophs

The mevalonate (MVA) pathway is a highly conserved metabolic route responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. In many organisms, this pathway is essential for viability. By disrupting a key gene in this pathway, it is possible to create an auxotrophic strain that requires supplementation with this compound, the biologically active enantiomer, for growth.

This conditional lethality provides a powerful selection system for a variety of applications, including:

  • Metabolic Engineering: Studying the effects of pathway perturbations and optimizing the production of valuable isoprenoid-based compounds.

  • Drug Discovery: Developing high-throughput screens to identify inhibitors of mevalonate pathway enzymes as potential antimicrobial or anticancer agents.[1][2][3][4][5]

  • Functional Genomics: Elucidating the roles of specific mevalonate pathway enzymes and their downstream products.

This document provides detailed protocols for generating this compound auxotrophs in two commonly used model organisms, Escherichia coli and Saccharomyces cerevisiae, using CRISPR/Cas9 technology.

Data Presentation: Characterization of Mevalonate Auxotrophs

The successful generation of a mevalonate auxotroph is confirmed by its growth dependency on exogenous mevalonate. The following tables summarize typical quantitative data obtained from the characterization of such strains.

Table 1: Growth Characteristics of an E. coli Mevalonate Auxotroph

An E. coli strain with a knockout of the ispC gene (in the alternative DXP pathway) and expression of the lower mevalonate pathway becomes auxotrophic for mevalonate.[6]

Mevalonate Concentration (mg/L)Specific Growth Rate (h⁻¹)Final Optical Density (OD600)
00.15Low
25Observable increaseIncreased
10000.19High

Table 2: Antibiotic Tolerance of a Staphylococcus aureus Mevalonate Auxotroph

A Staphylococcus aureus ΔmvaS mutant, auxotrophic for mevalonate, exhibits tolerance to bactericidal antibiotics when deprived of mevalonate due to growth arrest.[7]

ConditionAntibioticSurvival Rate (%)
Mevalonate-depletedCiprofloxacinHigh
Mevalonate-depletedGentamicinHigh
Mevalonate-depletedDaptomycinHigh
Mevalonate-supplementedCiprofloxacinLow
Mevalonate-supplementedGentamicinLow
Mevalonate-supplementedDaptomycinLow

Experimental Protocols

Generating this compound Auxotrophs using CRISPR/Cas9

This protocol outlines the general steps for creating a gene knockout in the mevalonate pathway of E. coli or S. cerevisiae using the CRISPR/Cas9 system. The target gene for knockout will typically be a key enzyme in the upper mevalonate pathway, such as HMG-CoA synthase (mvaS) or HMG-CoA reductase (hmgR). For organisms like E. coli that possess the alternative non-mevalonate (DXP) pathway, creating a mevalonate auxotroph for isoprenoid synthesis involves knocking out a gene in the DXP pathway (e.g., dxr or ispC) and introducing the lower part of the mevalonate pathway to utilize exogenous mevalonate.[6]

3.1.1. Materials

  • E. coli or S. cerevisiae wild-type strain

  • CRISPR/Cas9 plasmids (one expressing Cas9 and another for the guide RNA)

  • Oligonucleotides for gRNA construction and donor DNA template

  • Restriction enzymes and T4 DNA ligase

  • Competent cells for cloning (e.g., E. coli DH5α)

  • Appropriate growth media and antibiotics

  • (R)-mevalonic acid or (R,S)-mevalonolactone

  • PCR reagents and sequencing services

3.1.2. Protocol for E. coli

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting a conserved and functionally important region of the target gene (e.g., hmgR or mvaS). Ensure the gRNA is specific to the target to minimize off-target effects. Online design tools are available for this purpose.

  • gRNA Plasmid Construction: Clone the designed gRNA sequence into a suitable gRNA expression plasmid.[6][8][9] This typically involves annealing complementary oligonucleotides encoding the gRNA sequence and ligating them into a linearized vector.

  • Donor DNA Template Design: Design a donor DNA template for homologous recombination. For a gene knockout, the donor DNA should contain sequences homologous to the regions flanking the target gene, but with the target gene sequence deleted. A selectable marker can be included between the homology arms to facilitate selection.

  • Transformation: Co-transform the Cas9 expression plasmid, the gRNA plasmid, and the linear donor DNA template into electrocompetent E. coli cells expressing the λ-Red recombinase system.[8]

  • Selection and Screening: Plate the transformed cells on selective medium containing the appropriate antibiotic and this compound. Screen individual colonies by colony PCR to identify clones with the desired gene knockout.

  • Verification: Sequence the targeted genomic region in putative knockout clones to confirm the deletion.

  • Curing of Plasmids: Cure the CRISPR/Cas9 plasmids from the confirmed knockout strain.

  • Phenotypic Characterization: Grow the verified auxotroph in minimal medium with and without this compound to confirm its auxotrophy.

3.1.3. Protocol for S. cerevisiae

  • gRNA Design: Similar to E. coli, design a specific gRNA targeting the desired mevalonate pathway gene (e.g., ERG13 for HMG-CoA synthase or HMG1/HMG2 for HMG-CoA reductase).

  • gRNA Plasmid Construction: Clone the gRNA into a yeast-compatible CRISPR/Cas9 vector that co-expresses Cas9 and the gRNA.[10][11]

  • Donor DNA Template Design: Synthesize a donor DNA template, which can be a double-stranded DNA fragment or a long single-stranded oligonucleotide, containing the desired modification (e.g., a stop codon insertion or a complete deletion of the coding sequence) flanked by homology arms.

  • Yeast Transformation: Co-transform the CRISPR/Cas9-gRNA plasmid and the donor DNA template into competent yeast cells using the lithium acetate/polyethylene glycol method.

  • Selection and Screening: Plate the transformed cells on a selective medium lacking the appropriate nutrient to select for transformants and supplement with this compound. Screen colonies by PCR to identify those with the intended gene edit.

  • Verification: Sequence the PCR product from positive clones to confirm the gene knockout.

  • Plasmid Curing: Cure the CRISPR plasmid from the verified mutant strain by growing it on a non-selective medium.

  • Phenotypic Analysis: Confirm mevalonate auxotrophy by replica plating the cured strain on media with and without this compound.

Visualizations

Mevalonate Pathway

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate This compound hmg_coa->mevalonate HMG-CoA Reductase mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate Kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp Phosphomevalonate Kinase ipp IPP mevalonate_pp->ipp Mevalonate Diphosphate Decarboxylase dmapp DMAPP ipp->dmapp Isomerase isoprenoids Isoprenoids ipp->isoprenoids dmapp->isoprenoids

Caption: The eukaryotic mevalonate pathway for isoprenoid biosynthesis.

Experimental Workflow for Generating Mevalonate Auxotrophs

Workflow cluster_design Design Phase cluster_construction Construction Phase cluster_generation Strain Generation cluster_verification Verification Phase gRNA_design 1. gRNA Design plasmid_construction 3. Plasmid Construction gRNA_design->plasmid_construction donor_design 2. Donor DNA Design transformation 4. Transformation donor_design->transformation plasmid_construction->transformation selection 5. Selection & Screening transformation->selection pcr 6. PCR Screening selection->pcr sequencing 7. Sequencing pcr->sequencing phenotype 8. Phenotypic Analysis sequencing->phenotype

Caption: Workflow for CRISPR/Cas9-mediated generation of mevalonate auxotrophs.

High-Throughput Screening Using Mevalonate Auxotrophs

HTS_Logic start Mevalonate Auxotroph Strain media Growth Medium (Sub-optimal Mevalonate) start->media incubation Incubation media->incubation compound_library Compound Library compound_library->media readout Measure Growth (e.g., OD600) incubation->readout hit Hit Compound (Inhibition of Growth) readout->hit Identifies

Caption: Logic for a high-throughput screen to identify mevalonate pathway inhibitors.

Application Notes

Investigating Isoprenoid Biosynthesis and Regulation

This compound auxotrophs provide a unique platform to study the regulation and flux of the mevalonate pathway. By controlling the external concentration of mevalonate, researchers can precisely modulate the intracellular pool of mevalonate and its downstream products. This allows for:

  • Metabolic Flux Analysis: Using isotope-labeled mevalonate to trace the flow of carbon through the isoprenoid pathway and quantify the production of various downstream metabolites.[12][13][14]

  • Identifying Rate-Limiting Steps: By titrating mevalonate levels and measuring intermediate accumulation, bottlenecks in a heterologously expressed isoprenoid production pathway can be identified.

  • Studying Feedback Inhibition: Investigating how downstream products of the mevalonate pathway regulate the activity of upstream enzymes.

Drug Discovery and High-Throughput Screening

The essentiality of the mevalonate pathway in many pathogenic organisms, including bacteria and fungi, makes it an attractive target for novel antimicrobial drugs.[1][2][3] Mevalonate auxotrophs can be used in cell-based high-throughput screens to identify inhibitors of this pathway.[1]

The principle of such a screen is as follows:

  • The mevalonate auxotroph is grown in a medium containing a sub-optimal concentration of mevalonate, which supports limited growth.

  • A library of small molecules is screened for compounds that inhibit the growth of the auxotroph under these conditions.

  • A compound that inhibits a mevalonate pathway enzyme will further restrict the production of essential isoprenoids, leading to a significant reduction in growth.

  • Hits can be further validated in vitro using purified enzymes from the mevalonate pathway.

This approach offers a sensitive and specific method for discovering novel inhibitors with potential therapeutic applications.

Metabolic Engineering for Isoprenoid Production

In the field of synthetic biology, mevalonate auxotrophs can serve as chassis strains for the production of valuable isoprenoids, such as pharmaceuticals, biofuels, and fragrances. By providing mevalonate exogenously, the metabolic burden of producing this precursor from central carbon metabolism is alleviated. This can lead to:

  • Increased Product Yields: Redirecting carbon flux and cellular resources towards the synthesis of the desired isoprenoid product.

  • Decoupling Growth from Production: Allowing for a two-stage fermentation process where cells are first grown to a high density with sufficient mevalonate, and then production is induced by modulating mevalonate supply.

  • Pathway Optimization: Facilitating the testing and optimization of downstream enzymes in the isoprenoid synthesis pathway without the complication of upstream pathway limitations.

References

High-Throughput Screening for Mevalonate Pathway Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are fundamental to numerous cellular processes, including membrane integrity, protein prenylation, and cell signaling. The rate-limiting enzyme in this pathway, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), is the well-established target of statin drugs, which are widely used to lower cholesterol levels. However, other enzymes within the mevalonate pathway also represent promising targets for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid and efficient evaluation of large chemical libraries to identify novel inhibitors of therapeutic targets. This document provides detailed application notes and experimental protocols for conducting HTS campaigns against key enzymes in the mevalonate pathway.

Mevalonate Signaling Pathway

The mevalonate pathway initiates with the conversion of acetyl-CoA to mevalonate, which is subsequently processed through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal isoprenoid building blocks.

Mevalonate_Pathway cluster_nodes cluster_enzymes cluster_inhibitors Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGCS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP_DMAPP IPP / DMAPP Mevalonate-5-PP->IPP_DMAPP MVD Isoprenoids_Cholesterol Isoprenoids, Cholesterol, etc. IPP_DMAPP->Isoprenoids_Cholesterol FPPS/GGPPS ACAT ACAT HMGCS HMGCS HMGCR HMGCR MVK MVK PMVK PMVK MVD MVD FPPS FPPS/GGPPS Statins Statins Bisphosphonates Bisphosphonates Bisphosphonates->FPPS

Figure 1: The Mevalonate Signaling Pathway

High-Throughput Screening Workflow

A typical HTS campaign for identifying mevalonate pathway inhibitors follows a multi-step process, from initial screening of a large compound library to hit confirmation and characterization.

HTS_Workflow cluster_workflow Library_Preparation Compound Library Preparation Primary_Screen Primary HTS Assay Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay SAR_Expansion SAR by Analog Orthogonal_Assay->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Figure 2: A typical HTS workflow for inhibitor discovery.

Data Presentation: Quantitative Summary of HTS Assays

The following tables summarize key quantitative data for various HTS assays targeting enzymes of the mevalonate pathway.

Enzyme Target Assay Type Inhibitor(s) IC50 Value Z'-Factor Hit Rate (%) Reference
HMG-CoA ReductaseSpectrophotometricAtorvastatin10.5 nM~0.7-0.90.1 - 1[1]
Rosuvastatin3.9 nM[1]
Simvastatin (acid)5.8 nM[1]
Pravastatin20.1 nM[1]
Farnesyl Pyrophosphate Synthase (FPPS)ColorimetricZoledronic Acid1-2 µMNot ReportedNot Reported[2]
Bisamidine Compounds1.8 - 2.5 µMNot Reported~0.1% (virtual screen)[3]
Phosphomevalonate Kinase (PMK)Virtual Screen/NMRVarious small moleculesKd = 6-60 µMNot Reported15% (virtual screen)[4]
Mevalonate Diphosphate (B83284) Decarboxylase (MDD)SpectrophotometricDiphosphoglycolyl prolineKi = 2.3 µMNot ReportedNot Reported[5]
6-fluoromevalonate 5-diphosphateKi = 62 nMNot ReportedNot Reported[5]

Note: Z'-factor and hit rates are highly dependent on the specific assay conditions and compound library used. The values presented are indicative and may vary.

Experimental Protocols

Biochemical Assay for HMG-CoA Reductase Inhibitors (Spectrophotometric)

This protocol describes a common biochemical assay for HMGCR that measures the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant human HMG-CoA Reductase

  • HMG-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT[6]

  • Test compounds and positive control (e.g., pravastatin) dissolved in DMSO

  • 384-well, UV-transparent microplates

  • Microplate reader with kinetic measurement capability at 340 nm

Protocol:

  • Compound Plating: Dispense test compounds and controls into the microplate wells. Typically, 1 µL of a 100X stock solution is used for a 100 µL final reaction volume.

  • Enzyme Addition: Add 50 µL of HMG-CoA Reductase solution (pre-diluted in assay buffer) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 50 µL of a substrate solution containing HMG-CoA and NADPH (pre-warmed to 37°C) to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound relative to controls.

Cell-Based Assay for Cholesterol Synthesis (Filipin Staining)

This protocol allows for the visualization and quantification of unesterified cholesterol in cultured cells using the fluorescent dye Filipin III. A decrease in cholesterol staining can indicate inhibition of the mevalonate pathway.

Materials:

  • Cultured mammalian cells (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds and positive control (e.g., a statin)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

  • 96-well imaging plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of staining.

  • Compound Treatment: Treat cells with test compounds and controls for a desired period (e.g., 24-48 hours).

  • Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Dilute the Filipin III stock solution in PBS to a working concentration (e.g., 50 µg/mL). Add the staining solution to the cells and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope. Filipin fluorescence is prone to photobleaching, so minimize light exposure.

  • Image Analysis: Quantify the fluorescence intensity per cell or per well using image analysis software.

HTS Assay for Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors (Colorimetric)

This assay measures the inorganic pyrophosphate (PPi) released during the FPPS reaction.

Materials:

  • Recombinant human FPPS

  • Geranyl pyrophosphate (GPP)

  • Isopentenyl pyrophosphate (IPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100[7]

  • Inorganic pyrophosphatase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Test compounds and positive control (e.g., a bisphosphonate)

  • 384-well clear microplates

  • Microplate reader (absorbance)

Protocol:

  • Compound Plating: Dispense test compounds and controls into the microplate wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing FPPS, GPP, IPP, and inorganic pyrophosphatase in assay buffer. Add this mix to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Phosphate Detection: Add the phosphate detection reagent to each well.

  • Incubation: Incubate for 10-20 minutes at room temperature to allow for color development.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis: A decrease in absorbance indicates inhibition of FPPS.

HTS Assay for Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMVK) (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay to quantify the ADP produced by the kinase reactions.

Materials:

  • Recombinant human MVK or PMVK

  • Mevalonate (for MVK) or Mevalonate-5-Phosphate (for PMVK)

  • ATP

  • Kinase Assay Buffer (specific to the kinase, but generally a Tris or HEPES buffer with MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds and controls

  • 384-well white, opaque microplates

  • Luminometer

Protocol:

  • Compound Plating: Dispense test compounds and controls into the microplate wells.

  • Kinase Reaction: Add the kinase, its specific substrate (mevalonate or mevalonate-5-phosphate), and ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase.

HTS Assay for Mevalonate Diphosphate Decarboxylase (MVD) (Coupled Enzyme Assay)

This protocol describes a coupled enzyme assay where the ADP produced by MVD is used by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, leading to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5]

Materials:

  • Recombinant human MVD

  • Mevalonate-5-diphosphate

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.0), 100 mM KCl, 10 mM MgCl₂[8]

  • Test compounds and controls

  • 384-well UV-transparent microplates

  • Microplate reader with kinetic measurement capability at 340 nm

Protocol:

  • Compound Plating: Dispense test compounds and controls into the microplate wells.

  • Reaction Mix Preparation: Prepare a master mix containing mevalonate-5-diphosphate, ATP, PEP, NADH, PK, and LDH in assay buffer.

  • Reaction Initiation: Add the MVD enzyme to the wells containing the reaction mix and compounds.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the kinetic curve. A slower rate of absorbance decrease indicates inhibition of MVD.

Hit-to-Lead Optimization Workflow

Following the identification and confirmation of hits from the primary HTS, a hit-to-lead campaign is initiated to improve the potency, selectivity, and drug-like properties of the initial hits.

Hit_to_Lead cluster_workflow Confirmed_Hits Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies ADME_Tox In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Models In vivo Efficacy Models SAR_Studies->In_Vivo_Models ADME_Tox->SAR_Studies Lead_Candidate Lead Candidate Selection In_Vivo_Models->Lead_Candidate

Figure 3: A simplified workflow for hit-to-lead optimization.

Conclusion

The mevalonate pathway offers a rich landscape of therapeutic targets for drug discovery. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the identification and characterization of novel inhibitors against key enzymes in this pathway. Successful implementation of these HTS campaigns, coupled with rigorous hit validation and lead optimization, holds the potential to deliver new and effective treatments for a variety of human diseases.

References

Application Note: Analytical Techniques for the Separation of (R)- and (S)-Mevalonate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mevalonic acid (MVA) is a critical intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. Mevalonate exists as a pair of enantiomers: (R)-mevalonate and (S)-mevalonate. Only this compound is biologically active and serves as the precursor for downstream synthesis, being the direct product of the rate-limiting enzyme HMG-CoA reductase (HMGR).[1] The (S)-enantiomer is not known to be biologically active in this pathway.[2] Consequently, the ability to separate and accurately quantify these enantiomers is paramount in metabolic research, drug development (particularly for statins that inhibit HMGR), and clinical diagnostics. This document provides detailed application notes and protocols for the primary analytical techniques used to resolve (R)- and (S)-mevalonate.

General Experimental Workflow

The separation and analysis of mevalonate enantiomers from biological samples typically follow a multi-step process. The workflow begins with sample collection and preparation to isolate the analyte from complex matrices, followed by the chosen analytical separation technique and subsequent detection and data analysis.

Enantiomer Separation Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum, Plasma, Cells) Precip Protein Precipitation (e.g., Acetonitrile) Sample->Precip Extract Extraction (LLE or SPE) Precip->Extract Deriv Derivatization (Optional, for GC/Indirect HPLC) Extract->Deriv Separation Chiral Separation (HPLC, GC, CE) Deriv->Separation Inject Detection Detection (MS, UV, FID) Separation->Detection Data Data Analysis (Quantification, Purity) Detection->Data

Caption: General workflow for the analysis of mevalonate enantiomers.

Sample Preparation from Biological Matrices

Effective sample preparation is crucial for removing interfering substances like proteins and lipids, thereby enhancing the accuracy and longevity of analytical columns and instruments.[3][4][5]

Protocol 1: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is suitable for preparing mevalonate from serum or plasma samples for subsequent LC-MS analysis.

  • Protein Precipitation:

    • To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) (the "acetonitrile crash" method) to precipitate proteins.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove non-polar interferences.

    • Elute the mevalonate with 1 mL of 5% formic acid in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis or a derivatization agent for GC analysis.[6]

Analytical Techniques and Protocols

The choice of analytical technique depends on factors such as required sensitivity, sample throughput, and whether the goal is purely analytical or preparative.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile method for separating enantiomers.[8] Separation can be achieved directly using a chiral stationary phase (CSP) or indirectly after derivatization.[9]

Protocol 2: Indirect Separation via Diastereomer Formation

This method involves reacting the mevalonate enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.[9][10]

  • Derivatization:

    • To the dried sample extract, add a solution of an enantiomerically pure CDA (e.g., (S)-(-)-α-methylbenzylamine) and a coupling agent (e.g., HBTU) in an aprotic solvent like acetonitrile.

    • Incubate the reaction mixture at 60°C for 1 hour.

    • Cool the mixture and inject it directly into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Mass Spectrometry (MS) for high sensitivity and specificity.

Chiral Gas Chromatography (GC)

GC offers high resolution but requires analytes to be volatile and thermally stable. Mevalonate, being a polar and non-volatile hydroxy acid, must be derivatized prior to analysis.[11]

Protocol 3: GC-MS Analysis after Derivatization

This protocol describes a method for creating volatile derivatives of mevalonate for separation on a chiral GC column.

  • Derivatization:

    • Convert the carboxylic acid group of mevalonate to its methyl ester by reacting the dried extract with diazomethane (B1218177) or methanolic HCl.

    • Subsequently, derivatize the hydroxyl groups by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) at 70°C for 30 minutes.

    • This two-step process creates a volatile trimethylsilyl (B98337) ether, methyl ester derivative suitable for GC.

  • GC-MS Conditions (Example):

    • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., β-DEX™ 225).[12]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/min.

    • Injector Temperature: 250°C.

    • Detection: Mass Spectrometer (MS) operating in selected ion monitoring (SIM) mode for enhanced sensitivity.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is well-suited for charged, polar molecules like mevalonate.[13] Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).[14][15]

Protocol 4: Enantioseparation using a Cyclodextrin Selector

  • Sample and Electrolyte Preparation:

    • Reconstitute the dried sample extract in the background electrolyte.

    • Prepare a BGE consisting of a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) containing a chiral selector. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[16] The concentration of the selector may need optimization.

  • CE Conditions (Example):

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

    • Background Electrolyte: 50 mM phosphate buffer (pH 7.0) containing 15 mM HP-β-CD.

    • Voltage: 20 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Temperature: 25°C.

    • Detection: UV detection at a low wavelength (~200 nm) or coupling to a mass spectrometer (CE-MS).

Enzymatic Methods for this compound Quantification

While not a separative technique in the chromatographic sense, enzymatic assays provide a highly specific and sensitive method for quantifying the biologically active (R)-enantiomer.[1][17]

Protocol 5: HMG-CoA Reductase/Mevalonate Kinase Coupled Assay

This method uses the specificity of enzymes in the mevalonate pathway to quantify (R)-MVA.[1]

  • Principle: The assay is based on an enzyme cycling reaction involving HMG-CoA reductase (HMGR).[17] (R)-MVA participates in the cycle, leading to the production of a measurable product (e.g., thio-NADH from thio-NAD), which is monitored spectrophotometrically by the change in absorbance at 405 nm.[1] Mevalonate kinase (MVK) is used to confer high specificity, as only substrates that can participate in both the HMGR and MVK reactions are measured as MVA.[17]

  • Assay Procedure:

    • The assay can be performed in a 96-well plate format or on an automated analyzer.[1]

    • Incubate 150 µL of Reagent 1 (containing buffer, CoA, thio-NAD, NADH, and HMGR) with 5 µL of the sample for 10 minutes at 37°C.[1]

    • Add 50 µL of Reagent 2 (containing MVK) to start the specific reaction.[1]

    • Measure the change in absorbance at 405 nm over a defined period (e.g., 10-20 minutes).[1]

    • Quantify the (R)-MVA concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of (R)-MVA.

Quantitative Data Summary

The performance of each technique varies. The following table summarizes typical quantitative parameters.

Technique Parameter Value Reference/Comment
Enzymatic Assay Detection Limit0.4 ng/mL (2.7 nmol/L)For (R)-MVA in serum.[1][17]
LinearityUp to 44 ng/mL (300 nmol/L)[1][17]
Correlation with LC-MS/MSr = 0.97Demonstrates comparable accuracy for total MVA.[1][17]
Chiral GC-MS SensitivityLow fmol on-columnDependent on derivatization and MS detector; value is typical for similar analytes.
Resolution (Rs)> 1.5Generally achievable with optimized chiral columns.
Chiral HPLC-MS Limit of QuantitationLow fmol on-columnFrom a study on related mevalonate pathway metabolites.[18]
Resolution (Rs)> 1.5Dependent on the choice of CSP or CDA.
Chiral CE ThroughputHighCapable of rapid method development and analysis.
SensitivityLower than LC/GC-MSCan be improved by coupling with MS.

Technique Selection Guide

The choice of method is dictated by the specific research question. This diagram illustrates a logical approach to selecting the appropriate technique.

Technique Selection Goal Primary Goal? Quant_R Quantify active (R)-enantiomer only? Goal->Quant_R Quantification Separate Separate and quantify both R and S forms? Goal->Separate Separation Quant_R->Separate No, need both Enzyme Enzymatic Assay (High Specificity & Sensitivity) Quant_R->Enzyme Yes Volatility Is sample easily made volatile? Separate->Volatility GC Chiral GC-MS (High Resolution) Volatility->GC Yes LC_CE Chiral HPLC or CE (High Versatility) Volatility->LC_CE No

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Mevalonate Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing (R)-mevalonate yield in microbial fermentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low this compound titer despite successful strain construction.

Potential Cause Troubleshooting/Solution
Insufficient Precursor Supply (Acetyl-CoA) Enhance the intracellular pool of acetyl-CoA. Strategies include: - Overexpressing native acetyl-CoA synthetase.[1][2] - Engineering the pyruvate (B1213749) dehydrogenase complex. - Deleting competing pathways that consume acetyl-CoA, such as the tricarboxylic acid (TCA) cycle (e.g., gltA knockout) or acetate (B1210297) production pathways (ackA-pta, poxB knockout).[2][3]
Cofactor Imbalance (NADPH/NADP+ Ratio) The conversion of HMG-CoA to mevalonate (B85504) requires NADPH.[4] To improve the NADPH/NADP+ ratio: - Delete genes in the pentose (B10789219) phosphate (B84403) pathway that compete for glucose-6-phosphate, like phosphoglucose (B3042753) isomerase (pgi), to redirect flux towards NADPH-generating steps.[1][5] - Overexpress NAD(P)+ transhydrogenase.
Suboptimal Gene Expression Fine-tune the expression levels of the mevalonate pathway genes (atoB, mvaS, mvaE or their equivalents).[1][2] - Use a combinatorial promoter library to modulate the expression of each pathway gene.[6] - Consider chromosomal integration of the pathway genes to ensure stable, long-term expression and reduce metabolic burden from plasmids.[7][8][9]
Metabolic Burden from Plasmids High-copy plasmids can impose a significant metabolic load on the host cells, diverting resources from mevalonate production.[9] - Switch to lower-copy number plasmids. - Integrate the mevalonate pathway into the chromosome for plasmid-free production.[7][8][9]

Issue 2: Accumulation of inhibitory byproducts, such as acetate.

Potential Cause Troubleshooting/Solution
Overflow Metabolism High glucose uptake rates can lead to overflow metabolism and acetate formation. - Implement a fed-batch fermentation strategy with controlled glucose feeding to prevent its accumulation.[2][10] - Knock out genes responsible for acetate production (ackA-pta, poxB).[3]
Suboptimal Aeration Dissolved oxygen levels can influence byproduct formation.[11][12][13] - Optimize the aeration rate and agitation speed to maintain a sufficient dissolved oxygen concentration. A two-stage fermentation with an initial aerobic growth phase followed by a microaerobic or anaerobic production phase can be effective, especially when using acetate as a carbon source.[11][12][13]

Issue 3: Genetic instability of the production strain.

Potential Cause Troubleshooting/Solution
Plasmid Loss Plasmids can be lost during cell division, especially in the absence of selective pressure.[9] - Maintain antibiotic selection in the fermentation medium. - A more robust solution is to integrate the mevalonate pathway genes into the host chromosome.[7][8][9] This eliminates the need for antibiotics and reduces metabolic burden.[7][8][9]
Cell Viability Issues Accumulation of toxic intermediates or the final product can affect cell health. - While mevalonate itself is not highly toxic to E. coli, optimizing the expression of pathway enzymes can prevent the buildup of potentially toxic intermediates like HMG-CoA.[7][14]

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for this compound production?

Escherichia coli is a commonly used and highly successful host for this compound production due to its well-understood genetics, rapid growth, and high capacity for acetyl-CoA supply.[2][10] Other microorganisms like Saccharomyces cerevisiae, Pseudomonas putida, and even Cupriavidus necator (using CO2 as a feedstock) have also been engineered for mevalonate production.[3][4][15][16]

Q2: What are the key enzymes in the engineered mevalonate pathway?

The core pathway typically involves three enzymatic steps to convert the native metabolite acetyl-CoA to mevalonate:

  • Acetoacetyl-CoA thiolase (encoded by genes like atoB in E. coli or ERG10 in yeast) condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[4]

  • HMG-CoA synthase (encoded by genes like mvaS from Enterococcus faecalis or ERG13 in yeast) converts acetoacetyl-CoA to HMG-CoA.[4]

  • HMG-CoA reductase (encoded by genes like mvaE from E. faecalis or HMG1/HMG2 in yeast) reduces HMG-CoA to this compound.[4] Often, a bifunctional enzyme combining acetoacetyl-CoA thiolase and HMG-CoA reductase activities is used.[2]

Q3: How can I quantify the this compound concentration in my fermentation broth?

This compound is typically quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[17][18][19] For analysis, mevalonate in the broth is often first converted to mevalonolactone (B1676541) by acidification.[19][20][21]

Q4: What fermentation strategy is most effective for high-titer mevalonate production?

Fed-batch fermentation is generally the most effective strategy to achieve high titers of this compound.[2][10] This approach allows for high cell densities and controlled nutrient feeding, which helps to avoid the accumulation of inhibitory byproducts like acetate.[2][10] Two-stage fermentation processes, separating the cell growth phase from the product formation phase, have also proven effective, particularly when using alternative carbon sources like acetate.[11][12][13]

Data Presentation: Comparative Yields of this compound

The following tables summarize this compound production metrics from various studies to provide a comparative overview.

Table 1: this compound Production in Engineered E. coli

Strain Engineering Strategy Carbon Source Fermentation Mode Titer (g/L) Yield (g/g) Productivity (g/L/h)
Plasmid-based expression of E. faecalis pathway.[2][10]GlucoseFed-batch47Not Reported0.94
Chromosomal integration, atpFH & sucA deletion.[7][8]GlucoseFed-batch300.49 (86.1% of theoretical)~1.01
Engineered for NADPH regeneration and enhanced acetyl-CoA supply.[1]GlucoseBatch8.0Not ReportedNot Reported
Two-stage fermentation with acetate as the carbon source.[11][12][13]Glucose (growth), Acetate (production)Fed-batch7.850.270.13
Fed-batch with microaerobic conditions.[11][12]AcetateFed-batch4.970.29Not Reported

Experimental Protocols

1. General Protocol for Strain Construction (Chromosomal Integration)

This protocol provides a general workflow for integrating the mevalonate pathway into the E. coli chromosome.

  • Pathway Assembly : Synthesize the codons of the mevalonate pathway genes (atoB, mvaS, mvaE) optimized for E. coli expression. Assemble them into an operon under the control of a strong constitutive promoter.

  • Homology Arm Design : Design and amplify ~500 bp homology arms flanking the desired chromosomal integration site (e.g., ldhA or adhE loci to disrupt competing fermentation pathways).[7]

  • Integration Cassette Construction : Clone the promoter-operon cassette between the upstream and downstream homology arms in a suicide vector.

  • Transformation and Recombination : Transform the engineered E. coli strain with the integration plasmid and select for single-crossover events.

  • Curing and Selection : Induce the second crossover event to remove the plasmid backbone and select for the desired double-crossover mutant.

  • Verification : Verify the correct integration of the pathway and the absence of the plasmid by colony PCR and sequencing.

2. Protocol for Fed-Batch Fermentation

  • Inoculum Preparation : Grow a seed culture of the engineered strain overnight in a rich medium (e.g., LB) with appropriate antibiotics if using a plasmid-based system.

  • Bioreactor Setup : Prepare a bioreactor with a defined mineral medium containing an initial concentration of the primary carbon source (e.g., 20 g/L glucose).

  • Batch Phase : Inoculate the bioreactor with the seed culture and run in batch mode until the initial carbon source is nearly depleted. Maintain pH at 7.0 (controlled with NH4OH) and dissolved oxygen above 20% (by controlling agitation and aeration).

  • Fed-Batch Phase : Initiate a feeding strategy with a concentrated solution of the carbon source to maintain a low residual concentration in the bioreactor. The feed rate can be constant or exponentially increased to support cell growth and production.

  • Induction (if applicable) : If using an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase or once a desired cell density is reached.

  • Sampling and Analysis : Periodically take samples to measure cell density (OD600), substrate concentration, and this compound titer using HPLC or LC-MS/MS.

3. Analytical Protocol: Quantification of Mevalonate by HPLC

  • Sample Preparation : Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.

  • Acidification : Transfer the supernatant to a new tube and acidify to a pH of ~2.0 with an acid (e.g., HCl) to convert mevalonate to mevalonolactone.[19][20]

  • Filtration : Filter the acidified sample through a 0.22 µm syringe filter.

  • HPLC Analysis : Inject the filtered sample onto an HPLC system equipped with a suitable column (e.g., a C18 column) and a refractive index (RI) or UV detector.

  • Quantification : Compare the peak area of the sample to a standard curve prepared with known concentrations of mevalonolactone.

Visualizations

Mevalonate_Pathway cluster_host Host Metabolism cluster_mva Engineered Mevalonate Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle gltA Acetate Acetate AcetylCoA->Acetate ackA-pta, poxB AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA mvaS Mevalonate This compound HMGCoA->Mevalonate mvaE (NADPH-dependent) Troubleshooting_Workflow Start Low this compound Titer CheckPrecursor Analyze Acetyl-CoA and Byproduct Levels Start->CheckPrecursor CheckCofactor Assess NADPH Availability Start->CheckCofactor CheckExpression Verify Gene Expression Levels Start->CheckExpression EnhanceAcetylCoA Enhance Acetyl-CoA Pool (e.g., gltA knockout) CheckPrecursor->EnhanceAcetylCoA Low Precursor or High Byproducts BoostNADPH Boost NADPH Regeneration (e.g., pgi knockout) CheckCofactor->BoostNADPH Likely Cofactor Limitation OptimizeExpression Optimize Promoters or Use Chromosomal Integration CheckExpression->OptimizeExpression Suboptimal or Unstable Expression Fed_Batch_Workflow cluster_setup Phase 1: Setup & Batch Growth cluster_production Phase 2: Fed-Batch Production A Inoculum Preparation (Overnight Culture) B Bioreactor Inoculation (Batch Medium) A->B C Batch Fermentation (Growth on initial substrate) B->C D Initiate Controlled Feeding of Concentrated Substrate C->D Substrate Depletion E Induce Gene Expression (if applicable) D->E F Monitor & Control (pH, DO, Substrate) D->F E->F G Periodic Sampling for Titer & OD600 F->G

References

Technical Support Center: Overcoming Feedback Inhibition of the Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming feedback inhibition of the mevalonate (B85504) (MVA) pathway.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

Issue: Low Titer of Desired Isoprenoid Product

Low product yield is a frequent challenge in engineered metabolic pathways. A systematic approach to identifying the bottleneck is crucial for improving your strain's performance.

Potential Cause Recommended Action
Suboptimal Enzyme Expression Modulate Gene Expression: Utilize a library of promoters with varying strengths to fine-tune the expression levels of each enzyme in the MVA pathway. The goal is to balance the pathway and avoid the accumulation of toxic intermediates.
Pathway Imbalance/Bottleneck Metabolite Analysis: Quantify the intracellular concentrations of MVA pathway intermediates such as HMG-CoA and mevalonate using HPLC-MS/MS. An accumulation of a specific intermediate points to a bottleneck at the subsequent enzymatic step.
Limited Precursor Supply (Acetyl-CoA) Engineer Central Carbon Metabolism: Overexpress genes that channel carbon towards acetyl-CoA or delete genes of competing pathways that consume acetyl-CoA. For example, deleting the citrate (B86180) synthase gene (gltA) in E. coli has been shown to increase intracellular acetyl-CoA levels.[1]
Insufficient Cofactor (NADPH) Availability Enhance NADPH Regeneration: The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is NADPH-dependent. Overexpressing genes in the pentose (B10789219) phosphate (B84403) pathway or utilizing enzymes like transhydrogenase can increase the intracellular NADPH/NADP+ ratio.[1]
Feedback Inhibition of Key Enzymes Use Feedback-Resistant Enzymes: Employ enzyme orthologs from organisms that do not exhibit feedback inhibition. For instance, mevalonate kinases from archaea like Methanosarcina mazei are not inhibited by downstream isoprenoids.

Issue: Poor Growth of Engineered Strain

Poor cellular growth can be a consequence of metabolic burden or the accumulation of toxic intermediates.

Potential Cause Recommended Action
Toxicity of Pathway Intermediates Balance Enzyme Expression: As with low titers, fine-tuning enzyme expression is critical to prevent the buildup of toxic intermediates like HMG-CoA.
Metabolic Burden from Plasmid Expression Chromosomal Integration: Integrate the mevalonate pathway genes into the host chromosome to create a more stable and less burdensome production strain.
Depletion of Essential Metabolites Supplement Media: Ensure the growth medium is not depleted of essential nutrients. In some cases, supplementing with casamino acids or yeast extract can improve growth and productivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of feedback inhibition in the native mevalonate pathway?

A1: In eukaryotes, the primary regulation occurs at the level of HMG-CoA reductase (HMGR). The expression of the HMGR gene is controlled by the transcription factor SREBP-2 (Sterol Regulatory Element-Binding Protein 2). When cellular sterol levels are high, SREBP-2 is retained in the endoplasmic reticulum, preventing its activation and subsequent transcription of HMGR and other pathway genes. Additionally, high levels of certain sterols can promote the degradation of the HMGR protein. Downstream isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) can also allosterically inhibit enzymes like mevalonate kinase.

Q2: How can I identify the rate-limiting step in my engineered mevalonate pathway?

A2: The most direct way to identify a rate-limiting step is to measure the intracellular concentrations of the pathway intermediates. An accumulation of a specific metabolite suggests that the subsequent enzyme is the bottleneck. Techniques like liquid chromatography-mass spectrometry (LC-MS) are well-suited for this analysis. Alternatively, ¹³C-Metabolic Flux Analysis (MFA) can provide a more comprehensive view of the carbon flow through your engineered pathway and pinpoint bottlenecks.

Q3: What are the advantages of using a feedback-resistant mevalonate kinase?

A3: Mevalonate kinase is a key enzyme in the lower mevalonate pathway and is often subject to feedback inhibition by downstream isoprenoids like FPP and GGPP. Using a feedback-resistant variant, such as those found in some archaea, can prevent this inhibition and maintain a high flux through the pathway, even when downstream products accumulate. This is particularly beneficial for the high-level production of isoprenoids.

Q4: How does cofactor availability impact the efficiency of the mevalonate pathway?

A4: The mevalonate pathway is dependent on both acetyl-CoA as a precursor and NADPH as a reducing equivalent for the HMG-CoA reductase step. An insufficient supply of either can severely limit the overall productivity of the pathway. Therefore, engineering the host's central metabolism to enhance the supply of both acetyl-CoA and NADPH is a common and effective strategy to boost isoprenoid production.

Data Summary

The following tables summarize quantitative data from various studies on mevalonate production in engineered E. coli, showcasing the impact of different metabolic engineering strategies.

Table 1: Mevalonate Production in Engineered E. coli Strains

Strain/ModificationCarbon SourceTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Engineered E. coli with E. faecalis MVA pathwayGlucose8.00.4~0.16[1]
gltA knockout for increased acetyl-CoAGlucose8.00.4~0.16[1]
Chromosomal integration of MVA pathwayGlucose300.49~0.63
GltA[K167A] variant in nitrogen-limited fed-batchGlucose36.90.311.19

Experimental Protocols

Protocol 1: Quantification of Mevalonate Pathway Intermediates by HPLC-MS/MS

This protocol provides a general framework for the analysis of key mevalonate pathway intermediates.

  • Sample Preparation (Quenching and Extraction):

    • Rapidly quench metabolic activity by adding the cell culture to a cold solvent, such as 60% methanol (B129727) at -40°C.

    • Centrifuge the quenched cells to pellet them.

    • Extract intracellular metabolites using a cold solvent mixture, for example, a chloroform/methanol/water (1:3:1) solution.

    • Separate the polar (containing MVA intermediates) and non-polar phases by centrifugation.

    • Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in the initial mobile phase.

    • Inject the sample onto a reverse-phase C18 column or a HILIC column for separation.

    • Mobile Phase Example:

    • Gradient Example: A gradient from a low to high percentage of Mobile Phase B is typically used to elute the polar intermediates.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ion transitions for each intermediate.

Protocol 2: ¹³C-Metabolic Flux Analysis (MFA)

This protocol outlines the key steps for conducting a ¹³C-MFA experiment to map the carbon flow through the central metabolism and the engineered mevalonate pathway.

  • Isotopic Labeling Experiment:

    • Culture the engineered strain in a chemically defined medium containing a ¹³C-labeled substrate, typically [1,2-¹³C] glucose or a mixture of [1-¹³C] and [U-¹³C] glucose.

    • Grow the cells to a metabolic and isotopic steady state.

    • Harvest the cells during the exponential growth phase.

  • Sample Processing:

    • Hydrolyze the cell biomass to break down proteins into their constituent amino acids.

    • Derivatize the amino acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis:

    • Separate the derivatized amino acids on a gas chromatography column.

    • Analyze the mass isotopomer distribution of the amino acid fragments using a mass spectrometer.

  • Flux Calculation:

    • Use a metabolic model of the organism's central carbon metabolism and the engineered pathway.

    • Utilize software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model and calculate the intracellular metabolic fluxes.

Visualizations

Mevalonate_Pathway_Feedback_Inhibition AcetylCoA Acetyl-CoA AtoB AtoB AcetylCoA->AtoB AcetoacetylCoA Acetoacetyl-CoA HMGS HMGS AcetoacetylCoA->HMGS HMG_CoA HMG-CoA HMGR HMGR HMG_CoA->HMGR Mevalonate Mevalonate MVK MVK Mevalonate->MVK Mevalonate_P Mevalonate-P PMK PMK Mevalonate_P->PMK Mevalonate_PP Mevalonate-PP MVD MVD Mevalonate_PP->MVD IPP IPP IDI IDI IPP->IDI DMAPP DMAPP GPPS GPPS DMAPP->GPPS GPP GPP FPPS FPPS GPP->FPPS FPP FPP FPP->MVK GGPPS GGPPS FPP->GGPPS SQS SQS FPP->SQS GGPP GGPP GGPP->MVK Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Cholesterol->HMGR Degradation SREBP SREBP-2 Activation Cholesterol->SREBP AtoB->AcetoacetylCoA HMGS->HMG_CoA HMGR->Mevalonate MVK->Mevalonate_P PMK->Mevalonate_PP MVD->IPP IDI->DMAPP GPPS->GPP FPPS->FPP GGPPS->GGPP SQS->Squalene SREBP->HMGR Transcription

Caption: Feedback inhibition of the eukaryotic mevalonate pathway.

Troubleshooting_Workflow Start Low Isoprenoid Titer CheckGrowth Assess Cell Growth Start->CheckGrowth PoorGrowth Troubleshoot Growth (Toxicity, Burden) CheckGrowth->PoorGrowth Poor GoodGrowth Analyze Pathway CheckGrowth->GoodGrowth Good MetaboliteAnalysis Quantify Intermediates (HPLC-MS/MS) GoodGrowth->MetaboliteAnalysis Bottleneck Bottleneck Identified? MetaboliteAnalysis->Bottleneck NoBottleneck Check Precursors & Cofactors Bottleneck->NoBottleneck No AddressBottleneck Optimize Enzyme Expression Bottleneck->AddressBottleneck Yes FluxAnalysis Perform ¹³C-MFA NoBottleneck->FluxAnalysis End Improved Titer AddressBottleneck->End OptimizeFlux Engineer Central Metabolism FluxAnalysis->OptimizeFlux OptimizeFlux->End

Caption: Troubleshooting workflow for low isoprenoid production.

References

troubleshooting low enzymatic activity of HMG-CoA reductase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low enzymatic activity of HMG-CoA reductase.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the most common HMG-CoA reductase activity assay?

The most common assay for HMG-CoA reductase activity is a spectrophotometric method.[1] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate (B85504) by the HMG-CoA reductase (HMGR) enzyme.[1][2] The rate of NADPH consumption is directly proportional to the enzyme's activity.[1]

Q2: What are the critical components of an HMG-CoA reductase activity assay?

A typical HMG-CoA reductase activity assay includes the following key components:

  • HMG-CoA Reductase Assay Buffer: Provides the optimal pH and ionic strength for the enzyme.[1][2]

  • HMG-CoA: The substrate for the enzyme.[1][2]

  • NADPH: The cofactor that is consumed during the reaction.[1][2]

  • HMG-CoA Reductase (HMGR): The enzyme being measured. This can be from a cell lysate, purified protein, or a positive control provided in a kit.[1][2]

  • Inhibitor (e.g., Pravastatin, Atorvastatin): Used as a positive control to ensure that the measured activity is specific to HMG-CoA reductase.[1][2]

Q3: How is HMG-CoA reductase activity regulated within the cell?

HMG-CoA reductase activity is tightly controlled through a multi-tiered feedback system that includes transcriptional, translational, and post-translational mechanisms.[1] Key regulatory factors include:

  • Sterol Levels: High levels of sterols, such as cholesterol, promote the degradation of the HMGCR protein.[1]

  • Phosphorylation: The enzyme can be inactivated by phosphorylation.[1]

  • Gene Expression: The transcription of the HMGCR gene is controlled by sterol regulatory element-binding proteins (SREBPs).[1]

Below is a diagram illustrating the feedback regulation of HMG-CoA reductase.

HMG-CoA Reductase Regulation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol HMG-CoA Reductase HMG-CoA Reductase Cholesterol->HMG-CoA Reductase Negative Feedback (promotes degradation) SREBP SREBP HMG-CoA Reductase Gene HMG-CoA Reductase Gene SREBP->HMG-CoA Reductase Gene promotes transcription Low Cholesterol Low Cholesterol Low Cholesterol->SREBP activates HMG-CoA Reductase Gene->HMG-CoA Reductase expression AMP-activated protein kinase AMP-activated protein kinase AMP-activated protein kinase->HMG-CoA Reductase phosphorylates (inactivates)

Feedback regulation of HMG-CoA reductase.

Troubleshooting Guide for Low Enzymatic Activity

This guide addresses common issues that can lead to lower-than-expected HMG-CoA reductase activity in your experiments.

Problem Possible Cause Solution
No or very low enzyme activity 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Ensure the enzyme is stored at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.[2] Always keep the enzyme on ice during use.[2]
2. Incorrect Reagent Concentration: The concentration of HMG-CoA or NADPH may be too low.2. Verify the final concentrations of HMG-CoA and NADPH in the reaction mixture. Prepare fresh dilutions if necessary.[2]
3. Degraded Substrate/Cofactor: HMG-CoA and NADPH can degrade over time.3. Aliquot and store both HMG-CoA and NADPH at -20°C.[2] NADPH is light-sensitive and should be protected from light.[2]
4. Incorrect Assay Buffer pH: The pH of the assay buffer may not be optimal for enzyme activity.4. Check the pH of your assay buffer. The optimal pH is typically around 7.4.[3]
High background signal 1. Contaminated Reagents: One or more of the reagents may be contaminated, leading to non-enzymatic oxidation of NADPH.1. Run a blank reaction containing all components except the enzyme to check for background signal. Replace any suspect reagents.[2]
2. Spontaneous NADPH Oxidation: NADPH can slowly oxidize on its own.2. Prepare fresh NADPH solutions for each experiment.
Inconsistent results between wells/replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability.1. Use calibrated pipettes and ensure proper mixing of reagents in each well.
2. Temperature Fluctuations: Inconsistent temperature across the microplate can affect enzyme activity.2. Ensure the plate is uniformly incubated at the recommended temperature (e.g., 37°C).[2]
3. Order of Reagent Addition: The order in which reagents are added can impact the reaction.3. Follow a consistent order of reagent addition for all wells. It is often recommended to add the enzyme last to initiate the reaction.[2]
Unexpected results with known inhibitors 1. Incorrect Inhibitor Concentration: The concentration of the control inhibitor may be too high or too low.1. Verify the dilution calculations for the control inhibitor. Perform a dose-response curve to confirm its IC50 value.[2]
2. Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) may be affecting enzyme activity.2. Include a solvent control well to assess the effect of the solvent on the assay.[2]

Experimental Protocols

Standard HMG-CoA Reductase Activity Assay Protocol

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer such as 100 mM Potassium Phosphate, pH 7.4, containing 0.1 mM EDTA and 5 mM DTT.[2] Pre-warm the buffer to the reaction temperature (typically 37°C) before use.[2]

  • HMG-CoA Reductase Enzyme: Reconstitute the enzyme in assay buffer and keep it on ice.[2]

  • HMG-CoA: Reconstitute in sterile water.[2]

  • NADPH: Reconstitute in sterile water.[2]

2. Assay Procedure (96-well plate format):

  • Set up the following wells:

    • Blank: Contains all reagents except the enzyme.

    • Enzyme Control (No Inhibitor): Contains all reagents and the enzyme.

    • Test Compound: Contains all reagents, the enzyme, and the test compound.

  • Add the appropriate volume of assay buffer, NADPH, and HMG-CoA to each well.

  • Add the test compound or control inhibitor to the respective wells.

  • Initiate the reaction by adding the HMG-CoA Reductase enzyme to all wells except the blank.

  • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) in a kinetic mode.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low HMG-CoA reductase activity.

Troubleshooting Workflow start Low or No Activity Observed check_enzyme Check Enzyme Integrity - Storage conditions? - Freeze-thaw cycles? - Kept on ice? start->check_enzyme replace_enzyme Use fresh enzyme aliquot check_enzyme->replace_enzyme No check_reagents Verify Reagent Concentrations and Preparation - HMG-CoA - NADPH check_enzyme->check_reagents Yes replace_enzyme->check_reagents prepare_fresh_reagents Prepare fresh HMG-CoA and NADPH solutions check_reagents->prepare_fresh_reagents No check_assay_conditions Review Assay Conditions - Buffer pH correct? - Temperature stable? check_reagents->check_assay_conditions Yes prepare_fresh_reagents->check_assay_conditions optimize_conditions Adjust pH and ensure stable temperature check_assay_conditions->optimize_conditions No check_controls Analyze Controls - High background in blank? - Inhibitor control effective? check_assay_conditions->check_controls Yes optimize_conditions->check_controls troubleshoot_background Identify source of background signal (e.g., contaminated reagents) check_controls->troubleshoot_background High Background troubleshoot_inhibitor Verify inhibitor concentration and solvent effects check_controls->troubleshoot_inhibitor Inhibitor Ineffective end Activity Restored check_controls->end Controls OK troubleshoot_background->end troubleshoot_inhibitor->end

References

Technical Support Center: Enhancing (R)-Mevalonate Cellular Uptake in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cellular uptake of (R)-mevalonate in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound uptake in mammalian cells?

A1: this compound is primarily transported into mammalian cells by the Monocarboxylate Transporter 1 (MCT1), which is encoded by the SLC16A1 gene. MCT1 is a proton-coupled transporter, meaning it co-transports a proton with its substrate.[1]

Q2: Should I use (R)-mevalonic acid or (R)-mevalonolactone in my experiments?

A2: (R)-mevalonolactone, the lactone form of mevalonic acid, is often preferred for cell culture experiments.[2] It is more cell-permeable and exists in equilibrium with the open-chain mevalonate (B85504) form in aqueous solutions.[3] For preparing a stock solution, mevalonolactone (B1676541) can be hydrolyzed to the sodium salt of mevalonic acid by treatment with NaOH.

Q3: What are typical concentrations of this compound to use for supplementing cell culture?

A3: The optimal concentration can vary depending on the cell type and experimental goals. However, concentrations in the range of 50 µM to 5 mM have been reported in the literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How can I enhance the cellular uptake of this compound?

A4: The most effective method to enhance uptake is to overexpress the mevalonate transporter, MCT1, in your target cells. A mutant form of MCT1 with a phenylalanine-to-cysteine substitution at amino acid 360 (MCT1 F360C) has been shown to facilitate more efficient uptake.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no rescue effect of exogenous this compound after statin treatment. 1. Inefficient cellular uptake. 2. Degradation of mevalonate in the medium. 3. Incorrect form of mevalonate used.1. Overexpress MCT1 or the more efficient MCT1 F360C mutant in your cell line. 2. Prepare fresh mevalonate solutions for each experiment. Ensure proper storage of stock solutions. 3. Use (R)-mevalonolactone, which is more cell-permeable. Prepare the active mevalonate salt form just before use.[2][3]
High variability in experimental replicates. 1. Inconsistent cell health or passage number. 2. Inaccurate mevalonate concentration. 3. Variations in incubation time.1. Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. 2. Carefully prepare and validate the concentration of your mevalonate stock solution. 3. Ensure precise and consistent incubation times for all experimental conditions.
Toxicity observed at higher concentrations of this compound. 1. Off-target effects of high mevalonate concentrations. 2. Accumulation of downstream metabolites to toxic levels.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. 2. Reduce the concentration and/or the incubation time.
Difficulty in measuring this compound uptake. 1. Low specific activity of radiolabeled mevalonate. 2. Inefficient washing steps leading to high background. 3. Sub-optimal assay conditions (time, temperature).1. Use a higher specific activity radiolabel or increase the concentration of the radiolabeled mevalonate. 2. Optimize washing steps with ice-cold PBS to effectively remove extracellular radiolabel without causing cell lysis. 3. Perform a time-course and temperature-dependence experiment to identify the optimal conditions for uptake in your cell line.

Experimental Protocols

Protocol 1: Enhancing this compound Uptake by Overexpression of MCT1

This protocol describes the generation of a stable cell line overexpressing the MCT1 transporter to improve this compound uptake.

Materials:

  • Mammalian expression vector containing the human SLC16A1 (MCT1) cDNA.

  • Lipofectamine-based transfection reagent.

  • Complete cell culture medium.

  • Selection antibiotic (e.g., puromycin, G418).

  • Cloning cylinders or fluorescence-activated cell sorting (FACS).

Methodology:

  • Transfection:

    • Plate cells to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the MCT1 expression vector using a lipofectamine-based reagent according to the manufacturer's protocol.

  • Selection:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

    • Replace the selection medium every 3-4 days.

  • Isolation of Stable Clones:

    • After 2-3 weeks of selection, individual resistant colonies will appear.

    • Isolate single colonies using cloning cylinders or by FACS.

  • Validation of Overexpression:

    • Expand the isolated clones.

    • Confirm MCT1 overexpression by Western blotting or qPCR.

Protocol 2: Measuring this compound Uptake Using Radiolabeled [3H]-(R)-Mevalonate

This protocol provides a method to quantify the cellular uptake of this compound.

Materials:

  • [3H]-(R)-mevalonolactone.

  • Unlabeled (R)-mevalonolactone.

  • Cell culture plates (24-well).

  • Ice-cold Phosphate Buffered Saline (PBS).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • Cell lysis buffer (e.g., RIPA buffer).

  • BCA protein assay kit.

Methodology:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Radiolabeled Medium:

    • Prepare the uptake medium containing a known concentration of [3H]-(R)-mevalonolactone (e.g., 1 µCi/mL) and unlabeled (R)-mevalonolactone to the desired final concentration.

  • Uptake Assay:

    • Wash the cells once with warm PBS.

    • Add the radiolabeled uptake medium to each well and incubate at 37°C for a specified time (e.g., 10, 30, 60 minutes).

  • Stopping the Uptake:

    • To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer.

    • Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Use the remaining cell lysate to determine the protein concentration using a BCA assay.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration to determine the uptake of this compound in pmol/mg of protein.

Visual Guides

Mevalonate_Pathway cluster_uptake Cellular Uptake cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition Exogenous this compound Exogenous this compound MCT1 MCT1 (SLC16A1) Exogenous this compound->MCT1 Transport Intracellular this compound Intracellular this compound MCT1->Intracellular this compound Mevalonate-5-Phosphate Mevalonate-5-Phosphate Intracellular this compound->Mevalonate-5-Phosphate MVK Mevalonate-5-Pyrophosphate Mevalonate-5-Pyrophosphate Mevalonate-5-Phosphate->Mevalonate-5-Pyrophosphate PMVK Isopentenyl-PP Isopentenyl-PP Mevalonate-5-Pyrophosphate->Isopentenyl-PP MVD Downstream Isoprenoids Downstream Isoprenoids Isopentenyl-PP->Downstream Isoprenoids Isomerase & Synthases Cholesterol, Dolichol, Ubiquinone, etc. Cholesterol, Dolichol, Ubiquinone, etc. Downstream Isoprenoids->Cholesterol, Dolichol, Ubiquinone, etc. Statins Statins HMGCR HMG-CoA Reductase Statins->HMGCR Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->Intracellular this compound via HMGCR

Caption: Overview of this compound uptake and its integration into the mevalonate pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed cells in 24-well plate C Wash cells with warm PBS A->C B Prepare [3H]-(R)-Mevalonate uptake medium D Incubate with radiolabeled medium at 37°C B->D C->D E Stop uptake by washing with ice-cold PBS D->E F Lyse cells E->F G Scintillation Counting F->G H Protein Quantification (BCA) F->H I Normalize counts to protein concentration G->I H->I

Caption: Workflow for measuring this compound cellular uptake.

Troubleshooting_Logic Start Low Mevalonate Uptake Observed Q1 Is MCT1 expression low/absent? Start->Q1 A1_Yes Overexpress MCT1 or MCT1 F360C Q1->A1_Yes Yes Q2 Is the correct mevalonate form being used? Q1->Q2 No End Improved Mevalonate Uptake A1_Yes->End A2_No Use (R)-mevalonolactone Q2->A2_No No Q3 Are assay conditions optimal? Q2->Q3 Yes A2_No->End A3_No Optimize incubation time and temperature Q3->A3_No No Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low this compound uptake.

References

common pitfalls in quantifying mevalonate pathway intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of mevalonate (B85504) (MVA) pathway intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of these critical metabolites. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and illustrative diagrams to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the quantification of MVA pathway intermediates.

Q1: Why am I seeing poor sensitivity and low signal-to-noise for my MVA pathway intermediates in my LC-MS/MS analysis?

A1: This is a common challenge due to the inherent properties of MVA intermediates. Several factors could be contributing to this issue:

  • High Polarity: Many MVA pathway intermediates are highly polar molecules, leading to poor retention on traditional reversed-phase chromatography columns.

  • Low Concentration: These metabolites are often present at very low endogenous concentrations in biological samples.[1]

  • Poor Ionization Efficiency: The phosphate (B84403) and pyrophosphate moieties can lead to poor mass spectrometric response.[1]

  • Chelation Effects: Intermediates with phosphate groups can chelate with metal components in the LC system, leading to peak tailing and signal loss.[1]

Troubleshooting Steps:

  • Chemical Derivatization: Consider using a derivatizing agent to improve the chromatographic retention and detection sensitivity of the analytes.[1]

  • Ion-Pair Chromatography: Employing an ion-pairing reagent in your mobile phase can improve the retention of highly polar analytes on reversed-phase columns.

  • Optimize Extraction: Ensure your extraction protocol is efficient for these polar molecules. A common method involves a solvent mixture like acetonitrile (B52724) and an aqueous buffer.[2]

  • Enrichment Step: For samples with very low concentrations, consider incorporating a solid-phase extraction (SPE) step to concentrate your analytes of interest.[3]

Q2: I am unable to chromatographically separate the isomers Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). How can I quantify them individually?

A2: The co-elution of IPP and DMAPP is a well-documented challenge in MVA pathway analysis. While complete chromatographic separation is difficult, several strategies can be employed for their individual quantification:

  • Mass Spectrum Calculation: A method utilizing the peak intensity ratios of two characteristic fragment ions for each compound can be used to quantify the co-eluting isomers.[4]

  • Specialized Chromatography: While challenging, experimenting with different column chemistries (e.g., HILIC) or fine-tuning your gradient elution program may yield partial or complete separation.

  • Chemical Derivatization: Derivatization can sometimes alter the chromatographic behavior of isomers, potentially leading to their separation.[1]

Q3: My results show high variability between replicate injections and across different batches. What are the likely causes?

A3: High variability can stem from several sources throughout the experimental workflow.

  • Sample Preparation Inconsistency: MVA intermediates can be unstable. Ensure consistent timing and temperature during sample collection, quenching, and extraction. For cell cultures, it is crucial to wash cells with cold PBS and pellet them before freezing.[5] For plasma or serum, avoid repeated freeze-thaw cycles.[6]

  • Matrix Effects: Complex biological matrices can interfere with the ionization of your target analytes, leading to ion suppression or enhancement. The use of isotope-labeled internal standards for each analyte is highly recommended to correct for these effects.[5]

  • Solvent Evaporation and Reconstitution: The process of drying down extracts and reconstituting them can be a source of variability. Minimizing or eliminating the solvent evaporation step, if possible, can improve reproducibility.[2][7]

Troubleshooting Steps:

  • Standardize Protocols: Strictly adhere to a standardized and validated sample preparation protocol.[2]

  • Use Internal Standards: Incorporate appropriate stable isotope-labeled internal standards early in the sample preparation process to account for analyte loss and matrix effects.[5]

  • Evaluate Matrix Effects: Perform post-extraction spike experiments to assess the degree of ion suppression or enhancement in your specific sample type.

  • Optimize Reconstitution: If a dry-down step is necessary, ensure the residue is completely redissolved in the reconstitution solvent.

Experimental Protocols

Below are detailed methodologies for key experiments in the quantification of mevalonate pathway intermediates.

Protocol 1: Extraction of MVA Pathway Intermediates from Cultured Cells

This protocol is adapted from methodologies designed for the LC-MS/MS analysis of polar metabolites.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: Acetonitrile:50 mM Ammonium (B1175870) Formate (pH 9.5) (7:3, v/v), pre-chilled to -20°C[2]

  • Centrifuge capable of reaching 13,000 x g and maintaining 4°C

  • Sample tubes

Procedure:

  • Cell Culture: Grow cells to the desired confluency (e.g., ~80%).[6]

  • Quenching Metabolism: Aspirate the culture medium and immediately wash the cells twice with ice-cold PBS to arrest metabolic activity.[5]

  • Cell Lysis and Extraction: Add 1 mL of pre-chilled extraction solvent to the cell pellet. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 10 minutes to further facilitate protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new, clean tube.

  • Analysis: The extract is now ready for direct injection into the LC-MS/MS system. If a dry-down step is required by your analytical method, proceed with caution to avoid loss of volatile intermediates.

Protocol 2: Quantification of Mevalonate in Plasma

This protocol involves a conversion and purification step to enhance detection.

Materials:

  • Plasma samples collected in EDTA or heparin tubes and stored at -80°C[6]

  • Internal Standard: Mevalonate-d7

  • Hydrochloric Acid (HCl)

  • Solid-Phase Extraction (SPE) cartridges

  • 0.2% Ammonium Hydroxide (B78521)

  • LC-MS/MS system

Procedure:

  • Sample Spiking: Spike a 500 µL plasma sample with a known concentration of Mevalonate-d7 internal standard.[3]

  • Acidification: Acidify the sample with HCl to convert mevalonate to mevalonolactone (B1676541).[3][8] This step improves retention on reversed-phase SPE cartridges.

  • Solid-Phase Extraction (SPE): Purify the sample using an appropriate SPE cartridge to remove interfering matrix components.[3]

  • Elution and Drying: Elute the mevalonolactone from the SPE cartridge and dry the eluate, for example, under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 400 µL of 0.2% ammonium hydroxide to convert the mevalonolactone back to its non-lactonic, open-chain form for analysis.[3]

  • LC-MS/MS Analysis: Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system for quantification.[3]

Quantitative Data Summary

The following table summarizes typical limits of quantification (LOQ) for key mevalonate pathway intermediates using LC-MS/MS based methods, as reported in the literature. These values can serve as a benchmark for your own method development and validation.

IntermediateAbbreviationLimit of Quantification (LOQ)Analytical MethodReference
Isopentenyl PyrophosphateIPP0.030 µMIon-pair LC-MS²[4]
Dimethylallyl PyrophosphateDMAPP0.030 µMIon-pair LC-MS²[4]
Mevalonic AcidMVA0.5 ng/mL (in plasma/serum)LC-MS/MS[5]
Mevalonic AcidMVA2.5 ng/mL (in plasma)LC-MS/MS[3]

Visual Guides

The following diagrams illustrate key aspects of mevalonate pathway analysis.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR (Rate-limiting step) Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene NonSterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) GGPP->NonSterol Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate (MVA) biosynthetic pathway.

Experimental_Workflow Sample 1. Sample Collection (e.g., Cells, Plasma) Quench 2. Quench Metabolism (e.g., Cold PBS wash) Sample->Quench Extract 3. Metabolite Extraction (e.g., Cold Solvent) Quench->Extract Derivatize 4. Derivatization (Optional) (To improve sensitivity/retention) Extract->Derivatize Analyze 5. LC-MS/MS Analysis Extract->Analyze Direct Injection Derivatize->Analyze Data 6. Data Processing & Quantification Analyze->Data

Caption: A typical experimental workflow for MVA intermediate analysis.

Troubleshooting_Tree Start Start: Poor Quantification Results Problem What is the primary issue? Start->Problem LowSignal Low Signal / Poor Sensitivity Problem->LowSignal Sensitivity HighVar High Variability Problem->HighVar Reproducibility Isomer IPP/DMAPP Co-elution Problem->Isomer Resolution Sol_LowSignal1 Consider Chemical Derivatization LowSignal->Sol_LowSignal1 Sol_LowSignal2 Use Ion-Pair Chromatography LowSignal->Sol_LowSignal2 Sol_LowSignal3 Optimize Sample Extraction/Enrichment LowSignal->Sol_LowSignal3 Sol_HighVar1 Standardize Sample Handling Protocol HighVar->Sol_HighVar1 Sol_HighVar2 Incorporate Stable Isotope-Labeled Internal Standards HighVar->Sol_HighVar2 Sol_HighVar3 Assess and Mitigate Matrix Effects HighVar->Sol_HighVar3 Sol_Isomer1 Use Mass Spectrum Calculation for Deconvolution Isomer->Sol_Isomer1 Sol_Isomer2 Experiment with Alternative Chromatography (e.g., HILIC) Isomer->Sol_Isomer2

Caption: A troubleshooting decision tree for MVA pathway analysis.

References

Technical Support Center: Optimizing Cofactor Regeneration for (R)-Mevalonate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (R)-mevalonate production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cofactor regeneration in this compound production?

A1: Cofactor regeneration is crucial for maintaining the efficiency of the mevalonate (B85504) pathway. The synthesis of mevalonate from acetyl-CoA is a reductive process that requires NADPH as a key reducing equivalent. Specifically, the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), a rate-limiting step in the pathway, utilizes NADPH to convert HMG-CoA to mevalonate.[1] Inefficient regeneration of NADPH can lead to a cofactor imbalance, limiting the overall productivity and yield of this compound.

Q2: What are the common host organisms used for microbial production of this compound?

A2: Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial chassis for producing mevalonate.[2] Both organisms have well-characterized genetics and metabolic pathways, making them amenable to genetic engineering. Some studies have also explored other organisms like Pseudomonas putida and Cupriavidus necator.[3][4]

Q3: My E. coli strain is exhibiting poor growth and low mevalonate titers. What are the potential causes?

A3: Several factors could contribute to this issue:

  • Accumulation of toxic intermediates: High-level expression of the mevalonate pathway can lead to the accumulation of intermediates like HMG-CoA, which can be toxic to the cells and inhibit growth.[5]

  • Cofactor imbalance: Insufficient regeneration of NADPH can create a bottleneck in the pathway, limiting mevalonate production and potentially leading to metabolic stress.[6]

  • Metabolic burden: Overexpression of heterologous pathway genes can impose a significant metabolic burden on the host, diverting resources from essential cellular processes, including growth.[7]

Q4: How can I increase the intracellular supply of NADPH in my engineered E. coli strain?

A4: There are several metabolic engineering strategies to enhance NADPH availability:

  • Modulating the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The PPP is a major source of NADPH in E. coli. Deleting genes like pgi (encoding phosphoglucose (B3042753) isomerase) can redirect carbon flux from glycolysis into the PPP, thereby increasing the NADPH/NADP+ ratio.[8][9] Overexpressing key PPP enzymes like glucose-6-phosphate dehydrogenase (G6PD) can also boost NADPH production.[10][11]

  • Engineering Transhydrogenases: Amplifying the transhydrogenase system can facilitate the conversion of NADH to NADPH.[12]

  • Utilizing NADP-dependent enzymes: Replacing native NAD-dependent enzymes with NADP-dependent counterparts in other metabolic pathways can increase the overall NADPH pool.[12]

  • Introducing NADH Kinase: Expressing an NADH kinase can directly phosphorylate NADH to produce NADPH.[12]

Q5: I have improved NADPH regeneration, but mevalonate production is still not optimal. What other bottlenecks should I investigate?

A5: While NADPH availability is critical, other factors can limit mevalonate production:

  • Acetyl-CoA availability: The mevalonate pathway consumes three molecules of acetyl-CoA per molecule of mevalonate.[13][1] Competing pathways that also utilize acetyl-CoA, such as the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis, can limit its availability. Disrupting the TCA cycle by deleting genes like gltA (encoding citrate (B86180) synthase) can increase the intracellular pool of acetyl-CoA.[8][9]

  • Enzyme activity and expression levels: The expression levels and kinetic properties of the mevalonate pathway enzymes need to be well-balanced to avoid the accumulation of intermediates and ensure a smooth metabolic flux.[5] For instance, the activity of HMG-CoA reductase is often a rate-limiting step.[14]

  • Substrate inhibition: High concentrations of mevalonate can inhibit the activity of mevalonate kinase, an enzyme further down the pathway for isoprenoid production, which can indirectly affect the mevalonate production rate.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound yield despite high cell density. Insufficient NADPH regeneration.1. Overexpress key enzymes of the pentose phosphate pathway (e.g., zwf, gnd).2. Delete pgi to redirect carbon flux towards the PPP.[8]3. Introduce an NADH kinase to convert NADH to NADPH.[12]
Limited acetyl-CoA precursor supply.1. Delete gltA to reduce flux towards the TCA cycle.[8]2. Overexpress acetyl-CoA synthetase (acs) if using acetate (B1210297) as a carbon source.[7]
Poor cell growth and viability after inducing mevalonate pathway expression. Accumulation of toxic intermediate HMG-CoA.1. Modulate the expression of HMG-CoA reductase (HMGR) to better balance the pathway flux.[5]2. Use a weaker promoter or a lower copy number plasmid for the upstream part of the pathway.3. Screen for HMGR variants with different kinetic properties.[6]
General metabolic burden.1. Integrate the mevalonate pathway genes into the chromosome to reduce the metabolic load from plasmids.[15]2. Use constitutive promoters for stable, long-term expression instead of strong inducible promoters.[15]
Observed accumulation of acetate in the culture medium. Overflow metabolism.1. Delete genes involved in acetate formation, such as poxB or pta.[16]2. Optimize fermentation conditions, such as oxygen supply, to reduce overflow metabolism.[7]
Inconsistent mevalonate production across different batches. Plasmid instability.1. Integrate the expression cassettes into the host chromosome.[15]2. Maintain antibiotic selection pressure if using plasmids.
Variability in induction conditions.1. Precisely control the timing and concentration of the inducer.2. Monitor cell density at the point of induction.

Data Presentation

Table 1: Effect of Genetic Modifications on this compound Production in E. coli

StrainRelevant GenotypeCarbon SourceMevalonate Titer (g/L)Mevalonate Yield (g/g glucose)Reference
Engineered E. coliWild-type (control)Glucose (20 g/L)~1.5~0.075[8]
MGΔgltA-MVΔgltAGlucose (20 g/L)8.00.40[8]
Engineered E. coliΔgnd with surface-displayed β-glucosidaseCellobiose5.70.25[8][9]
CMEV-1Chromosomal integration of MVA pathway (ΔadhE)Glucose (61 g/L)~28~0.46[15]
CMEV-72x MVA pathway integration, ΔatpFH, ΔsucAGlucose (61 g/L)300.49 (86.1% of theoretical max)[15]
Engineered E. coliWild-type (control)Acetate1.060.30 (g/g acetate)[7]
XU143Engineered for acetate utilizationAcetate (two-stage fermentation)7.85-[7]

Table 2: Comparison of HMG-CoA Reductase Variants for Amorphadiene Production (a proxy for mevalonate pathway flux)

HMG-CoA Reductase SourceCofactor PreferenceAmorphadiene Titer (mg/L)Reference
Saccharomyces cerevisiae (native)NADPH~320[6]
Delftia acidovoransNADH520[6]
D. acidovorans with formate (B1220265) dehydrogenase (for NADH regeneration)NADH700[6]

Experimental Protocols

Protocol 1: Quantification of Intracellular Cofactors (NADPH, NADP+, NADH, NAD+)

This protocol is based on solid-phase extraction and hydrophilic interaction liquid chromatography-mass spectrometry (SPE-HILIC/MS).[17]

  • Cell Quenching and Extraction:

    • Rapidly quench a defined volume of cell culture in a cold methanol (B129727) solution (-40°C) to halt metabolic activity.

    • Centrifuge the quenched cells at low temperature to pellet them.

    • Extract the intracellular metabolites by resuspending the cell pellet in a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water mixture).

    • Lyse the cells using methods like bead beating or sonication while maintaining a low temperature.

    • Centrifuge to remove cell debris and collect the supernatant containing the cofactors.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.

    • Load the metabolite extract onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove interfering compounds.

    • Elute the cofactors using an appropriate elution solvent.

  • HILIC-MS Analysis:

    • Dry the eluted sample under a stream of nitrogen and reconstitute it in a suitable solvent for HILIC-MS analysis.

    • Inject the sample into a HILIC column coupled to a mass spectrometer.

    • Separate the cofactors based on their polarity.

    • Detect and quantify the cofactors using mass spectrometry in selected reaction monitoring (SRM) mode, using known standards for calibration.

Protocol 2: Quantification of Extracellular this compound

This protocol is adapted from methods described for mevalonate quantification in culture supernatants.[18]

  • Sample Preparation:

    • Centrifuge a sample of the cell culture at high speed (e.g., 13,000 x g for 10 minutes) to pellet the cells.

    • Collect the supernatant.

  • Lactonization:

    • Acidify the supernatant to a pH of 2 using 3M HCl.

    • Incubate the acidified sample at 45°C for 1 hour to convert the mevalonate into its lactone form (mevalonolactone).

  • Extraction:

    • Saturate the sample with anhydrous sodium sulfate (B86663) (Na2SO4).

    • Extract the mevalonolactone (B1676541) with an organic solvent like ethyl acetate. It is recommended to spike the ethyl acetate with an internal standard (e.g., veratraldehyde) for improved quantification.

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

    • Collect the organic (upper) phase.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the extracted sample into a GC-MS system.

    • Separate the mevalonolactone from other components on the GC column.

    • Identify and quantify the mevalonolactone based on its retention time and mass spectrum, using a standard curve prepared with pure mevalonolactone.

Visualizations

Mevalonate_Pathway_and_Cofactor_Regeneration Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Multiple Steps PPP_intermediate 6-Phosphogluconolactone G6P->PPP_intermediate G6PD (zwf) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex PPP_intermediate->Pyruvate Multiple Steps NADPH NADPH PPP_intermediate->NADPH 2x Citrate Citrate AcetylCoA->Citrate AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS (mvaS) Mevalonate This compound HMG_CoA->Mevalonate HMGR (mvaE) HMGR_cofactor NADP NADP+ NADPH->HMGR_cofactor 2x HMGR_cofactor->NADP

Figure 1. Simplified metabolic map of central carbon metabolism and the heterologous mevalonate pathway in E. coli. The pentose phosphate pathway (PPP) is a key source for regenerating the NADPH required by HMG-CoA reductase (HMGR).

Troubleshooting_Workflow Start Start: Low this compound Titer CheckGrowth Is cell growth inhibited? Start->CheckGrowth CheckCofactors Quantify intracellular NADPH/NADP+ ratio CheckGrowth->CheckCofactors No CheckIntermediates Quantify HMG-CoA levels CheckGrowth->CheckIntermediates Yes LowNADPH Ratio is low? CheckCofactors->LowNADPH CheckPrecursors Measure extracellular acetate and intracellular Acetyl-CoA LowAcetylCoA High acetate or low Acetyl-CoA? CheckPrecursors->LowAcetylCoA LowNADPH->CheckPrecursors No OptimizePPP Engineer Pentose Phosphate Pathway (e.g., Δpgi, overexpression of zwf) LowNADPH->OptimizePPP Yes OptimizeAcetylCoA Engineer Acetyl-CoA Metabolism (e.g., ΔgltA, ΔpoxB) LowAcetylCoA->OptimizeAcetylCoA Yes End Re-evaluate mevalonate production LowAcetylCoA->End No OptimizePPP->End OptimizeAcetylCoA->End HighHMGCoA HMG-CoA accumulation? CheckIntermediates->HighHMGCoA BalancePathway Modulate enzyme expression (e.g., stronger promoter for HMGR) HighHMGCoA->BalancePathway Yes HighHMGCoA->End No BalancePathway->End

Figure 2. A logical workflow for troubleshooting low this compound production, focusing on cofactor availability, precursor supply, and pathway balancing.

References

dealing with the instability of phosphorylated mevalonate intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions regarding the experimental challenges associated with the instability and analysis of phosphorylated mevalonate (B85504) intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the key phosphorylated intermediates of the mevalonate pathway?

A1: The mevalonate (MVA) pathway is a critical metabolic route for the synthesis of isoprenoids and sterols.[1] Following the formation of mevalonate, the key phosphorylated intermediates are Mevalonate-5-Phosphate (MVP) and Mevalonate-5-Pyrophosphate (MVPP).[2][3] In some organisms, like Thermoplasma acidophilum, Mevalonate-3-Phosphate (MVA-3-P) and Mevalonate-3,5-bisphosphate are also formed.[4][5] The conversion of MVPP to Isopentenyl Pyrophosphate (IPP) involves a transient, highly unstable intermediate, 3-phospho-mevalonate 5-diphosphate (3P-MVAPP), which was initially thought to decompose spontaneously but is now understood to be processed enzymatically by mevalonate diphosphate (B83284) decarboxylase (MDD).[4][6]

Q2: Are all phosphorylated mevalonate intermediates inherently unstable?

A2: Not all of them. While intermediates like 3-phospho-mevalonate 5-diphosphate (3P-MVAPP) are transient, others are relatively stable. For instance, mevalonate 3-phosphate and mevalonate 3,5-bisphosphate have been shown to be stable metabolites that can be isolated.[4][6] The primary challenge in working with these molecules often stems from analytical difficulties rather than extreme chemical instability. These difficulties include high polarity, low physiological concentrations, and their tendency to chelate metal ions, which can complicate chromatographic separation and mass spectrometry analysis.[7]

Q3: What are the main challenges in the analysis of these intermediates?

A3: The analysis of phosphorylated mevalonate intermediates is challenging due to several factors:

  • High Polarity: The phosphate (B84403) groups make these molecules highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[7]

  • Low Concentration: These intermediates are often present at very low concentrations in biological samples.[7]

  • Poor Mass Spectrometric Response: The phosphate groups can lead to poor ionization efficiency and signal suppression in mass spectrometry (MS).[7]

  • Chelation Effects: The pyrophosphate moieties can chelate metal ions, leading to peak broadening or tailing in chromatography.[7]

  • Isomeric Confusion: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are isomers, making them difficult to distinguish and quantify separately without specialized methods.[7]

Q4: What are the recommended analytical techniques for quantifying phosphorylated mevalonate intermediates?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous analysis of mevalonate pathway intermediates.[7] To overcome the challenges of high polarity, methods often employ Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization to improve chromatographic retention and detection sensitivity.[7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for non-polar isoprenoids and pathway end-products.[1] For specific applications, enzymatic assays can provide a sensitive and high-throughput alternative for measuring compounds like mevalonic acid.[9]

Troubleshooting Guide

Problem 1: Low or no signal for phosphorylated intermediates in LC-MS/MS.
Potential Cause Recommended Solution
Analyte Degradation Ensure samples are processed quickly on ice and stored at -80°C. For very unstable compounds, consider immediate stabilization upon collection by adding acid (e.g., formic acid) or using specific enzyme inhibitors.[10][11]
Poor Chromatographic Retention Use a HILIC column designed for polar analytes.[8] Alternatively, employ chemical derivatization to increase the hydrophobicity of the intermediates, which significantly improves retention on reversed-phase columns.[7]
Inefficient Ionization Optimize MS source parameters. Consider using a chemical derivatization agent that not only improves chromatography but also enhances ionization efficiency.[7]
Matrix Effects Perform a thorough sample cleanup using solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[12] Develop a matrix-matched calibration curve to correct for any remaining signal suppression or enhancement.
Problem 2: Poor peak shape (e.g., tailing, broadening) in chromatography.
Potential Cause Recommended Solution
Chelation with Metal Ions Add a chelating agent like EDTA to the mobile phase or sample diluent to prevent interactions between the pyrophosphate groups and metal ions in the LC system.
Inappropriate pH Adjust the pH of the mobile phase. The charge state of the phosphate groups is pH-dependent and can significantly affect peak shape. A slightly acidic pH is often beneficial.[10]
Column Overload Dilute the sample or inject a smaller volume to ensure the concentration is within the linear range of the column's capacity.
Problem 3: Inconsistent results in enzymatic assays (e.g., Mevalonate Kinase activity).
Potential Cause Recommended Solution
Enzyme Instability/Inactivity Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and in a suitable buffer containing stabilizing agents like glycerol. Always keep the enzyme on ice during experiment preparation.[13] Perform an activity check with a known substrate and positive control.
Substrate or Cofactor Degradation ATP, a key cofactor, is prone to hydrolysis. Prepare ATP solutions fresh and keep them on ice. Ensure the mevalonate substrate is pure and has not degraded during storage.
Feedback Inhibition Be aware that mevalonate kinase can be subject to feedback inhibition by downstream products like geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[14] Design the experiment to minimize product accumulation during the linear phase of the reaction.
Incorrect Buffer Conditions Verify that the pH, ionic strength, and concentration of essential cofactors (e.g., Mg²⁺) in the reaction buffer are optimal for the specific enzyme being used.

Data Summary

Table 1: Comparison of Analytical Methods for Mevalonate Intermediates
Method Analytes Limit of Quantification (LOQ) Advantages Disadvantages Reference
LC-MS/MS (Ion Trap) Mevalonate2.5 ng/mLReliable and fast for clinical research.Requires sample acidification and purification.[12]
LC-MS/MS with Derivatization All MVA IntermediatesNot specifiedSignificantly improves retention, peak shape, and sensitivity; allows for quantification of isomers (IPP/DMAPP).Requires an additional derivatization step in sample prep.[7]
UPLC-HRMS (HILIC) 7 Key MVA IntermediatesNot specifiedAllows simultaneous estimation of multiple intermediates without derivatization.May require specialized HILIC columns and expertise.[8]
Enzymatic Assay (Spectrophotometric) Mevalonic Acid0.4 ng/mL (LOD)Ultrasensitive, simple, high-throughput, suitable for clinical applications.Measures only one specific analyte; indirect measurement.[9]

Visualizations

Diagram 1: The Mevalonate Pathway

Mevalonate_Pathway acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGCS1 mevalonate Mevalonate hmg_coa->mevalonate HMGCR (Statin Target) mvp Mevalonate-5-P (MVP) mevalonate->mvp MVK mvpp Mevalonate-5-PP (MVPP) mvp->mvpp PMVK three_p_mvapp 3-P-Mevalonate-5-PP (Transient) mvpp->three_p_mvapp MVD ipp Isopentenyl-PP (IPP) three_p_mvapp->ipp MVD dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp isoprenoids Isoprenoids (Cholesterol, FPP, GGPP, etc.) ipp->isoprenoids dmapp->isoprenoids

Caption: Key steps of the mevalonate pathway highlighting phosphorylated intermediates.

Diagram 2: Troubleshooting Workflow for Low Analyte Recovery

Troubleshooting_Workflow start Start: Low/No Analyte Signal check_storage 1. Verify Sample Handling - Stored at -80°C? - Processed on ice? - Minimized freeze-thaw? start->check_storage check_extraction 2. Review Extraction Protocol - SPE recovery adequate? - pH correctly adjusted? check_storage->check_extraction Handling OK end_resolved Issue Resolved check_storage->end_resolved Problem Found & Corrected check_lc 3. Assess Chromatography - Using HILIC for polar analytes? - Peak shape acceptable? check_extraction->check_lc Extraction OK check_extraction->end_resolved Problem Found & Corrected consider_deriv 4. Consider Chemical Derivatization - To improve retention and ionization? check_lc->consider_deriv LC OK check_lc->end_resolved Problem Found & Corrected optimize_ms 5. Optimize MS Parameters - Source settings tuned? - Correct transitions monitored? consider_deriv->optimize_ms Derivatization Not Feasible or No Improvement consider_deriv->end_resolved Successful optimize_ms->end_resolved Successful end_consult Consult Instrument Specialist or Senior Scientist optimize_ms->end_consult No Improvement

Caption: A logical workflow for troubleshooting low recovery of analytes.

Diagram 3: Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow collection 1. Sample Collection (e.g., Plasma, Tissue) - Add stabilizers/inhibitors - Flash freeze extraction 2. Extraction - Protein precipitation - Solid-Phase Extraction (SPE) collection->extraction derivatization 3. Derivatization (Optional) - React with labeling agent - Quench reaction extraction->derivatization lc_separation 4. LC Separation - HILIC or Reversed-Phase - Gradient elution extraction->lc_separation If no derivatization derivatization->lc_separation If performed ms_detection 5. MS/MS Detection - Electrospray Ionization (ESI) - Multiple Reaction Monitoring (MRM) lc_separation->ms_detection data_analysis 6. Data Analysis - Peak integration - Quantification via calibration curve ms_detection->data_analysis

Caption: General experimental workflow for quantifying mevalonate intermediates.

Key Experimental Protocols

Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is a general guideline for extracting phosphorylated mevalonate intermediates from plasma for subsequent LC-MS/MS analysis.

Materials:

  • Plasma samples collected with an appropriate anticoagulant (e.g., EDTA).

  • Internal Standard (IS) solution (e.g., Mevalonate-D7).[12]

  • Acetonitrile (ACN), HPLC grade.

  • Formic Acid (FA), LC-MS grade.

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange).

  • Deionized water.

  • Centrifuge capable of 4°C operation.

Methodology:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution. Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold ACN containing 0.1% FA to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent to remove non-polar and weakly bound impurities.

    • Elute the phosphorylated intermediates using an appropriate elution solvent (e.g., ACN/water with ammonia (B1221849) or formic acid, depending on the SPE phase).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS system.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and proceed with LC-MS/MS analysis.

Protocol 2: Mevalonate Kinase (MVK) Enzymatic Activity Assay

This protocol measures MVK activity by quantifying the consumption of ATP using a coupled-enzyme system that produces a fluorescent signal.

Materials:

  • Purified Mevalonate Kinase (MVK) enzyme or cell lysate.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

  • Substrates: (R)-Mevalonate, ATP.

  • Coupled-Enzyme System: Pyruvate kinase (PK), L-Lactate dehydrogenase (LDH), Phosphoenolpyruvate (PEP), NADH.

  • Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm).

  • 96-well black microplates.

Methodology:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing all reaction components except the MVK enzyme. The final concentrations in the well should be:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM DTT

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 units/mL PK

    • 15 units/mL LDH

    • 2 mM this compound

    • 1 mM ATP

  • Plate Setup: Add 90 µL of the master mix to each well of the 96-well plate. Include wells for a negative control (no MVK enzyme) and a positive control (if available).

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate Reaction: Start the reaction by adding 10 µL of the MVK enzyme solution (or cell lysate) to each well. Mix gently by pipetting.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the decrease in NADH fluorescence (Ex: 340 nm, Em: 460 nm) every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve. The rate of NADH oxidation is stoichiometric to the rate of ADP production by MVK.

    • Calculate the specific activity of MVK (e.g., in µmol/min/mg of protein) by using the extinction coefficient of NADH and the amount of protein added.

References

Technical Support Center: Stereoselective Synthesis of (R)-Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (R)-mevalonate. Our goal is to help you improve the stereoselectivity and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the importance of synthesizing the (R)-enantiomer of mevalonate (B85504) specifically?

A1: this compound is a crucial intermediate in the mevalonate pathway, which is responsible for the biosynthesis of a vast array of essential compounds in eukaryotes, archaea, and some bacteria, including cholesterol and other isoprenoids.[1][2] The enzymes in this pathway are stereospecific and exclusively process the (R)-enantiomer.[3] Therefore, for biological studies and as a precursor for the synthesis of other chiral biomolecules, enantiomerically pure this compound is required.

Q2: What are the main strategies for achieving high stereoselectivity in the synthesis of this compound?

A2: The primary strategies for achieving high stereoselectivity include:

  • Chiral catalysts: Using a small amount of a chiral metal complex or organocatalyst to induce asymmetry in the product.[][5]

  • Chiral auxiliaries: Temporarily attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction.[]

  • Chiral pool synthesis: Starting with a readily available, enantiomerically pure natural product that already contains the desired stereochemistry.[6]

  • Enzymatic reactions: Utilizing enzymes that are inherently stereospecific to catalyze a key step in the synthesis.[3]

Q3: What is the difference between a stereoselective and a stereospecific reaction?

A3: A stereoselective reaction is one that preferentially forms one stereoisomer over others from a single starting material that could potentially form multiple stereoisomers.[5][7] The degree of selectivity is often measured by the enantiomeric excess (ee) or diastereomeric ratio (dr).[5] A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[5][7] Different stereoisomers of the starting material will give different stereoisomers of the product.[7]

Q4: How is enantiomeric excess (ee) determined?

A4: Enantiomeric excess is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[8] The process involves separating the enantiomers on a chiral stationary phase and integrating the peak areas of the two enantiomers. The ee is calculated using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.[9]

Troubleshooting Guides

Problem 1: Low or Inconsistent Enantiomeric Excess (ee)

Low or inconsistent ee is a common issue in stereoselective synthesis. The following guide will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Low or Inconsistent ee Observed analytical Is your analytical method (chiral HPLC/GC) validated? start->analytical reagents Are your starting materials, reagents, and catalyst of high purity? analytical->reagents Yes validate_method Validate Analytical Method: - Check resolution (Rs > 1.5) - Verify accuracy and precision analytical->validate_method No conditions Are your reaction conditions strictly controlled? reagents->conditions Yes purify_reagents Purify Starting Materials: - Recrystallize or distill substrate - Use freshly prepared or purchased catalyst - Ensure anhydrous solvents reagents->purify_reagents No resolution High and Reproducible ee Achieved conditions->resolution Yes optimize_conditions Optimize Reaction Conditions: - Lower the reaction temperature - Screen different solvents - Vary the catalyst loading conditions->optimize_conditions No validate_method->analytical purify_reagents->reagents optimize_conditions->conditions

Caption: A troubleshooting workflow for diagnosing and resolving low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Step 1: Verify Your Analytical Method. Before optimizing the reaction, ensure your chiral HPLC or GC method is accurate and reliable.[8] An unvalidated method can give misleading ee values. Check for good separation between the enantiomer peaks (Resolution > 1.5) and confirm the method's precision.[8]

  • Step 2: Scrutinize Reagents and Catalyst. The purity of all components is critical.[9]

    • Substrate and Reagents: Trace impurities can sometimes act as inhibitors or competing substrates, leading to lower stereoselectivity.[8] Purify your starting materials if necessary.

    • Catalyst/Ligand: The quality of the chiral catalyst or ligand is paramount. Even minor impurities can have a significant impact on enantioselectivity. Consider synthesizing a fresh batch or purchasing from a reputable supplier.[8]

    • Solvent: Ensure solvents are anhydrous and free of peroxides, as these can interfere with many catalytic systems.[9]

  • Step 3: Evaluate Reaction Conditions. Asymmetric reactions are often highly sensitive to the reaction environment.[9]

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[9]

    • Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex and thus affect stereoselectivity.[9][10] It may be beneficial to screen a range of solvents.

    • Concentration: The concentration of reactants can sometimes influence the outcome of an asymmetric reaction.

Problem 2: Poor Yield and Formation of Side Products

Low yields can be caused by a variety of factors. Here are some common causes and solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or catalyst deactivation.

    • Solution: Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. If catalyst deactivation is suspected, ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere if required.[8]

  • Side Reactions:

    • Cause: The reaction conditions may be promoting undesired reaction pathways.

    • Solution: Adjusting the reaction temperature, order of addition of reagents, or the specific catalyst or reagents used can help to minimize side reactions.

  • Product Degradation:

    • Cause: The desired product may be unstable under the reaction or workup conditions.

    • Solution: If the product is sensitive to acid or base, ensure the workup procedure is performed under neutral conditions. Minimize the time the product is exposed to harsh conditions.

Problem 3: Difficulty in Purification of (R)-Mevalonolactone

(R)-mevalonolactone is the cyclic form of (R)-mevalonic acid and is often the target of chemical synthesis. Its purification can present challenges.

  • Issue: Product is water-soluble, leading to loss during aqueous workup.

    • Solution: Saturate the aqueous layer with a salt such as NaCl before extraction with an organic solvent like ethyl acetate.[11] This will decrease the solubility of the mevalonolactone (B1676541) in the aqueous phase and improve extraction efficiency. Perform multiple extractions with the organic solvent.

  • Issue: Ring-opening of the lactone during purification.

    • Solution: Mevalonolactone can be hydrolyzed to mevalonic acid under basic conditions.[12] Avoid using strong bases during workup and purification. If purification is performed using column chromatography, ensure the silica (B1680970) gel is neutral.

Data Presentation: Comparison of Selected Synthetic Methods for this compound

The following table summarizes key data from different stereoselective synthetic routes to this compound or its lactone form.

Starting Material Key Reagent/Catalyst Key Transformation Yield Enantiomeric Excess (ee) Reference
IsoprenolZirconium catalyst with L-DIPT ligandsEnantioselective epoxidation87% (for epoxide)82%[1]
IsoprenolHafnium/diamine catalystEnantioselective epoxidationLow45%[1]
Allylic alcohol derivativeChloroperoxidaseEnzymatic epoxidation40% (overall)93%[1]
Enone systemN/AStereoselective epoxidation followed by retro Diels-Alder13% (overall)>99%[1]

Experimental Protocols

Protocol 1: Enantioselective Epoxidation of Isoprenol (Based on O'Connell et al., 2024)

This protocol describes a key step in a recently reported efficient synthesis of (R)-mevalonic acid.[1]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4Å molecular sieves.

  • Add a solution of zirconium(IV) isopropoxide and diisopropyl L-tartrate (L-DIPT) in chlorobenzene.

  • Stir the mixture at room temperature for the specified time to form the catalyst complex.

  • Cool the mixture to the recommended temperature (e.g., 5 °C).

  • Add cumene hydroperoxide dropwise.

  • Add a solution of isoprenol in chlorobenzene dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time (e.g., 96 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure and purify the resulting epoxide by silica gel column chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol for determining the ee of a chiral compound.[9]

Materials:

  • Racemic standard of the compound of interest

  • Synthesized chiral product

  • HPLC-grade hexane (B92381) and isopropanol (B130326) (or other suitable mobile phase)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Prepare a standard solution of the racemic product at a known concentration in the mobile phase.

  • Prepare a solution of your synthesized product at a similar concentration in the mobile phase.

  • Set up the HPLC system with the appropriate chiral column and mobile phase.

  • Inject the racemic standard to determine the retention times of both enantiomers and ensure adequate separation (baseline resolution is ideal).

  • Inject the sample of your synthesized product.

  • Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100.

Visualizations

Logical Diagram: General Strategy of Asymmetric Synthesis Using a Chiral Auxiliary

chiral_auxiliary sub Achiral Substrate intermediate Diastereomeric Intermediate sub->intermediate + Chiral Auxiliary aux Chiral Auxiliary reagent Achiral Reagent reagent->intermediate + Reagent product Chiral Product intermediate->product Cleavage of Auxiliary recovered_aux Recovered Chiral Auxiliary

Caption: A diagram illustrating the general strategy of using a chiral auxiliary in asymmetric synthesis.

References

minimizing by-product formation in (R)-mevalonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation and optimize the synthesis of (R)-mevalonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary approaches for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically utilizes the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) to convert HMG-CoA to this compound with high stereospecificity.[1][2][3] Chemical synthesis routes often involve asymmetric reactions to establish the chiral center, such as the enantioselective epoxidation of an allylic alcohol followed by further transformations.[4][5]

Q2: What is the most common by-product in the enzymatic synthesis of this compound?

A2: The enzymatic conversion of HMG-CoA to this compound catalyzed by HMG-CoA reductase is a highly specific two-step reduction.[6] The reaction proceeds through mevaldyl-CoA and mevaldehyde as enzyme-bound intermediates.[1][7] While the formation of distinct by-products from side reactions of the enzyme itself is not commonly reported under optimal conditions, issues like substrate or cofactor degradation, or incomplete reaction, can lead to a complex mixture requiring purification.

Q3: What are known by-products in the chemical synthesis of this compound?

A3: In a common enantioselective chemical synthesis route involving the ring-opening of an epoxide, the formation of 2-methyl-1,2,4-butanetriol can occur as a notable by-product if an excess of water is present during the reaction. Careful control of the amount of water is crucial to minimize this side reaction. Other potential impurities can arise from incomplete reactions or side reactions related to the specific reagents used in the synthetic pathway.

Q4: How does pH affect the stability of mevalonate (B85504) and its lactone form?

A4: Mevalonic acid is in equilibrium with its lactone form, mevalonolactone (B1676541). This equilibrium is pH-dependent. Acidic conditions favor the lactonization of mevalonic acid.[8] Conversely, under alkaline conditions, the lactone ring of mevalonolactone can be hydrolyzed to the open-chain carboxylate form (mevalonate).[4] This is an important consideration during workup and purification steps.

Q5: Can the product, this compound, inhibit the HMG-CoA reductase enzyme?

A5: Yes, feedback inhibition of HMG-CoA reductase by its product, mevalonate, and other downstream metabolites of the mevalonate pathway is a known regulatory mechanism in vivo. While less of a concern in in vitro synthesis where the product is typically removed, at high concentrations, product inhibition could potentially slow down the reaction rate.

Troubleshooting Guides

Enzymatic Synthesis using HMG-CoA Reductase
Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield 1. Inactive Enzyme: HMG-CoA reductase may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling.[9]1a. Aliquot the enzyme upon receipt and store at -80°C. 1b. Keep the enzyme on ice at all times during experiment setup. 1c. Perform a standard activity assay with a positive control to confirm enzyme viability.[10]
2. Substrate Degradation: HMG-CoA can be unstable.2a. Use freshly prepared or properly stored HMG-CoA. 2b. Store HMG-CoA solutions at -20°C.
3. Cofactor (NADPH) Depletion/Degradation: NADPH is light-sensitive and can degrade over time. The reaction consumes two equivalents of NADPH per molecule of HMG-CoA.[1]3a. Prepare fresh NADPH solutions and protect them from light. 3b. Ensure the molar ratio of NADPH to HMG-CoA is at least 2:1. Consider using an NADPH regeneration system for larger-scale reactions.
4. Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity.4a. Optimize the reaction pH. Human HMG-CoA reductase generally has an optimal pH around 7.4-8.0.[11][12] 4b. Maintain the optimal reaction temperature, typically 37°C.[9]
Presence of Unreacted HMG-CoA 1. Incomplete Reaction: The reaction may not have proceeded to completion.1a. Increase the incubation time. 1b. Increase the concentration of HMG-CoA reductase. 1c. Verify that the NADPH concentration is not limiting.
2. Enzyme Inhibition: Contaminants in the substrate or buffer could be inhibiting the enzyme.2a. Use high-purity substrates and reagents. 2b. Run a control reaction with a known inhibitor (e.g., pravastatin) to ensure the assay is sensitive to inhibition.[9]
Difficulty in Purifying this compound 1. Complex Reaction Mixture: The presence of unreacted substrates, cofactors, and enzyme complicates purification.1a. Acidify the reaction mixture to convert mevalonate to mevalonolactone, which can be more easily extracted with organic solvents. 1b. Employ chromatographic techniques such as silica (B1680970) gel chromatography for purification.
Chemical Synthesis (Enantioselective Epoxidation Route)
Issue Potential Cause Troubleshooting Steps
Low Yield of (R)-Mevalonic Acid 1. Incomplete Epoxidation: The initial epoxidation of isoprenol may not have gone to completion.1a. Ensure the use of an active and appropriate catalyst for enantioselective epoxidation (e.g., a zirconium catalyst with L-DIPT ligands).[4] 1b. Optimize reaction time and temperature for the epoxidation step.
2. Loss of Intermediate During Purification: The epoxide or subsequent nitrile intermediate may be volatile or unstable.2a. Use gentle purification methods, such as careful distillation or chromatography. 2b. Minimize exposure to harsh acidic or basic conditions during workup of intermediates.
3. Incomplete Hydrolysis of the Nitrile: The final hydrolysis step to form the carboxylic acid may be incomplete.3a. Ensure sufficient reaction time and appropriate temperature for the base-catalyzed hydrolysis. 3b. Verify the concentration of the base used for hydrolysis.
Formation of 2-methyl-1,2,4-butanetriol By-product 1. Excess Water in Epoxide Ring-Opening: The presence of too much water during the cyanide addition to the epoxide can lead to the formation of the triol by-product.1a. Strictly control the amount of water used to dissolve the sodium cyanide. 1b. Add the cyanide solution slowly to the epoxide to control the reaction conditions.
Low Enantiomeric Excess (ee) 1. Inefficient Asymmetric Catalyst: The catalyst used for the epoxidation may not be providing high stereocontrol.1a. Screen different chiral catalysts and ligands to improve the enantioselectivity of the epoxidation. 1b. Consider an enantiomeric enrichment step, such as Jacobsen hydrolytic kinetic resolution, if the initial ee is not satisfactory.
2. Racemization: Potential for racemization at any stage of the synthesis.2a. Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases for prolonged periods) that could lead to racemization.

Experimental Protocols

Standard HMG-CoA Reductase Activity Assay Protocol

This protocol is a general guideline for determining the activity of HMG-CoA reductase, which can be adapted for in vitro synthesis of this compound. The assay is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10]

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 0.1 mM EDTA, 5 mM DTT.

  • HMG-CoA Reductase: Purified enzyme, stored at -80°C.

  • HMG-CoA Solution: Substrate, dissolved in sterile water.

  • NADPH Solution: Cofactor, dissolved in sterile water.

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and pre-warm it to 37°C.

    • Reconstitute HMG-CoA and NADPH in sterile water to the desired stock concentrations. Keep on ice and protect the NADPH solution from light.

    • Dilute the HMG-CoA reductase enzyme in cold Assay Buffer to the working concentration. Keep on ice.

  • Assay Setup:

    • In a UV-transparent cuvette or 96-well plate, prepare the reaction mixture by adding the components in the following order:

      • Assay Buffer

      • NADPH solution

      • HMG-CoA solution

    • The final volume and concentrations should be optimized for the specific enzyme and experimental goals. A typical starting point for a 1 mL cuvette assay is:

      • 850 µL Assay Buffer

      • 50 µL NADPH solution (to a final concentration of ~0.2 mM)

      • 50 µL HMG-CoA solution (to a final concentration of ~0.1 mM)

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the diluted HMG-CoA reductase enzyme to the reaction mixture.

    • Immediately mix by gentle pipetting or inversion.

    • Place the cuvette or plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit of HMG-CoA reductase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Enantioselective Chemical Synthesis of (R)-Mevalonic Acid

The following is a summarized methodology for the gram-scale synthesis of (R)-mevalonic acid with high enantiomeric excess, adapted from O'Connell et al. (2024).[4]

Step 1: Zirconium-Catalyzed Enantioselective Epoxidation of Isoprenol

  • A zirconium catalyst with diisopropyl L-tartrate (L-DIPT) ligands is used for the enantioselective epoxidation of isoprenol to yield the corresponding chiral epoxide with high enantiomeric excess.

Step 2: Enantiomeric Enrichment (Optional, if ee is insufficient)

  • If the initial epoxidation does not provide the desired enantiomeric excess, a Jacobsen hydrolytic kinetic resolution can be employed to enrich the desired epoxide enantiomer.

Step 3: Epoxide Ring-Opening with Cyanide

  • The chiral epoxide is reacted with a controlled amount of sodium cyanide in water. The cyanide solution is added dropwise to the epoxide at a low temperature (e.g., 5°C) to facilitate the regioselective ring-opening at the least sterically hindered carbon, forming a nitrile intermediate.

Step 4: Base-Catalyzed Hydrolysis of the Nitrile

  • The nitrile intermediate is then subjected to base-catalyzed hydrolysis (e.g., using NaOH) to convert the nitrile group into a carboxylic acid, yielding (R)-mevalonic acid.

Step 5: Purification

  • The final product, (R)-mevalonic acid, is purified. This may involve an aqueous workup followed by removal of solvent and further purification by crystallization or chromatography if necessary.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Enzymatic Synthesis (HMG-CoA Reductase) Chemical Synthesis (Enantioselective Epoxidation)
Stereoselectivity Excellent (produces exclusively (R)-enantiomer)High (can achieve ≥99% ee with appropriate catalyst and/or resolution)[4]
Starting Materials HMG-CoA, NADPHIsoprenol, chiral catalyst, various reagents
Reaction Conditions Aqueous buffer, physiological pH (~7.4), 37°COrganic solvents, can require low temperatures
Key By-products Primarily unreacted starting materials2-methyl-1,2,4-butanetriol (if excess water is present)
Scalability Can be challenging for large scale due to enzyme and cofactor costAmenable to gram-scale synthesis[4]
Overall Yield Dependent on reaction completionReported at ~51% over 5 linear steps[4]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_product Product HMG_CoA HMG-CoA Solution Mix Combine Reagents (37°C, pH 7.4) HMG_CoA->Mix NADPH NADPH Solution NADPH->Mix Enzyme HMG-CoA Reductase (in Assay Buffer) Enzyme->Mix Monitor Monitor NADPH Oxidation (Absorbance at 340 nm) Mix->Monitor Workup Acidification & Extraction Monitor->Workup Product This compound Workup->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield_Enzymatic Start Low/No this compound Yield Q1 Is the enzyme active? Start->Q1 Sol1 Check enzyme storage and handling. Perform activity assay. Q1->Sol1 No Q2 Are substrate/cofactor concentrations correct and not degraded? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use fresh HMG-CoA and NADPH. Ensure >2:1 NADPH:HMG-CoA ratio. Q2->Sol2 No Q3 Are reaction conditions (pH, temp) optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Adjust pH to ~7.4. Ensure temperature is 37°C. Q3->Sol3 No End Consider other factors: - Reaction time - Presence of inhibitors Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic for low yield in enzymatic synthesis.

References

Technical Support Center: Expression of Archaeal Mevalonate Pathway Enzymes in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers expressing archaeal mevalonate (B85504) (MVA) pathway enzymes in Escherichia coli. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the heterologous expression of these unique enzymes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low or No Protein Expression

Q1: I am not seeing any expression of my archaeal enzyme on an SDS-PAGE gel. What are the primary causes and how can I troubleshoot this?

A1: Low or undetectable expression is a common issue that can often be traced back to the gene sequence or the expression vector.

Troubleshooting Steps:

  • Verify the Expression Construct: The first step is to ensure your plasmid is correct.

    • Sequence Verification: Sequence the entire open reading frame (ORF) and flanking vector regions to confirm the gene is present, in-frame with any tags, and free of mutations.[1]

    • Promoter Integrity: Ensure the promoter region is intact and appropriate for your E. coli strain.

  • Assess Codon Usage Bias: Archaea, particularly extremophiles, often have a codon usage that differs significantly from E. coli. This can lead to translational stalling and low protein yield.

    • Analyze Your Gene: Use online tools to analyze the codon usage of your archaeal gene and compare it to E. coli's preferences. Look for a high frequency of rare codons in E. coli.

    • Solution 1: Gene Synthesis with Codon Optimization: The most effective solution is to synthesize a new version of the gene that is optimized for E. coli codon usage.[2][3] This can improve mRNA stability and translation efficiency.[1]

    • Solution 2: Use "Tuner" Strains: Use E. coli strains that are engineered to carry plasmids expressing tRNAs for rare codons (e.g., Rosetta™ or CodonPlus® strains).[3][4]

  • Evaluate mRNA Secondary Structure: Strong secondary structures near the 5' end of the mRNA can hinder ribosome binding and translation initiation. Codon optimization algorithms often address this by modifying the initial ~50 nucleotides to reduce mRNA folding in this region.

Category 2: Protein Insolubility and Inclusion Bodies

Q2: My archaeal enzyme is expressing at high levels, but it's all in the insoluble fraction as inclusion bodies. How can I improve its solubility?

A2: Archaeal proteins, especially those from thermophiles, frequently misfold when expressed in the mesophilic environment of E. coli, leading to aggregation into insoluble inclusion bodies.[5][6] Several strategies can be employed to promote proper folding and increase the yield of soluble protein.

Troubleshooting Workflow for Insoluble Protein dot

Caption: Troubleshooting workflow for insoluble protein expression.

Recommended Strategies:

  • Lower Induction Temperature: Reducing the growth temperature after induction (e.g., to 15-25°C) slows down the rate of protein synthesis, which can give the polypeptide more time to fold correctly.[1][7]

  • Co-express Molecular Chaperones: Chaperones are proteins that assist in the proper folding of other proteins.[8] Co-transforming your E. coli host with a second plasmid that expresses a chaperone system can significantly enhance the solubility of your target protein.[6][9] Common chaperone systems include GroEL/GroES and DnaK/DnaJ/GrpE.[8]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble partner protein to the N-terminus of your archaeal enzyme can improve its folding and solubility.[5] Common tags include Maltose Binding Protein (MBP), Thioredoxin (Trx), and N-utilization substance A (NusA).[5] These tags often need to be cleaved off after purification.

  • Modify Culture Medium: Adding non-metabolizable sugars or polyols (chemical chaperones/osmolytes) like sorbitol or amino acids like arginine to the growth medium can stabilize proteins and improve their solubility.[10]

Table 1: Effect of Different Strategies on Archaeal Protein Solubility

Strategy Target Protein Host Result Reference
Fusion Tags KDGK¹ from S. solfataricus E. coli Trx-fusion yielded 200-fold higher enzyme activity than His-tag (indicating more soluble, active protein). [5]
Chemical Chaperones HypF-N² E. coli Addition of 0.5 M sorbitol to medium increased soluble protein fraction to 68% . [10]
Chaperone Co-expression Anti-HER2 scFv³ E. coli Co-expression with DnaK/J/GrpE chaperones led to a ~4-fold increase in the final yield of purified soluble protein. [9]

¹2-keto-3-deoxy-D-gluconate kinase, ²N-terminal domain of HypF, ³Single-chain variable fragment (used as a model for difficult-to-express proteins)

Category 3: Host Cell Toxicity & Metabolic Burden

Q3: After inducing expression of the MVA pathway enzymes, my E. coli culture stops growing or lyses. What causes this toxicity and how can I mitigate it?

A3: Expressing an entire metabolic pathway imposes a significant metabolic burden on the host cell. This can be due to the depletion of essential precursors like acetyl-CoA, ATP, and NADPH, or the accumulation of toxic pathway intermediates.[11]

Logical Diagram: Metabolic Burden and Solutions dot

G cluster_causes Primary Causes cluster_solutions Mitigation Strategies Problem Metabolic Burden & Host Cell Toxicity Cause1 Precursor Depletion (Acetyl-CoA, ATP, NADPH) Problem->Cause1 Cause2 Leaky Basal Expression Problem->Cause2 Cause3 Toxic Intermediates Problem->Cause3 Cause4 High Protein Overload Problem->Cause4 Sol4 Balance Pathway Enzyme Expression Cause1->Sol4 optimizes Sol1 Use Tightly Regulated Promoters (pBAD, pLtetO) Cause2->Sol1 reduces Sol3 Use Low Copy Number Plasmids Cause2->Sol3 reduces Sol5 Use Detoxification Host Strains (C41(DE3), C43(DE3)) Cause3->Sol5 tolerates Sol2 Lower Inducer Concentration Cause4->Sol2 reduces Cause4->Sol5 tolerates Archaeal_Mevalonate_Pathway ac_coa 2x Acetyl-CoA thiolase Acetoacetyl-CoA thiolase ac_coa->thiolase acac_coa Acetoacetyl-CoA hmgs HMG-CoA synthase acac_coa->hmgs hmg_coa HMG-CoA hmgr HMG-CoA reductase hmg_coa->hmgr mev Mevalonate mvk Mevalonate kinase (MVK) mev->mvk mev_p Mevalonate-P pmvk Phosphomevalonate kinase (PMVK) mev_p->pmvk mev_pp Mevalonate-PP pmd Diphosphomevalonate decarboxylase (PMD) mev_pp->pmd ipp Isopentenyl-PP (IPP) thiolase->acac_coa hmgs->hmg_coa hmgr->mev mvk->mev_p pmvk->mev_pp pmd->ipp

References

Technical Support Center: Enhancing Cell-Free Mevalonate Pathway Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with cell-free mevalonate (B85504) (MVA) pathway systems. Our goal is to help you enhance the efficiency and productivity of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a cell-free mevalonate pathway system?

A1: Low product yield in cell-free MVA systems can stem from several factors:

  • Enzyme Instability: Key enzymes in the pathway may have limited stability in the in vitro environment, leading to a rapid decline in activity.[1][2]

  • Cofactor Imbalance or Depletion: The MVA pathway is heavily reliant on cofactors such as ATP, NAD(P)H, and Coenzyme A. Insufficient regeneration of these cofactors can quickly become a limiting factor.[3][4][5]

  • Substrate or Intermediate Inhibition: High concentrations of certain substrates or pathway intermediates can inhibit enzyme activity. For instance, mevalonate kinase can be subject to substrate inhibition.[6][7]

  • Accumulation of Toxic Intermediates: The buildup of intermediates like HMG-CoA can be toxic to the enzymatic machinery.[7][8]

  • Feedback Inhibition: Downstream products of the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can inhibit upstream enzymes like mevalonate kinase.[9][10][11]

  • Suboptimal Enzyme Ratios: An imbalance in the concentration of pathway enzymes can create bottlenecks, limiting the overall flux.[3]

Q2: How can I improve the stability and longevity of my cell-free reaction?

A2: To enhance reaction stability, consider the following strategies:

  • Utilize Thermostable Enzymes: Sourcing enzymes from thermophilic organisms can significantly improve their stability and operational lifetime in cell-free systems.[1][2][12] Thermostable enzymes have been shown to have a longer operating lifetime and can result in higher product yields.[1]

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate enzyme denaturation. Running reactions at a moderately elevated temperature (e.g., 40°C) can sometimes strike a good balance for thermostable enzymes, leading to faster product formation.[1]

  • Enzyme Immobilization: Although not always necessary for cell-free systems, immobilizing enzymes on a solid support can in some cases enhance their stability and allow for easier reuse.

Q3: My system starts strong but stops producing product after a short time. What is the likely cause?

A3: This is a classic sign of cofactor depletion or enzyme instability. The initial high activity consumes the available cofactors (ATP, NADPH, CoA). If the regeneration system cannot keep up, the pathway will halt.[13] Similarly, one or more enzymes in your pathway may be unstable under the reaction conditions and losing activity over time.[1]

Q4: How do I know which enzyme is the bottleneck in my pathway?

A4: Identifying the rate-limiting step is crucial for optimization. Here are a few approaches:

  • Intermediate Quantification: Measure the concentration of pathway intermediates over time using techniques like LC-MS/MS.[14][15][16] An accumulation of the substrate for a particular enzyme suggests that enzyme is a bottleneck.

  • Enzyme Titration: Systematically vary the concentration of each enzyme in the pathway while keeping the others constant. A significant increase in product formation when a specific enzyme's concentration is increased points to it being a limiting factor.[3]

  • Modular Lysate Mixing: Prepare separate crude cell lysates, each overexpressing a single pathway enzyme. By mixing these lysates in different ratios, you can rapidly prototype and identify beneficial enzyme ratios.[3][17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive enzyme(s).2. Missing or depleted cofactors (ATP, NAD(P)H, CoA).3. Suboptimal enzyme ratios.4. Incorrect buffer conditions (pH, salts).1. Test the activity of each enzyme individually.2. Supplement with fresh cofactors and ensure a robust cofactor regeneration system is in place.[4][5]3. Optimize enzyme concentrations by titrating each enzyme or using a lysate mixing approach.[3]4. Verify and optimize the reaction buffer composition. The open nature of cell-free systems allows for exploration of pH outside the normal physiological range of the source organism.[18]
Reaction Stops Prematurely 1. Enzyme instability/denaturation.2. Cofactor depletion.3. Product or intermediate inhibition/toxicity.1. Screen for more stable enzyme homologs, particularly from thermophilic organisms.[1][12]2. Implement or enhance an energy and cofactor regeneration system. Endogenous enzymes in crude lysates can often regenerate ATP and NAD(P)H from a simple sugar like glucose.[3]3. Use a fed-batch approach to maintain low concentrations of inhibitory compounds. Consider in situ product removal.
Accumulation of a Specific Intermediate 1. Downstream enzyme is a bottleneck (low activity or insufficient concentration).2. Feedback inhibition from a downstream product.1. Increase the concentration of the downstream enzyme.2. Screen for enzyme variants that are less sensitive to feedback inhibition.[11]
High HMG-CoA Levels 1. HMG-CoA reductase (HMGR) is inefficient or inhibited.1. Screen different HMGR variants. NADH-dependent HMGRs have been shown to outperform NADPH-dependent ones in some systems.[3][7]2. Ensure adequate supply of the preferred cofactor (NADH or NADPH) for your specific HMGR.
Variability Between Experiments 1. Inconsistent lysate preparation.2. Pipetting errors, especially with enzymes.3. Degradation of reagents (especially cofactors).1. Standardize your protocol for cell lysis and extract preparation.2. Prepare master mixes to minimize pipetting variability.3. Aliquot and store reagents properly. Use fresh cofactor solutions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on optimizing cell-free mevalonate pathway systems.

Table 1: Mevalonate Production in an Optimized Cell-Free System [3]

Optimization Step Mevalonate Titer (g/L) Time (hours) Productivity (g/L/hr)
Initial System1.6150.11
Enzyme Homolog Screening12.5150.83
Cofactor Optimization & All-in-One Strain17.6200.88

Table 2: Limonene Production Improvement with Thermostable Enzymes [1][2]

Enzyme Pathway Reaction Temperature Relative Limonene Yield (vs. Mesophilic at 22°C) Notes
Mesophilic ("Classical")22°C1.0xBaseline
Thermophilic ("Archaea I")22°C1.7xLonger-lived pathway resulted in higher overall yield despite lower initial activity.
Thermophilic ("Archaea I")40°C1.7x (achieved in <48h vs 4-5 days)Remarkable rate increase at elevated temperature.

Table 3: Amorphadiene Production by Varying HMG-CoA Reductase (HMGR) [7]

HMGR Source Cofactor Amorphadiene Titer (mg/L) Improvement over S. cerevisiae HMGR
Saccharomyces cerevisiaeNADPH~330-
Delftia acidovoransNADH52054%
D. acidovorans + Formate DehydrogenaseNADH700120%

Experimental Protocols

Protocol 1: Cell-Free Metabolic Engineering (CFME) by Lysate Mixing

This protocol is adapted from methodologies used to rapidly prototype and optimize pathway enzyme ratios.[3][8]

Objective: To assemble the mevalonate pathway in vitro by combining multiple crude cell extracts, each enriched with a single overexpressed pathway enzyme.

Materials:

  • E. coli expression strains (e.g., BL21(DE3)), each containing a plasmid for the overexpression of one MVA pathway enzyme (e.g., AtoB, HMGS, HMGR).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Lysozyme (B549824), DNase I.

  • Reaction Buffer (e.g., containing salts, glucose, ATP, NAD+, CoA, and phosphate).

  • Centrifuge, sonicator, spectrophotometer.

Methodology:

  • Enzyme Expression: Individually grow each E. coli expression strain to mid-log phase and induce protein expression (e.g., with IPTG). Harvest cells by centrifugation.

  • Lysate Preparation: a. Resuspend each cell pellet in ice-cold Lysis Buffer. b. Add lysozyme and incubate on ice. c. Lyse the cells completely using sonication. Keep samples on ice to prevent overheating. d. Add DNase I to reduce viscosity. e. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Carefully collect the supernatant (crude lysate).

  • Protein Quantification: Determine the total protein concentration of each lysate using a Bradford or BCA assay.

  • Pathway Assembly: a. In a microcentrifuge tube, combine the crude lysates. The ratio can be varied to test different enzyme concentrations. A common starting point is to add an equal amount of total protein from each lysate. b. Add the Reaction Buffer containing the starting substrate (e.g., glucose), and catalytic amounts of cofactors (e.g., 1 mM NAD+, 1 mM CoA, 1 mM ATP).

  • Reaction Incubation: Incubate the reaction at the desired temperature (e.g., 30°C) for a set time course (e.g., 2-24 hours).

  • Analysis: Stop the reaction (e.g., by adding a quenching agent or heating). Analyze the production of mevalonate or downstream isoprenoids using LC-MS/MS or GC-MS.

Protocol 2: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the analysis of polar intermediates like acetyl-CoA, HMG-CoA, and mevalonate.[14][15][19]

Objective: To extract and quantify key intermediates from a cell-free reaction.

Materials:

  • Quenching Solution (e.g., 60% methanol, pre-chilled to -20°C).

  • Extraction Solvent (e.g., Acetonitrile:Methanol:Water mixture).

  • Internal standards for each analyte.

  • LC-MS/MS system with a suitable column (e.g., HILIC or ion-pairing reversed-phase).

Methodology:

  • Sample Quenching: To stop enzymatic activity, rapidly mix a sample of the cell-free reaction with ice-cold Quenching Solution.

  • Extraction: a. Add the Extraction Solvent and internal standards to the quenched sample. b. Vortex thoroughly and incubate at a low temperature to precipitate proteins. c. Centrifuge to pellet the precipitated protein and cell debris.

  • Sample Preparation: a. Transfer the supernatant to a new tube. b. Dry the sample completely under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Use a validated method with appropriate chromatographic separation and mass spectrometric detection (e.g., Multiple Reaction Monitoring - MRM) for each target intermediate. c. Quantify the analytes by comparing their peak areas to those of the internal standards and a standard calibration curve.

Visualizations

Mevalonate_Pathway AcetylCoA 2x Acetyl-CoA AtoB AtoB (Acetyl-CoA acetyltransferase) AcetylCoA->AtoB AcetoacetylCoA Acetoacetyl-CoA HMGS HMGS (HMG-CoA synthase) AcetoacetylCoA->HMGS + Acetyl-CoA HMG_CoA HMG-CoA HMGR HMGR (HMG-CoA reductase) HMG_CoA->HMGR + 2 NAD(P)H Mevalonate Mevalonate MVK MVK (Mevalonate kinase) Mevalonate->MVK + ATP MVP Mevalonate-5-P PMK PMK (Phosphomevalonate kinase) MVP->PMK + ATP MVPP Mevalonate-5-PP MVD MVD (Diphosphomevalonate decarboxylase) MVPP->MVD + ATP IPP IPP / DMAPP FPP_node FPP / GGPP IPP->FPP_node AtoB->AcetoacetylCoA CoA HMGS->HMG_CoA CoA HMGR->Mevalonate 2 NAD(P)+ MVK->MVP ADP PMK->MVPP ADP MVD->IPP ADP + Pi + CO2 FPP_node->MVK Feedback Inhibition

Caption: The Eukaryotic Mevalonate Pathway from Acetyl-CoA to IPP/DMAPP.

Troubleshooting_Workflow Start Low Product Yield Detected CheckCofactors 1. Analyze Cofactor Levels (ATP, NAD(P)H) Are they depleted? Start->CheckCofactors CofactorDecision Depleted? CheckCofactors->CofactorDecision CheckIntermediates 2. Quantify Pathway Intermediates Is there an accumulation? IntermediateDecision Accumulation? CheckIntermediates->IntermediateDecision CheckEnzymes 3. Assess Individual Enzyme Stability/Activity Is an enzyme inactive? EnzymeDecision Inactive? CheckEnzymes->EnzymeDecision CofactorDecision->CheckIntermediates No OptimizeRegen Solution: Enhance Cofactor Regeneration System CofactorDecision->OptimizeRegen Yes IntermediateDecision->CheckEnzymes No OptimizeEnzymeRatio Solution: Increase Downstream Enzyme Concentration IntermediateDecision->OptimizeEnzymeRatio Yes ScreenEnzymes Solution: Screen for More Stable or Active Enzyme Homologs EnzymeDecision->ScreenEnzymes Yes

Caption: A logical workflow for troubleshooting low yields in cell-free systems.

References

Technical Support Center: Optimizing Mevalonate Pathway Metabolite Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mevalonate (B85504) pathway metabolite extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of mevalonate pathway metabolites from tissue samples.

Problem Potential Cause Recommended Solution
Low Metabolite Yield Inefficient Quenching: Ongoing enzymatic activity after tissue collection can rapidly degrade metabolites.[1]Immediate Freezing: Snap-freeze tissue in liquid nitrogen immediately after collection to halt all enzymatic reactions.[1] Cold Solvent Quenching: If direct liquid nitrogen quenching is not possible, use a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).[1]
Incomplete Tissue Homogenization: Inadequate disruption of the tissue matrix can prevent the complete release of intracellular metabolites.Mechanical Disruption: Use bead beating or a rotor-stator homogenizer for thorough tissue disruption. For tougher tissues like muscle, longer homogenization times may be necessary.[2][3] Cryo-pulverization: For particularly tough tissues, grinding the frozen tissue to a fine powder before extraction can improve efficiency.
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for the diverse range of mevalonate pathway metabolites.Biphasic Extraction: Employ a two-phase extraction using a mixture of methanol, water, and chloroform (B151607) to separate polar metabolites (e.g., mevalonate, IPP, DMAPP) from non-polar lipids (e.g., squalene, cholesterol).[1] Solvent Optimization: For liver tissue, a mixture of 75% ethanol (B145695) and methyl tert-butyl ether (MTBE) has been shown to yield a high number of detectable metabolites.[4][5]
High Variability Between Replicates Inconsistent Sample Handling: Differences in the time between tissue collection and quenching can introduce significant variability.Standardize Workflow: Ensure a consistent and rapid workflow from sample collection to quenching for all samples.[6] Pre-chilled Equipment: Use pre-chilled tubes and instruments to maintain low temperatures throughout the initial processing steps.
Incomplete Removal of Extracellular Matrix: Residual blood or interstitial fluid can contaminate the intracellular metabolite pool.Rinsing: Briefly rinse the tissue with ice-cold phosphate-buffered saline (PBS) before homogenization to remove external contaminants.
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of target metabolites, leading to inaccurate quantification.Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components. Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for each metabolite of interest to correct for matrix effects and variations in extraction efficiency and instrument response.[7]
Degradation of Phosphorylated Intermediates (e.g., IPP, DMAPP, FPP) Enzymatic Degradation: Phosphatases present in the tissue homogenate can dephosphorylate these intermediates.Rapid Denaturation: Use extraction methods that rapidly denature proteins, such as boiling ethanol or acidic solvent mixtures.[1] Phosphatase Inhibitors: While less common in metabolomics due to potential interference, consider the use of phosphatase inhibitors if degradation persists, ensuring they do not interfere with downstream analysis.
Instability in Solution: Pyrophosphate moieties are susceptible to hydrolysis, especially at non-neutral pH.pH Control: Maintain a neutral or slightly basic pH during extraction and storage. A buffer such as 50 mM ammonium (B1175870) formate (B1220265) (pH 9.5) has been used successfully in extraction solvents.[8][9] Prompt Analysis: Analyze extracts as quickly as possible after preparation. If storage is necessary, store at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the extraction of mevalonate pathway metabolites from tissues?

A1: The most critical step is the rapid and effective quenching of metabolic activity immediately upon tissue collection.[1] Metabolites in this pathway can have very high turnover rates, and any delay in halting enzymatic reactions will lead to an inaccurate representation of the in vivo metabolic state. Snap-freezing in liquid nitrogen is considered the gold standard for quenching.[1][10]

Q2: How much tissue should I use for extraction?

A2: The optimal amount of tissue depends on the tissue type and the concentration of the metabolites of interest. A common starting point is 30-50 mg of tissue.[4][11] Using a consistent amount of tissue across all samples is crucial for reducing variability.

Q3: Which extraction solvent system is best for the diverse range of mevalonate pathway metabolites?

A3: A biphasic extraction method is often preferred to simultaneously extract both polar and non-polar metabolites. A common mixture is methanol, chloroform, and water. This separates the polar intermediates (e.g., mevalonate, IPP, DMAPP) into the aqueous phase and the more non-polar isoprenoids (e.g., squalene, cholesterol) into the organic phase.[1] For a broad coverage of metabolites in liver tissue, a mixture of 75% ethanol and methyl tert-butyl ether (MTBE) has been shown to be effective.[4][5]

Q4: How can I improve the detection and quantification of the highly polar, phosphorylated intermediates like IPP and DMAPP?

A4: These molecules can be challenging due to their high polarity, low abundance, and potential for chelation with metal ions.[12] To improve their analysis:

  • Derivatization: Chemical derivatization can improve their chromatographic retention and detection sensitivity in LC-MS/MS analysis.[12]

  • Ion-Pairing Chromatography: Using an ion-pairing agent in the mobile phase can improve the retention of these anionic compounds on reverse-phase columns.

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for the separation of highly polar compounds.

Q5: What are the best practices for storing tissue samples before extraction?

A5: Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction. Avoid repeated freeze-thaw cycles, as this can lead to metabolite degradation.[7]

Q6: Is it necessary to use internal standards?

A6: Yes, the use of stable isotope-labeled internal standards is highly recommended for accurate quantification. These standards can account for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of your results.[7]

Quantitative Data on Extraction Methods

The choice of extraction method can significantly impact the number of detected metabolites and the reproducibility of the results. The following table summarizes data from a comparative study of different extraction protocols on human liver tissue.

Extraction Protocol Solvent System Number of Metabolites Detected (above LOD) Median Coefficient of Variation (CV)
Protocol 1 100% Isopropanol (IPA) with 30% resolving volume>400~15%
Protocol 2 100% Isopropanol (IPA)>400~15%
Protocol 8 75% Ethanol (EtOH) / Methyl tert-butyl ether (MTBE)>400~12%
Protocol 10 Methanol (MeOH) / Chloroform (ChCl3)~350~20%

Data synthesized from a study on human liver tissue, highlighting some of the top-performing and commonly used methods.[4][5] For a comprehensive comparison of ten different extraction protocols, researchers are encouraged to consult the original study.[4][5][13][14]

Experimental Protocols

Protocol 1: Biphasic Extraction of Polar and Non-Polar Metabolites from Tissue

This protocol is suitable for the simultaneous extraction of both polar mevalonate pathway intermediates and non-polar isoprenoids.

Materials:

  • Frozen tissue sample

  • Pre-chilled (-20°C) extraction solvent: Methanol/Chloroform (1:2 v/v) with 0.01% butylated hydroxytoluene (BHT) and 1% formic acid[15]

  • Ice-cold water

  • Bead beater or rotor-stator homogenizer

  • Pre-chilled 2 mL microcentrifuge tubes with stainless steel beads

  • Centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Preparation: Pre-chill all equipment and solutions.

  • Tissue Weighing: Weigh approximately 30-50 mg of frozen tissue in a pre-chilled 2 mL tube containing a stainless steel bead.

  • Homogenization: Add 1 mL of the pre-chilled extraction solvent to the tube. Homogenize using a bead beater or rotor-stator homogenizer for 3 minutes.[15] Keep the sample on ice during this process.

  • Phase Separation: Add 200 µL of ice-cold water to the homogenate. Vortex for 30 seconds and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Fraction Collection: Three layers will be visible: an upper aqueous layer (containing polar metabolites), a protein pellet at the interface, and a lower organic layer (containing non-polar metabolites).

  • Carefully collect the upper aqueous phase into a new pre-chilled tube.

  • Carefully collect the lower organic phase into another new pre-chilled tube, avoiding the protein pellet.

  • Drying: Dry the aqueous fraction using a vacuum concentrator. Dry the organic fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried polar metabolites in a suitable solvent for your analytical platform (e.g., 50% methanol in water). Reconstitute the dried non-polar metabolites in a non-polar solvent (e.g., isopropanol).

Protocol 2: Single-Phase Extraction for General Metabolite Profiling

This protocol is a simpler method for extracting a broad range of metabolites.

Materials:

  • Frozen tissue sample

  • Pre-chilled (-20°C) extraction solvent: 80% Methanol in water

  • Bead beater or rotor-stator homogenizer

  • Pre-chilled 2 mL microcentrifuge tubes with stainless steel beads

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Preparation: Pre-chill all equipment and solutions.

  • Tissue Weighing: Weigh approximately 30-50 mg of frozen tissue in a pre-chilled 2 mL tube containing a stainless steel bead.

  • Homogenization: Add 1 mL of the pre-chilled 80% methanol to the tube. Homogenize using a bead beater or rotor-stator homogenizer until the tissue is completely disrupted.

  • Extraction: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your analytical platform.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl-PP (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl-PP (FPP) GPP->FPP Squalene Squalene FPP->Squalene GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP ProteinPrenylation Protein Prenylation FPP->ProteinPrenylation Cholesterol Cholesterol Squalene->Cholesterol NonSterol Non-sterol Isoprenoids (e.g., Ubiquinone, Dolichol) GGPP->NonSterol GGPP->ProteinPrenylation

Caption: The Mevalonate Pathway.

Extraction_Workflow Start Tissue Collection Quench Rapid Quenching (Liquid Nitrogen) Start->Quench Store Storage at -80°C Quench->Store Homogenize Homogenization (with cold solvent) Store->Homogenize Extract Metabolite Extraction (e.g., Biphasic) Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect_Polar Collect Aqueous Phase (Polar Metabolites) Separate->Collect_Polar Collect_NonPolar Collect Organic Phase (Non-Polar Metabolites) Separate->Collect_NonPolar Dry Drying Collect_Polar->Dry Collect_NonPolar->Dry Reconstitute Reconstitution Dry->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for tissue metabolite extraction.

Troubleshooting_Tree Start Low Metabolite Recovery? Check_Quenching Was quenching immediate and effective? Start->Check_Quenching Yes Improve_Quenching Improve Quenching: - Snap-freeze in liquid N2 - Use pre-chilled solvents Check_Quenching->Improve_Quenching No Check_Homogenization Is tissue completely homogenized? Check_Quenching->Check_Homogenization Yes Success Problem Resolved Improve_Quenching->Success Improve_Homogenization Improve Homogenization: - Use bead beater - Increase homogenization time Check_Homogenization->Improve_Homogenization No Check_Solvent Is the extraction solvent appropriate? Check_Homogenization->Check_Solvent Yes Improve_Homogenization->Success Optimize_Solvent Optimize Solvent: - Use biphasic extraction - Test different solvent systems Check_Solvent->Optimize_Solvent No Check_Solvent->Success Yes Optimize_Solvent->Success

Caption: Troubleshooting decision tree for low metabolite recovery.

References

Validation & Comparative

Validating Mevalonate Pathway Inhibition by Statins In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro methods to validate the inhibition of the mevalonate (B85504) pathway by statins. It includes detailed experimental protocols, comparative data for commonly used statins, and visualizations to elucidate key pathways and workflows.

Introduction to the Mevalonate Pathway and Statin Inhibition

The mevalonate pathway is a critical metabolic route for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[1][2] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) catalyzes the rate-limiting step in this pathway, converting HMG-CoA to mevalonate.[3] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, thereby blocking the entire downstream pathway.[4][5] This inhibition leads to reduced levels of cholesterol and isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for protein prenylation and other cellular processes.[6] Validating the efficacy of statins in vitro is crucial for preclinical drug development and for understanding their pleiotropic effects beyond cholesterol reduction.

Comparative Efficacy of Statins In Vitro

The inhibitory effects of different statins can vary depending on the cell type and the specific properties of the statin, such as its lipophilicity.[7] Lipophilic statins (e.g., simvastatin, atorvastatin (B1662188), fluvastatin, lovastatin) can more readily diffuse across cell membranes into extrahepatic tissues, whereas hydrophilic statins (e.g., pravastatin (B1207561), rosuvastatin) are more hepatoselective.[7]

Table 1: Comparison of IC50 Values of Various Statins in Different Cancer Cell Lines
StatinCell LineIC50 (µM)Reference
Simvastatin A549 (Non-small-cell lung)50[8]
Human Saphenous Vein Smooth Muscle Cells~0.8[7]
Atorvastatin A549 (Non-small-cell lung)150[8]
Human Saphenous Vein Smooth Muscle Cells~0.5[7]
Rosuvastatin A549 (Non-small-cell lung)200[8]
Lovastatin A549 (Non-small-cell lung)200[8]
Human Saphenous Vein Smooth Muscle Cells~1.77[7]
Fluvastatin A549 (Non-small-cell lung)170[8]
Human Saphenous Vein Smooth Muscle Cells~0.07[7]
Pravastatin A549 (Non-small-cell lung)150[8]
Human Saphenous Vein Smooth Muscle Cells>10[7]

Key In Vitro Validation Assays

To comprehensively validate mevalonate pathway inhibition by statins, a combination of assays targeting different points in the pathway is recommended.

HMG-CoA Reductase (HMGCR) Activity Assay

This assay directly measures the enzymatic activity of HMGCR, providing a direct assessment of statin efficacy.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8).[9]

    • Reconstitute purified HMG-CoA reductase enzyme in the assay buffer.[2]

    • Prepare solutions of NADPH, HMG-CoA substrate, and the statin to be tested.[2][9] A known HMGCR inhibitor like atorvastatin or pravastatin should be used as a positive control.[2][9]

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, NADPH solution, and the purified HMG-CoA reductase enzyme.[9]

    • Add the test statin at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.[9]

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the HMG-CoA substrate to all wells.[9]

    • Immediately begin monitoring the decrease in absorbance at 340 nm every minute for a set period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the reaction curve.

    • Determine the percent inhibition for each statin concentration relative to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the statin that inhibits 50% of HMGCR activity.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

These assays assess the downstream effects of mevalonate pathway inhibition on cell survival and growth.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[5][10]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Statin Treatment:

    • Treat the cells with a range of concentrations of the desired statins. Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[5]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][10]

    • Shake the plate gently to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, representing the statin concentration that reduces cell viability by 50%.

Quantification of Downstream Products

Measuring the levels of key downstream products of the mevalonate pathway, such as cholesterol and isoprenoids, provides further validation of statin-induced inhibition.

Principle: Cellular cholesterol can be quantified using a coupled enzymatic reaction that results in a colorimetric or fluorometric signal. Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a probe to generate the signal.[12]

Experimental Protocol:

  • Sample Preparation:

    • Culture and treat cells with statins as described for the cell viability assay.

    • Harvest the cells and lyse them using a suitable buffer (e.g., chloroform:isopropanol:IGEPAL® CA-630).[12]

    • Centrifuge the lysate to remove insoluble material.

  • Cholesterol Assay:

    • Use a commercial cholesterol quantification kit and follow the manufacturer's instructions.[12]

    • Briefly, the cell lysate is incubated with a reaction mix containing cholesterol esterase (to measure total cholesterol), cholesterol oxidase, and a probe.

    • Incubate at 37°C for 30-60 minutes.

  • Data Analysis:

    • Measure the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[12]

    • Determine the cholesterol concentration in each sample by comparing the readings to a standard curve generated with known amounts of cholesterol.

    • Normalize the cholesterol content to the total protein concentration of the cell lysate.

Principle: The quantification of isoprenoid precursors like FPP and GGPP is more complex and typically requires advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol Outline:

  • Metabolite Extraction:

    • After statin treatment, cells are rapidly harvested and quenched to halt metabolic activity.

    • Metabolites are extracted using a solvent system (e.g., a mixture of acetonitrile, methanol, and water).

  • LC-MS Analysis:

    • The extracted metabolites are separated using liquid chromatography and detected by a mass spectrometer.

    • Isotopically labeled internal standards are often used for accurate quantification.

  • Data Analysis:

    • The abundance of specific isoprenoids is determined by analyzing the mass spectrometry data.

Visualizing the Process

Signaling Pathway

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Downstream ... Mevalonate->Downstream IPP_DMAPP IPP & DMAPP Downstream->IPP_DMAPP FPP Farnesyl-PP (FPP) IPP_DMAPP->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene ProteinPrenylation Protein Prenylation FPP->ProteinPrenylation GGPP->ProteinPrenylation Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCR Inhibit HMGCR->Mevalonate

Caption: The Mevalonate Pathway and the inhibitory action of statins on HMG-CoA Reductase.

Experimental Workflow

Statin_Validation_Workflow Start Start: Select Cell Line and Statins CellCulture Cell Culture and Treatment with Statins Start->CellCulture Assays Perform In Vitro Assays CellCulture->Assays HMGCR_Assay HMG-CoA Reductase Activity Assay Assays->HMGCR_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Assays->Viability_Assay Product_Quantification Downstream Product Quantification Assays->Product_Quantification DataAnalysis Data Analysis and IC50 Determination HMGCR_Assay->DataAnalysis Viability_Assay->DataAnalysis Cholesterol_Assay Cholesterol Quantification Product_Quantification->Cholesterol_Assay Isoprenoid_Assay Isoprenoid Quantification (LC-MS) Product_Quantification->Isoprenoid_Assay Cholesterol_Assay->DataAnalysis Isoprenoid_Assay->DataAnalysis Conclusion Conclusion: Compare Statin Efficacy DataAnalysis->Conclusion

Caption: A typical experimental workflow for validating statin efficacy in vitro.

Logical Relationship

Statin_Inhibition_Logic Statin Statin Treatment HMGCR_Inhibition HMG-CoA Reductase Inhibition Statin->HMGCR_Inhibition Mevalonate_Depletion Decreased Mevalonate Production HMGCR_Inhibition->Mevalonate_Depletion Downstream_Effects Reduction in Downstream Products Mevalonate_Depletion->Downstream_Effects Cholesterol_Reduction Reduced Cholesterol Synthesis Downstream_Effects->Cholesterol_Reduction Isoprenoid_Reduction Reduced Isoprenoid Synthesis Downstream_Effects->Isoprenoid_Reduction Cellular_Outcomes Cellular Consequences Cholesterol_Reduction->Cellular_Outcomes Isoprenoid_Reduction->Cellular_Outcomes Impaired_Prenylation Impaired Protein Prenylation Isoprenoid_Reduction->Impaired_Prenylation Reduced_Proliferation Decreased Cell Proliferation/Viability Cellular_Outcomes->Reduced_Proliferation Impaired_Prenylation->Cellular_Outcomes

References

A Comparative Analysis of the Metabolic Fates of (R)-Mevalonate and (S)-Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mevalonic acid, a key intermediate in the biosynthesis of cholesterol and a vast array of essential non-sterol isoprenoids, exists as two stereoisomers: (R)-mevalonate and (S)-mevalonate. While structurally similar, these enantiomers exhibit profoundly different metabolic fates within biological systems. This guide provides a comprehensive comparison of their metabolic effects, supported by experimental data, to inform research and development in metabolic diseases and therapeutics targeting the mevalonate (B85504) pathway.

Core Metabolic Differences: The Primacy of this compound

The central divergence in the metabolism of (R)- and (S)-mevalonate lies in their interaction with mevalonate kinase, the enzyme that catalyzes the first committed step of the mevalonate pathway. This enzyme demonstrates strict stereospecificity for the (R)-enantiomer. Consequently, only This compound serves as the precursor for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for cholesterol, steroid hormones, coenzyme Q10, and prenylated proteins.[1]

(S)-mevalonate , conversely, is not a substrate for mevalonate kinase and therefore does not enter the canonical mevalonate pathway. Its metabolic activity is largely limited, with evidence pointing towards its primary fate being renal clearance and excretion.

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key quantitative differences in the metabolic handling of this compound and (S)-mevalonate, primarily based on studies in isolated perfused rat kidneys.

ParameterThis compound(S)-MevalonateKey Findings
Substrate for Mevalonate Kinase YesNoMevalonate kinase is highly stereospecific for the (R)-enantiomer.
Entry into Mevalonate Pathway YesNoOnly this compound is a precursor for cholesterol and isoprenoid biosynthesis.
Renal Tubular Reabsorption Approximately 50% of the filtered load is reabsorbed.Not reabsorbed.The kidney actively discriminates between the two enantiomers.[2]
Primary Metabolic Fate Conversion to cholesterol and non-sterol isoprenoids; entry into the mevalonate shunt pathway.Urinary excretion.[2](S)-mevalonate is largely metabolically inert and cleared from the body.

Signaling Pathways and Metabolic Fates

The differential metabolism of the two enantiomers leads to their involvement in distinct signaling and metabolic pathways.

This compound: Central Role in Cellular Metabolism

This compound is at the core of a complex network of biosynthetic pathways crucial for cellular function.

R_Mevalonate_Pathway HMG_CoA HMG-CoA R_MVA This compound HMG_CoA->R_MVA HMG-CoA Reductase MVA_P Mevalonate-5-P R_MVA->MVA_P Mevalonate Kinase Shunt Mevalonate Shunt Pathway R_MVA->Shunt MVA_PP Mevalonate-5-PP MVA_P->MVA_PP IPP Isopentenyl-PP MVA_PP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Squalene Squalene FPP->Squalene NonSterol Non-Sterol Isoprenoids (e.g., CoQ10, Dolichol) FPP->NonSterol PrenylatedProteins Prenylated Proteins (e.g., Ras, Rho) GGPP->PrenylatedProteins Cholesterol Cholesterol Squalene->Cholesterol CO2 CO2 Shunt->CO2

Metabolic pathway of this compound.
(S)-Mevalonate: A Path to Excretion

In contrast, the metabolic journey of (S)-mevalonate is significantly shorter, primarily involving its transport to and clearance by the kidneys.

S_Mevalonate_Fate S_MVA_Circulation (S)-Mevalonate in Circulation Kidney Kidney S_MVA_Circulation->Kidney MevalonateKinase Mevalonate Kinase S_MVA_Circulation->MevalonateKinase Not a substrate GlomerularFiltration Glomerular Filtration Kidney->GlomerularFiltration Tubule Renal Tubule GlomerularFiltration->Tubule Urine Urinary Excretion Tubule->Urine No Reabsorption

Metabolic fate of (S)-mevalonate.

The Mevalonate Shunt Pathway

Separate from the main pathway leading to cholesterol, a "shunt" pathway exists for mevalonate metabolism, which results in its oxidation to CO2.[3][4] This pathway's activity is notable in the kidney and liver and can be influenced by physiological states such as fasting and diabetes.[3][5] Importantly, current research on the mevalonate shunt has focused on the metabolism of the biologically active (R)-enantiomer. There is no direct evidence to suggest that (S)-mevalonate is a substrate for this alternative metabolic route.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the differential metabolism of (R)- and (S)-mevalonate.

Isolated Perfused Rat Kidney
  • Objective: To investigate the renal handling and metabolism of (R)- and (S)-mevalonate.[2]

  • Methodology:

    • Rat kidneys are isolated and perfused with a Krebs-Henseleit bicarbonate buffer containing albumin, glucose, and amino acids.

    • Radiolabeled --INVALID-LINK---mevalonate or --INVALID-LINK---mevalonate is added to the perfusion medium at physiological concentrations.

    • The glomerular filtration rate is determined by the clearance of inulin.

    • Urine and perfusate samples are collected over time and analyzed for the concentration of the radiolabeled mevalonate to calculate clearance and reabsorption rates.

    • Kidney tissue is harvested at the end of the perfusion period, and lipids are extracted to determine the incorporation of the radiolabel into saponifiable lipids, sterols, and other prenyl compounds.

Enzymatic Assay for Mevalonate Kinase Activity
  • Objective: To determine the stereospecificity of mevalonate kinase.

  • Methodology:

    • Mevalonate kinase is purified from a biological source (e.g., pig liver, recombinant expression system).

    • The enzyme is incubated in a reaction mixture containing ATP, Mg2+, and either this compound or (S)-mevalonate as the substrate.

    • The reaction progress is monitored by measuring the consumption of ATP (e.g., using a coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where the oxidation of NADH is followed spectrophotometrically at 340 nm) or the formation of mevalonate-5-phosphate (e.g., using chromatographic methods).

    • Kinetic parameters (Km and Vmax) are determined for each enantiomer to quantify substrate specificity.

Conclusion

The metabolic effects of this compound and (S)-mevalonate are starkly different, a distinction dictated by the high stereospecificity of mevalonate kinase. This compound is the sole precursor for the vital mevalonate pathway, leading to the synthesis of cholesterol and a multitude of non-sterol isoprenoids essential for cellular function. In contrast, (S)-mevalonate is metabolically inert in this pathway and is efficiently cleared from the body via urinary excretion. This fundamental difference is critical for researchers and professionals in drug development, particularly when designing and evaluating compounds that target the mevalonate pathway or when considering the metabolic implications of racemic mixtures containing mevalonate analogues. Understanding the distinct fates of these enantiomers is paramount for accurate interpretation of experimental data and for the development of targeted and effective therapeutic strategies.

References

A Comparative Guide to the Mevalonate and MEP Pathways: Functional Differences and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function across all domains of life. The biosynthesis of their universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is accomplished through two distinct and evolutionarily divergent metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. Understanding the functional distinctions between these pathways is critical for research in biochemistry, microbiology, plant science, and for the development of targeted therapeutics, including antibiotics, antimalarials, and cholesterol-lowering drugs.

This guide provides an objective comparison of the MVA and MEP pathways, supported by experimental data, detailed methodologies for their study, and clear visualizations of the key processes.

Core Functional Differences

The MVA and MEP pathways, while producing the identical end-products (IPP and DMAPP), differ fundamentally in their enzymatic reactions, subcellular localization, organism distribution, and regulatory mechanisms.

Pathway Overview and Cellular Localization

The mevalonate (MVA) pathway is the canonical route for isoprenoid precursor biosynthesis in eukaryotes (including humans), archaea, and some eubacteria.[1][2] In eukaryotic cells, the MVA pathway is primarily located in the cytosol , with some enzymatic steps also occurring in the peroxisomes and endoplasmic reticulum.[3][4]

In contrast, the methylerythritol phosphate (MEP) pathway , also known as the non-mevalonate pathway, is predominantly found in most bacteria, some protozoan parasites (like Plasmodium falciparum), and in the plastids of plants and algae.[1][5] This distinct compartmentalization in plants means that the cytosolic MVA pathway provides precursors for sesquiterpenes and triterpenes (e.g., cholesterol), while the plastidial MEP pathway is responsible for the synthesis of monoterpenes, diterpenes (e.g., gibberellins), and carotenoids.[6][7]

The mutually exclusive presence of the MEP pathway in many pathogenic bacteria and parasites, and its absence in humans, makes it an attractive target for the development of selective antimicrobial agents.[5][8]

Comparative Analysis of Pathway Enzymes and Intermediates

The enzymatic cascades of the MVA and MEP pathways are entirely distinct. The MVA pathway commences with acetyl-CoA, whereas the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates.

The Mevalonate (MVA) Pathway at a Glance

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] This is then reduced to mevalonate by the pathway's key regulatory enzyme, HMG-CoA reductase (HMGR).[9] Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP.[2]

The Methylerythritol Phosphate (MEP) Pathway at a Glance

The MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the primary regulatory point of this pathway.[10][11] A series of subsequent reactions, including a reduction, cytidylation, phosphorylation, cyclization, and two reductive steps, ultimately produce a mixture of IPP and DMAPP.[12][13]

Quantitative Comparison of Key Enzymes

The efficiency and regulation of each pathway are largely determined by the kinetic properties of their rate-limiting enzymes.

EnzymePathwayOrganism/SourceSubstrateKm (µM)VmaxReference(s)
HMG-CoA Reductase (HMGR) MVAHumanHMG-CoA0.4 - 4-[14]
Saccharomyces cerevisiaeHMG-CoA11-[15]
1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) MEPEscherichia coliPyruvate65370 U/mg[16]
Escherichia coliD-Glyceraldehyde 3-phosphate120370 U/mg[16]
Populus trichocarpaPyruvate87.8 ± 3.2-[17]
Populus trichocarpaD-Glyceraldehyde 3-phosphate18.5 ± 0.7-[17]
1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) MEPEscherichia coliDXP115 ± 25116 ± 8 s-1[8]
Escherichia coliNADPH0.5 ± 0.2116 ± 8 s-1[8]

Table 1: Kinetic Parameters of Key Regulatory Enzymes in the MVA and MEP Pathways. This table summarizes the Michaelis constant (Km) and maximum velocity (Vmax) for the primary regulatory enzymes of each pathway from various organisms. Lower Km values indicate a higher affinity of the enzyme for its substrate.

Regulation of Pathway Flux

The MVA and MEP pathways are tightly regulated to ensure a balanced supply of isoprenoid precursors for cellular needs.

MVA Pathway Regulation

The primary site of regulation in the MVA pathway is the enzyme HMG-CoA reductase (HMGR) . Its activity is controlled at multiple levels:

  • Transcriptional Control: The expression of the HMGR gene is regulated by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and upregulate the transcription of HMGR and other genes in the pathway.[18]

  • Post-translational Modification: HMGR can be phosphorylated, which reduces its activity.[18]

  • Feedback Inhibition: High levels of mevalonate-derived metabolites, such as cholesterol and farnesyl pyrophosphate (FPP), can allosterically inhibit HMGR and also promote its degradation.[19][20]

MEP Pathway Regulation

The main regulatory checkpoint in the MEP pathway is the first enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) .[10][11] Its regulation includes:

  • Transcriptional Regulation: The expression of the DXS gene is modulated in response to developmental cues and environmental stresses.[10]

  • Feedback Inhibition: The final products of the pathway, IPP and DMAPP, can act as allosteric inhibitors of DXS, providing a mechanism for feedback control.[21]

  • Post-transcriptional Regulation: The levels of DXS protein can be regulated through mechanisms that are not yet fully understood but appear to link pathway activity to the metabolic state of the cell.[11]

Pathway-Specific Inhibitors and Their Effects

The distinct enzymology of the MVA and MEP pathways has allowed for the development of highly specific inhibitors, which are invaluable tools for research and have led to important clinical applications.

InhibitorTarget EnzymePathwayEffectIC50Reference(s)
Statins (e.g., Atorvastatin (B1662188), Simvastatin) HMG-CoA ReductaseMVACompetitive inhibition, leading to reduced cholesterol synthesis.Varies by statin (nM to µM range)[19][22]
Fosmidomycin (B1218577) 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR)MEPCompetitive inhibition, blocking isoprenoid biosynthesis in bacteria and parasites.Varies by organism (nM to µM range)[23][24]

Table 2: Common Inhibitors of the MVA and MEP Pathways. This table details the target enzyme, the affected pathway, the mechanism of action, and the typical concentration range for 50% inhibition (IC50) for widely used inhibitors.

Quantitative Effects of Pathway Inhibition
  • Statins: Treatment of cells with statins leads to a significant decrease in the downstream products of the MVA pathway.[15][25] In human hepatoma HepG2 cells, incubation with pamidronate, another MVA pathway inhibitor that targets farnesyl pyrophosphate synthase, resulted in the accumulation of upstream intermediates like mevalonate, IPP/DMAPP, and GPP, which were otherwise below the detection limit.[10]

  • Fosmidomycin: In Rhodobacter sphaeroides, increasing concentrations of fosmidomycin led to a dose-dependent decrease in the metabolic flux through the MEP pathway, with a corresponding increase in the flux through the MVA pathway.[1] At a concentration of 2 mM fosmidomycin, the production of amorphadiene (B190566) (a sesquiterpene) via the MEP pathway was reduced by over 70%.[1] In Plasmodium falciparum, fosmidomycin treatment resulted in a decrease in the levels of MEP pathway intermediates and a reduction in the biosynthesis of downstream products like ubiquinones (B1209410) and dolichols.[11][23]

Visualizing the Pathways

Mevalonate (MVA) Pathway

Mevalonate_Pathway cluster_enzymes AcetylCoA Acetyl-CoA (x2) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AcetylCoA->AcetoacetylCoA ACAT HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA AcetoacetylCoA->HMG_CoA HMGS + Acetyl-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG_CoA->Mevalonate HMGCR (Rate-limiting) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP Mevalonate_P->Mevalonate_PP PMVK IPP IPP Mevalonate_PP->IPP Mevalonate_PP->IPP MVD DMAPP DMAPP IPP->DMAPP IPP->DMAPP IDI Acat ACAT Hmgs HMGS Hmgr HMGCR Mvk MVK Pmvk PMVK Mvd MVD Idi IDI

Figure 1: The Mevalonate (MVA) Pathway.

Methylerythritol Phosphate (MEP) Pathway

MEP_Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS (Rate-limiting) GAP Glyceraldehyde 3-Phosphate GAP->DXP DXS (Rate-limiting) MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH Dxs DXS Dxr DXR IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH

Figure 2: The Methylerythritol Phosphate (MEP) Pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the MVA and MEP pathways, from in vitro enzyme assays to in vivo metabolic flux analysis.

HMG-CoA Reductase (HMGR) Activity Assay (Colorimetric)

This assay is widely used for screening HMGR inhibitors and for determining enzyme activity in purified preparations or cell lysates.

Principle: The activity of HMGR is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of HMG-CoA to mevalonate.[22][26][27][28]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a potassium phosphate buffer (pH 7.5) containing a reducing agent like dithiothreitol (B142953) (DTT). Pre-warm to 37°C.

    • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. Protect from light.

    • HMG-CoA Solution: Prepare a stock solution of HMG-CoA in ultrapure water.

    • Enzyme Preparation: Use purified recombinant HMGR or a cell lysate containing the enzyme. Keep on ice.

    • Inhibitor Solution (for screening): Dissolve the test compound (e.g., atorvastatin as a positive control) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer.

    • Add the enzyme preparation to all wells except the blank.

    • For inhibitor screening, add the test inhibitor at various concentrations. Include a solvent control.

    • Add the HMG-CoA solution to all wells except the no-substrate control.

    • Initiate the reaction by adding the NADPH solution to all wells.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.

    • Enzyme activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).

    • For inhibitor screening, calculate the percent inhibition relative to the enzyme control and determine the IC₅₀ value.

Quantification of Isoprenoid Precursors by HPLC-MS/MS

This highly sensitive and specific method allows for the simultaneous detection and quantification of multiple intermediates in the MVA and MEP pathways from cell extracts.[6][10]

Principle: Cell extracts are prepared and the isoprenoid intermediates are separated by high-performance liquid chromatography (HPLC) and then detected and quantified by tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.

Methodology:

  • Sample Preparation:

    • Harvest cells and quench metabolic activity rapidly (e.g., by immersion in cold methanol).

    • Perform cell lysis (e.g., by sonication or bead beating) in a suitable extraction buffer.

    • Add a mixture of stable isotope-labeled internal standards for each analyte to be quantified.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • The supernatant may require further purification or concentration before analysis.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography).

    • Use a gradient elution program with suitable mobile phases (e.g., an ion-pairing agent in water and an organic solvent) to separate the isoprenoid pyrophosphates.

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Set up the MS/MS to operate in MRM mode, with specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Generate a standard curve for each analyte using known concentrations of unlabeled standards and a fixed concentration of the internal standard.

    • Calculate the concentration of each isoprenoid intermediate in the sample based on the standard curve.

Metabolic Flux Analysis using 13C-Labeled Glucose

This powerful technique allows for the in vivo determination of the relative contributions of the MVA and MEP pathways to the biosynthesis of a specific isoprenoid.[29]

Principle: Cells or organisms are cultured in the presence of a 13C-labeled precursor, typically glucose. The labeled carbon atoms are incorporated into the intermediates of the MVA and MEP pathways, resulting in distinct labeling patterns in the final isoprenoid products. These patterns can be analyzed by mass spectrometry or NMR to deduce the metabolic flux through each pathway.

Methodology:

  • Labeling Experiment:

    • Culture the cells or organism in a medium containing a specific 13C-labeled glucose isotopomer (e.g., [1-13C]glucose or [U-13C]glucose).

    • Harvest the cells at different time points or at a steady state of labeling.

  • Isoprenoid Extraction and Analysis:

    • Extract the isoprenoid of interest from the cells.

    • Analyze the mass isotopomer distribution of the isoprenoid using GC-MS, LC-MS, or NMR.

  • Data Analysis and Flux Calculation:

    • The observed mass isotopomer distributions are compared to theoretical distributions predicted for the exclusive operation of either the MVA or MEP pathway.

    • Computational modeling is used to fit the experimental data and calculate the relative flux through each pathway.

Experimental Workflow for Pathway Analysis

Experimental_Workflow start Start: Cell Culture or Organism Growth treatment Treatment (e.g., Inhibitor, Labeled Substrate) start->treatment sampling Sample Collection & Quenching treatment->sampling extraction Metabolite Extraction sampling->extraction analysis Analytical Measurement extraction->analysis enzyme_assay Enzyme Activity Assay (Spectrophotometry) analysis->enzyme_assay In vitro metabolite_quant Metabolite Quantification (LC-MS/MS) analysis->metabolite_quant In vivo Quantification flux_analysis Flux Analysis (GC-MS, NMR) analysis->flux_analysis In vivo Dynamics data_proc Data Processing & Interpretation enzyme_assay->data_proc metabolite_quant->data_proc flux_analysis->data_proc conclusion Conclusion: Pathway Activity/Flux data_proc->conclusion

Figure 3: A generalized experimental workflow for studying the MVA and MEP pathways.

Conclusion

The mevalonate and methylerythritol phosphate pathways represent two elegant and independent solutions to the essential biological problem of synthesizing isoprenoid precursors. Their distinct enzymology, localization, and regulation provide a rich area for fundamental research and offer unique opportunities for therapeutic intervention. For researchers in drug development, the MEP pathway, in particular, remains a promising source of novel targets for antimicrobial agents. A thorough understanding of the functional differences and the application of the experimental approaches outlined in this guide are essential for advancing our knowledge of these critical metabolic networks.

References

A Comparative Guide to the Cross-talk Between Cytosolic Mevalonate and Plastidial MEP Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of isoprenoids, a vast and diverse class of natural products essential for plant life and valuable for various applications, occurs through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. While spatially separated, a growing body of evidence reveals a complex and regulated "cross-talk" between these two pathways, involving the exchange of metabolic intermediates. This guide provides an objective comparison of the key aspects of this interaction, supported by experimental data, detailed protocols, and visual pathway representations to facilitate a deeper understanding for research and development purposes.

Pathway Localization and Primary Products

The MVA and MEP pathways are compartmentalized within the plant cell, each primarily responsible for the biosynthesis of specific classes of isoprenoids.[1][2]

FeatureCytosolic Mevalonate (MVA) PathwayPlastidial Methylerythritol Phosphate (B84403) (MEP) Pathway
Subcellular Localization Cytosol, Endoplasmic Reticulum, and possibly Peroxisomes[3][4][5]Plastids[3][4]
Primary Precursor Acetyl-CoAPyruvate and Glyceraldehyde-3-phosphate[1]
Key Regulatory Enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)[3][6]1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)[3]
Primary Isoprenoid Products Sterols, sesquiterpenes, triterpenes, brassinosteroids, and the side chain of ubiquinone.[1][3][7]Monoterpenes, diterpenes, carotenoids, isoprene, abscisic acid, gibberellins, and the side chains of chlorophylls (B1240455) and plastoquinone (B1678516).[1][3][7]

Evidence and Nature of Cross-talk

The once-held view of these pathways operating in complete isolation has been revised due to substantial evidence demonstrating metabolic exchange. This interaction is crucial for the coordinated production of all necessary isoprenoids.

Inhibitor Studies

The use of specific inhibitors for each pathway has been instrumental in revealing their interdependence. Mevinolin (or lovastatin) inhibits HMGR in the MVA pathway, while fosmidomycin (B1218577) targets DXR in the MEP pathway.[1][6]

ExperimentObservationImplicationReference
Treatment of Arabidopsis thaliana seedlings with lovastatin (B1675250)Transient decrease in sterols (MVA product) followed by a recovery and a transient increase in carotenoids and chlorophylls (MEP products).[1]The MEP pathway can compensate for the MVA pathway blockage by exporting precursors for sterol biosynthesis. The initial increase in MEP products might be due to a redirection of precursors.--INVALID-LINK--
Treatment of Arabidopsis thaliana seedlings with fosmidomycinDramatic decrease in chlorophylls and carotenoids (MEP products) and a transient increase in sterols (MVA product).[1]The MVA pathway can, to some extent, supply precursors for plastidial isoprenoid synthesis, although this compensation is often insufficient to fully rescue the phenotype.--INVALID-LINK--
Growth inhibition of tobacco BY-2 cells by mevinolinComplemented by the addition of 1-deoxy-D-xylulose (DX), a precursor of the MEP pathway.[6]MEP pathway-derived intermediates can be transported to the cytosol to produce essential MVA-derived compounds.--INVALID-LINK--
Growth inhibition of tobacco BY-2 cells by fosmidomycinPartially overcome by the addition of mevalonate (MVA).[6]MVA-derived intermediates can be imported into the plastids to sustain the production of essential MEP-derived compounds.--INVALID-LINK--
Isotopic Labeling Studies

Feeding experiments with stable isotope-labeled precursors have provided direct evidence for the exchange of intermediates.

Labeled PrecursorPlant SystemLabeled ProductConclusionReference
[2-¹³C]MVATobacco BY-2 cellsPlastoquinone (a plastidial isoprenoid)Demonstrates the import of MVA-derived precursors into the plastid.[6]--INVALID-LINK--
[1,1,1,4-²H₄]DXTobacco BY-2 cells treated with mevinolinSterols (cytosolic isoprenoids)Confirms the export of MEP-derived precursors to the cytosol for sterol biosynthesis.[6]--INVALID-LINK--
Deuteriated MVA and DXPArabidopsis thalianaDolicholsDolichol biosynthesis utilizes precursors from both the MVA and MEP pathways, indicating a continuous exchange of intermediates.[4]--INVALID-LINK--

Transport of Intermediates

The exchange of metabolites is mediated by transport systems across the plastid envelope. The primary transport appears to be unidirectional, from the plastids to the cytosol.

  • Export from Plastids: There is strong evidence for a unidirectional proton symport system in the plastid envelope that facilitates the export of specific isoprenoid intermediates.[7][8][9]

    • Transported Intermediates: Isopentenyl diphosphate (B83284) (IPP) and geranyl diphosphate (GPP) are transported efficiently.[7][8]

    • Less Efficient Transport: Farnesyl diphosphate (FPP) and dimethylallyl diphosphate (DMAPP) are transported at lower rates.[7][8]

    • Not Transported: Geranylgeranyl diphosphate (GGPP) and mevalonate are not transported with appreciable efficiency across the plastid envelope.[7][8]

  • Import into Plastids: While the export mechanism is better characterized, the import of cytosolic precursors into the plastid is also evident from labeling studies, although the specific transporters involved are less understood.

Regulation of Cross-talk

The communication between the MVA and MEP pathways is a tightly regulated process, influenced by developmental cues and environmental signals.

  • Transcriptional Regulation: Overexpression of key enzymes in one pathway can affect the gene expression of the other. For instance, overexpression of PtDXR (MEP pathway) in poplar led to the downregulation of MVA-related genes.[3] Conversely, overexpression of PtHMGR (MVA pathway) resulted in an increased accumulation of transcripts for MEP pathway enzymes like geranyl diphosphate synthase (GPS) and geranylgeranyl diphosphate synthase (GPPS).[3]

  • Post-transcriptional Regulation: Studies in Arabidopsis have shown that changes in isoprenoid metabolite levels due to inhibitor treatments are not always correlated with changes in the expression of biosynthetic genes, suggesting that post-transcriptional mechanisms play a significant role in regulating the metabolic flux.[1]

  • Hormonal Regulation: Methyl jasmonate (MeJA) has been identified as a signaling molecule that can promote the cross-talk, directing the use of MVA-derived precursors for protein prenylation, a process typically reliant on MEP-derived intermediates.[10]

  • Light Signaling: Light perception and signaling pathways, particularly through phytochrome (B1172217) B (phyB), have been shown to regulate both the activity of the MVA pathway and the transport of MVA-derived precursors into the plastid.[11]

Experimental Protocols

Inhibitor Treatment of Arabidopsis thaliana Seedlings

Objective: To assess the metabolic interaction between the MVA and MEP pathways by selectively inhibiting one pathway and observing the effects on the products of both.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Lovastatin (MVA inhibitor)

  • Fosmidomycin (MEP inhibitor)

  • Growth chamber

  • Liquid chromatography-mass spectrometry (LC-MS) or High-performance liquid chromatography (HPLC) for metabolite analysis

Protocol:

  • Sterilize Arabidopsis thaliana seeds and sow them on MS medium.

  • After a period of stratification, transfer the plates to a growth chamber under controlled light and temperature conditions.

  • Prepare stock solutions of lovastatin and fosmidomycin.

  • After a set period of seedling growth (e.g., 7 days), transfer seedlings to liquid MS medium containing either lovastatin (e.g., 1 µM) or fosmidomycin (e.g., 5 µM), or a control medium without inhibitors.

  • Harvest seedlings at various time points (e.g., 0, 24, 48, 96 hours) after inhibitor application.

  • Freeze the harvested seedlings in liquid nitrogen and store at -80°C.

  • Extract isoprenoid metabolites (sterols, carotenoids, chlorophylls) from the frozen tissue using appropriate solvents.

  • Analyze the metabolite levels using LC-MS or HPLC.

  • Compare the metabolite profiles of inhibitor-treated seedlings with the control group to determine the effects of pathway inhibition.

Stable Isotope Labeling in Tobacco BY-2 Cells

Objective: To trace the metabolic fate of precursors from one pathway into the products of the other pathway.

Materials:

  • Tobacco Bright Yellow-2 (TBY-2) cell suspension culture

  • [2-¹³C]Mevalonate (MVA)

  • [1,1,1,4-²H₄]1-Deoxy-D-xylulose (DX)

  • Mevinolin

  • Fosmidomycin

  • Gas chromatography-mass spectrometry (GC-MS) for isotope analysis

Protocol:

  • Maintain TBY-2 cells in a liquid suspension culture.

  • To study MVA import, treat the cells with fosmidomycin to inhibit the endogenous MEP pathway.

  • Add [2-¹³C]MVA to the culture medium.

  • Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled precursor.

  • To study MEP export, treat the cells with mevinolin to inhibit the endogenous MVA pathway.

  • Add [1,1,1,4-²H₄]DX to the culture medium.

  • Incubate the cells for a defined period.

  • Harvest the cells by filtration.

  • Extract the target isoprenoids (e.g., plastoquinone for MVA import, sterols for MEP export).

  • Analyze the isotopic enrichment in the target metabolites using GC-MS to determine the incorporation of the labeled precursors.

Visualizing the Pathways and Cross-talk

Isoprenoid_Pathway_Crosstalk cluster_Cytosol Cytosol / ER cluster_Plastid Plastid AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) AcetylCoA->MVA HMGR (inhibited by Mevinolin) IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MEP IPP IPP_MVA->IPP_MEP Import FPP FPP DMAPP_MVA->FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sterols Sterols FPP->Sterols Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP DXS MEP MEP DXP->MEP DXR (inhibited by Fosmidomycin) MEP->IPP_MEP IPP_MEP->IPP_MVA Export DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP GPP DMAPP_MEP->GPP GPP->FPP Export GGPP GGPP GPP->GGPP Monoterpenes Monoterpenes GPP->Monoterpenes Diterpenes Diterpenes GGPP->Diterpenes Carotenoids Carotenoids GGPP->Carotenoids

Caption: Overview of the MVA and MEP pathways and their cross-talk.

Experimental_Workflow_Inhibitors cluster_treatment Treatment Groups start Arabidopsis Seedlings control Control (MS Medium) start->control mevinolin Mevinolin (MVA inhibitor) start->mevinolin fosmidomycin Fosmidomycin (MEP inhibitor) start->fosmidomycin harvest Harvest at Time Points (0, 24, 48, 96h) control->harvest mevinolin->harvest fosmidomycin->harvest extraction Metabolite Extraction (Sterols, Carotenoids, Chlorophylls) harvest->extraction analysis LC-MS / HPLC Analysis extraction->analysis comparison Compare Metabolite Profiles analysis->comparison

Caption: Workflow for inhibitor-based studies of pathway cross-talk.

Conclusion

The cross-talk between the cytosolic MVA and plastidial MEP pathways is a fundamental aspect of isoprenoid biosynthesis in plants. This intricate communication network allows for metabolic flexibility, enabling plants to coordinate the production of a vast array of essential compounds in response to developmental and environmental signals. Understanding the mechanisms of intermediate transport and the regulatory networks that govern this cross-talk is crucial for metabolic engineering efforts aimed at enhancing the production of valuable isoprenoids for pharmaceutical, nutritional, and industrial applications. The experimental approaches outlined in this guide provide a framework for further dissecting this complex and vital metabolic interplay.

References

Validating the Essentiality of the Mevalonate Pathway in Specific Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mevalonate (B85504) (MVA) pathway and the alternative methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in bacteria. The essentiality of the MVA pathway in specific Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, presents a promising target for novel antimicrobial drug development. This document outlines key experimental data, detailed protocols for pathway validation, and visual representations of the biochemical routes and experimental workflows.

Isoprenoid Biosynthesis: Two Distinct Pathways

Isoprenoids are a vast and diverse class of molecules essential for various cellular functions in all domains of life, including cell wall biosynthesis, electron transport, and protein modification. Bacteria utilize two primary pathways for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Most Gram-negative bacteria and some Gram-positive bacteria utilize the MEP pathway, while many pathogenic Gram-positive cocci, including Staphylococcus aureus and Streptococcus pneumoniae, rely exclusively on the MVA pathway for isoprenoid production.[1][2] This distinction makes the MVA pathway an attractive target for the development of selective antibacterial agents.

Comparative Analysis of Key Enzymes and Inhibitors

The following tables summarize key kinetic parameters of enzymes in the MVA and MEP pathways and the inhibitory concentrations of known pathway-specific inhibitors. This data highlights the differences between the two pathways and provides a basis for understanding their selective targeting.

Table 1: Comparison of Enzyme Kinetics for the Mevalonate (MVA) and MEP Pathways

PathwayEnzymeOrganismSubstrate(s)Km (µM)Vmax or kcatReference(s)
MVA HMG-CoA Synthase (MvaS)Staphylococcus aureusAcetyl-CoA, Acetoacetyl-CoA--[3][4][5]
Mevalonate Kinase (MvaK1)Staphylococcus aureusATP, R,S-Mevalonic acid136 (ATP)-[6]
Phosphomevalonate Kinase (PMK)Streptococcus pneumoniaeATP, Mevalonate-5-phosphate74 (ATP), 4.2 (Mev-5-P)5.5 µmol/min/mg[7]
MEP DXP Synthase (Dxs)Escherichia coliPyruvate, D-Glyceraldehyde-3-phosphate--[8][9][10][11][12][13]
DXP Reductoisomerase (Dxr/IspC)Escherichia coliDXP, NADPH--[14][15][16]

Table 2: Comparison of Inhibitor Potency (IC50/Ki)

PathwayTarget EnzymeInhibitorOrganismIC50 / KiReference(s)
MVA Mevalonate KinaseFarnesyl diphosphate (B83284) (FPP)Staphylococcus aureus46 µM (Ki)[6]
HMG-CoA ReductaseSimvastatinStaphylococcus aureusMIC values reported, not IC50[17]
MEP DXP Reductoisomerase (Dxr/IspC)Fosmidomycin (B1218577)Escherichia coli~100 nM (IC50)[14]
DXP Reductoisomerase (Dxr/IspC)FR-900098Yersinia pestis0.23 µM (IC50)[18][19]
DXP Reductoisomerase (Dxr/IspC)DehydrofosmidomycinEscherichia coliSlightly lower than fosmidomycin[14]

Experimental Protocols for Validating Pathway Essentiality

Validating the essentiality of a metabolic pathway is crucial for its consideration as a drug target. The following are detailed protocols for key experiments used to determine the indispensability of the mevalonate pathway in bacteria like S. pneumoniae and S. aureus.

Gene Knockout via Allelic Replacement in Streptococcus pneumoniae

This protocol describes a streamlined, marker-less allelic replacement method using the Janus cassette, which allows for both positive and negative selection.[20][21][22][23][24]

Materials:

  • S. pneumoniae strain to be mutated

  • PCR primers for amplifying upstream and downstream flanking regions of the target gene and the Janus cassette (kanR-rpsL)

  • Competence stimulating peptide (CSP)

  • Appropriate antibiotics (Kanamycin and Streptomycin)

  • Brain Heart Infusion (BHI) broth and agar (B569324) plates

  • DNA purification kits

Procedure:

  • Construct Design: Design primers to amplify ~1 kb regions upstream and downstream of the target gene. Design primers to amplify the Janus cassette, which confers kanamycin (B1662678) resistance and streptomycin (B1217042) sensitivity.

  • Assembly of the Mutagenic Construct: Use overlap extension PCR to assemble the upstream flank, the Janus cassette, and the downstream flank into a single linear DNA construct.

  • Transformation: a. Grow S. pneumoniae in BHI broth to early-log phase (OD600 ≈ 0.1). b. Induce competence by adding CSP (100 ng/mL) and incubate for 12-15 minutes at 37°C. c. Add the purified linear mutagenic construct (~1 µg) to the competent cells and incubate for 2-3 hours at 37°C to allow for recombination. d. Plate the transformation mixture on BHI agar containing kanamycin to select for transformants where the target gene has been replaced by the Janus cassette.

  • Confirmation of First Crossover: Verify the correct insertion of the Janus cassette by PCR using primers flanking the target gene region.

  • Counterselection for Markerless Deletion: a. To remove the Janus cassette, create a second DNA construct containing only the ligated upstream and downstream flanking regions of the target gene. b. Transform the kanamycin-resistant mutant with this second construct. c. Plate the transformation mixture on BHI agar containing streptomycin. Only cells that have replaced the Janus cassette with the flanking regions will grow.

  • Final Confirmation: Screen streptomycin-resistant colonies for kanamycin sensitivity to confirm the loss of the Janus cassette. Verify the final markerless deletion by PCR and DNA sequencing.

Enzymatic Assay for HMG-CoA Synthase (MvaS) from Staphylococcus aureus

This assay measures the activity of HMG-CoA synthase, a key enzyme in the MVA pathway, by monitoring the disappearance of the substrate acetoacetyl-CoA.[25]

Materials:

  • Purified recombinant S. aureus HMG-CoA synthase

  • Assay buffer: 100 mM Tris-HCl, pH 8.0

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA (e.g., 200 µM), and DTNB (e.g., 100 µM).

  • Initiate the Reaction: Add the purified HMG-CoA synthase to the reaction mixture to a final concentration of, for example, 1-5 µg/mL.

  • Substrate Addition: Start the reaction by adding acetoacetyl-CoA (e.g., 20 µM).

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 412 nm over time. The disappearance of the thioester bond of acetoacetyl-CoA upon condensation with acetyl-CoA leads to a decrease in the reaction with DTNB, resulting in a lower absorbance.

  • Calculation of Enzyme Activity: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the disappearance of 1 µmol of acetoacetyl-CoA per minute under the specified conditions.

Visualizing the Pathways and Experimental Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the biochemical pathways and the logical flow of the experimental validation process.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase (MvaS) Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (MvaA) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase (MvaK1) Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase (MvaK2) IPP IPP Mevalonate-5-PP->IPP Mevalonate-5-PP Decarboxylase (MvaD) DMAPP DMAPP IPP->DMAPP Isomerase

Caption: The Mevalonate (MVA) Pathway in Bacteria.

MEP_Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXP Synthase (Dxs) MEP MEP DXP->MEP DXP Reductoisomerase (Dxr/IspC) Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE ME-cPP ME-cPP CDP-MEP->ME-cPP IspF HMBPP HMBPP ME-cPP->HMBPP IspG IPP + DMAPP IPP + DMAPP HMBPP->IPP + DMAPP IspH

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Allelic_Replacement_Workflow cluster_0 Step 1: Integration of Janus Cassette cluster_1 Step 2: Excision of Janus Cassette A Design & Assemble Mutagenic Construct (Flanks + Janus) B Transform S. pneumoniae A->B C Select on Kanamycin B->C D Verify Integration by PCR C->D E Design & Assemble Excision Construct (Ligated Flanks) F Transform Kanamycin-resistant Mutant E->F G Select on Streptomycin F->G H Screen for Kanamycin Sensitivity G->H I Verify Deletion by PCR & Sequencing H->I

Caption: Workflow for Marker-less Gene Deletion.

References

A Comparative Guide to the Efficacy of HMG-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.

Mechanism of Action: Inhibition of Cholesterol Synthesis

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. Statins competitively inhibit this enzyme, leading to a reduction in intracellular cholesterol levels. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.[1][2][3]

HMG_CoA_Reductase_Pathway cluster_inhibition Statin Inhibition cluster_downstream Cellular Response Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Competitive Inhibition Decreased Intracellular Cholesterol Decreased Intracellular Cholesterol HMG-CoA Reductase->Decreased Intracellular Cholesterol Upregulation of LDL Receptors Upregulation of LDL Receptors Decreased Intracellular Cholesterol->Upregulation of LDL Receptors Increased LDL-C Clearance Increased LDL-C Clearance Upregulation of LDL Receptors->Increased LDL-C Clearance In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Add Enzyme & Inhibitor to Plate Add Enzyme & Inhibitor to Plate Prepare Reagents->Add Enzyme & Inhibitor to Plate Initiate Reaction (add HMG-CoA & NADPH) Initiate Reaction (add HMG-CoA & NADPH) Add Enzyme & Inhibitor to Plate->Initiate Reaction (add HMG-CoA & NADPH) Kinetic Measurement (Absorbance at 340 nm) Kinetic Measurement (Absorbance at 340 nm) Initiate Reaction (add HMG-CoA & NADPH)->Kinetic Measurement (Absorbance at 340 nm) Calculate Reaction Rate Calculate Reaction Rate Kinetic Measurement (Absorbance at 340 nm)->Calculate Reaction Rate Determine IC50 Value Determine IC50 Value Calculate Reaction Rate->Determine IC50 Value Clinical_Trial_Workflow cluster_treatment Treatment Phase Patient Screening & Recruitment Patient Screening & Recruitment Informed Consent Informed Consent Patient Screening & Recruitment->Informed Consent Baseline Assessment (Lipid Profile) Baseline Assessment (Lipid Profile) Informed Consent->Baseline Assessment (Lipid Profile) Randomization Randomization Baseline Assessment (Lipid Profile)->Randomization Statin A Group Statin A Group Randomization->Statin A Group Statin B Group Statin B Group Randomization->Statin B Group Follow-up Visits (e.g., 6, 12 weeks) Follow-up Visits (e.g., 6, 12 weeks) Statin A Group->Follow-up Visits (e.g., 6, 12 weeks) Statin B Group->Follow-up Visits (e.g., 6, 12 weeks) Lipid Profile Monitoring Lipid Profile Monitoring Follow-up Visits (e.g., 6, 12 weeks)->Lipid Profile Monitoring Adverse Event Monitoring Adverse Event Monitoring Lipid Profile Monitoring->Adverse Event Monitoring End of Study Assessment End of Study Assessment Adverse Event Monitoring->End of Study Assessment Statistical Analysis & Reporting Statistical Analysis & Reporting End of Study Assessment->Statistical Analysis & Reporting

References

Reversing Statin-Induced Cellular Phenotypes: A Comparative Guide to Exogenous (R)-Mevalonate Rescue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Statins, widely recognized for their cholesterol-lowering prowess, are inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This inhibition, while beneficial in managing hypercholesterolemia, can induce a range of cellular phenotypes beyond lipid reduction, including anti-proliferative and pro-apoptotic effects in cancer cells, and modulation of immune responses. These "off-target" effects are often a direct consequence of depleting mevalonate and its downstream products. This guide provides a comparative overview of experimental data demonstrating the rescue of these statin-induced phenotypes with exogenous (R)-mevalonate, offering insights into the underlying mechanisms and experimental designs.

Quantitative Data Summary: Statin-Induced Effects and Mevalonate Rescue

The following tables summarize key quantitative findings from various studies, illustrating the efficacy of exogenous mevalonate and other pathway intermediates in reversing statin-induced cellular changes.

Table 1: Rescue of Statin-Induced Growth Inhibition in Cancer Cell Lines

Cell LineStatin & ConcentrationObserved PhenotypeRescue Agent & Concentration% Rescue/Reversal of PhenotypeReference
HOP-92 (Lung Cancer)10 µM AtorvastatinGrowth inhibitionMevalonate (concentration not specified)Reversal of growth inhibition[1]
PC-3 (Prostate Cancer)10 µM AtorvastatinGrowth inhibitionMevalonate (concentration not specified)Reversal of growth inhibition[1]
U87 (Glioblastoma)10 µM PitavastatinDecreased cell viability to 6.96% ± 0.17%Mevalonolactone, GGPPRescue of cell death[2]
MDA-MB-431 (Melanoma)10 µM PitavastatinDecreased cell viabilityMevalonolactone, GGPPRescue of cell death[2]
U251MG (Glioblastoma)Simvastatin (concentration not specified)Decreased cell viability100µM Mevalonolactone or 10µM GGPPComplete rescue of decreased viability[3]
NB4, OCI-M3, HL60, UT7-GM, TF-1, KG1a (Leukemia)1-100 µM SimvastatinDose-dependent decrease in viable cells250 µM MevalonateReversal of cytotoxicity[4]

Table 2: Reversal of Statin's Effects on Signaling Pathways and Other Cellular Functions

Cell SystemStatin & ConcentrationEffect on Signaling/FunctionRescue Agent & ConcentrationOutcomeReference
Breast Cancer CellsSimvastatinDeactivation of PI3K/Akt and MAPK/ERK pathwaysMevalonate, FPP, GGPPReversal of anti-tumoral effects[5]
Vascular Endothelial CellsSimvastatinReduction in costimulation of CD4+ T cell proliferation and cytokine production (IL-2, IFNγ, IL-6)L-mevalonateReversed phenotypic and functional responses[6]
Human Airway Epithelial Cells (A549)H₂O₂-induced oxidative stress + SimvastatinRestoration of HDAC2 expression and activityMevalonateReduced the activity of HDAC2[7]
N2a cellsSimvastatinChanges in RhoA isoelectric pointMevalonateCompletely reversed changes[8]

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for assessing the rescue of statin-induced phenotypes.

Cell Viability and Growth Inhibition Assays
  • Cell Culture: Cancer cell lines (e.g., U87, A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates. After allowing for attachment, they are treated with a specific statin (e.g., 10 µM simvastatin) alone or in combination with a rescue agent (e.g., 2.5-5 mM mevalonate, 7.5-15 µM GGPP, or 7.5-15 µM FPP). Rescue agents are typically added 4 hours prior to statin treatment.

  • Incubation: Cells are incubated for a designated period (e.g., 96 hours).

  • Viability Assessment: Cell viability is quantified using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting.

  • Data Analysis: Results are expressed as a percentage of viable cells relative to a vehicle-treated control. Statistical significance is determined using appropriate tests (e.g., Student's t-test).[9]

Western Blot Analysis of Signaling Pathways
  • Cell Lysis: After treatment with a statin with or without mevalonate, cells are washed with cold PBS and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins in the signaling pathway of interest (e.g., Akt, ERK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental logic involved in the rescue of statin-induced phenotypes.

Mevalonate_Pathway_and_Statin_Action cluster_pathway Mevalonate Pathway cluster_intervention Interventions cluster_phenotypes Cellular Phenotypes HMG_CoA HMG-CoA Mevalonate This compound HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Phenotypes Reduced Proliferation Increased Apoptosis Altered Gene Expression Immune Modulation FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Prenylated_Proteins Prenylated Proteins (e.g., Ras, Rho) FPP->Prenylated_Proteins Farnesylation GGPP->Prenylated_Proteins Geranylgeranylation Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->Mevalonate Inhibits Exogenous_Mevalonate Exogenous This compound Exogenous_Mevalonate->Mevalonate Bypasses Inhibition

Caption: The Mevalonate Pathway and Points of Intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Expected Outcome Start Seed Cells Treatment_Groups Create Treatment Groups: 1. Vehicle Control 2. Statin Only 3. Statin + Mevalonate 4. Mevalonate Only Start->Treatment_Groups Incubation Incubate for a defined period (e.g., 24-96 hours) Treatment_Groups->Incubation Phenotypic_Assays Phenotypic Assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Proliferation (Cell Counting) Incubation->Phenotypic_Assays Molecular_Assays Molecular Assays: - Western Blot (Signaling) - qPCR (Gene Expression) Incubation->Molecular_Assays Result Quantify Rescue of Statin-Induced Phenotype Phenotypic_Assays->Result Molecular_Assays->Result

Caption: Workflow for a Mevalonate Rescue Experiment.

Conclusion

References

A Comparative Analysis of ATP Consumption in Eukaryotic and Archaeal Mevalonate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate bioenergetics of metabolic pathways is paramount. The mevalonate (B85504) (MVA) pathway, a crucial route for the biosynthesis of isoprenoids, exhibits distinct variations across different domains of life, particularly in its consumption of adenosine (B11128) triphosphate (ATP). This guide provides an objective comparison of the ATP stoichiometry between the canonical eukaryotic MVA pathway and the modified archaeal MVA pathway, supported by experimental data and detailed methodologies.

Executive Summary

The eukaryotic mevalonate pathway is a well-established metabolic route that consumes three molecules of ATP to convert one molecule of mevalonate into the isoprenoid precursor isopentenyl pyrophosphate (IPP). In contrast, the archaeal mevalonate pathway represents a more energy-efficient variant, requiring only two molecules of ATP for the same conversion. This fundamental difference in energy expenditure has significant implications for metabolic engineering and the development of novel therapeutics targeting these pathways.

Pathway Comparison: A Stoichiometric Divide

The divergence in ATP consumption between the two pathways lies in the enzymatic steps that follow the formation of mevalonate. While both pathways initiate with the conversion of acetyl-CoA to mevalonate, the subsequent phosphorylation and decarboxylation steps differ significantly.

The Eukaryotic Mevalonate Pathway: A Three-ATP Investment

In eukaryotes, the conversion of mevalonate to IPP proceeds through three consecutive ATP-dependent reactions.[1] First, mevalonate kinase (MVK) phosphorylates mevalonate to mevalonate-5-phosphate. This is followed by a second phosphorylation reaction catalyzed by phosphomevalonate kinase (PMVK), yielding mevalonate-5-pyrophosphate. The final step is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by diphosphomevalonate decarboxylase (MVD) to produce IPP.[1]

The Archaeal Mevalonate Pathway: An Economical Two-ATP Route

The most prevalent archaeal MVA pathway is a more streamlined process in terms of ATP usage.[2][3][4] It begins similarly with the phosphorylation of mevalonate to mevalonate-5-phosphate by mevalonate kinase, consuming one molecule of ATP. However, the subsequent steps diverge. Instead of a second phosphorylation, phosphomevalonate is dehydrated and then decarboxylated by enzymes that do not require ATP. The resulting isopentenyl phosphate (B84403) is then phosphorylated by isopentenyl phosphate kinase (IPK) in an ATP-dependent reaction to yield IPP.[2][4] This pathway effectively bypasses one of the ATP-consuming steps seen in the eukaryotic counterpart. Some variations exist within archaea, such as the Thermoplasma-type pathway, which also appears to utilize two ATP molecules.[5][6]

Quantitative Data Summary

The table below summarizes the ATP consumption at each key enzymatic step in the lower mevalonate pathway of both eukaryotes and the common archaeal route.

Enzymatic Step Eukaryotic Pathway Enzyme ATP Consumed Archaeal Pathway Enzyme ATP Consumed Key Kinetic Parameter (Km for ATP)
Mevalonate → Mevalonate-5-phosphateMevalonate Kinase (MVK)1Mevalonate Kinase (MVK)1Human MVK: 74 µM[7], S. aureus MVK: 339 µM[8]
Mevalonate-5-phosphate → Mevalonate-5-pyrophosphatePhosphomevalonate Kinase (PMVK)1-0Human PMVK: 260 µM[7], S. cerevisiae PMVK: 74.3 - 98.3 µM[1]
Mevalonate-5-pyrophosphate → Isopentenyl PyrophosphateDiphosphomevalonate Decarboxylase (MVD)1-0Human MVD: 0.69 mM[9], Rat MVD: 0.53 mM[10]
Isopentenyl Phosphate → Isopentenyl Pyrophosphate-0Isopentenyl Phosphate Kinase (IPK)1T. acidophilum IPK: Apparent Km for ATP can be determined[11]
Total ATP Consumed per Mevalonate 3 2

Visualizing the Pathways

To illustrate the flow of these metabolic routes and highlight the points of ATP consumption, the following diagrams have been generated using the DOT language.

Eukaryotic_Mevalonate_Pathway cluster_eukaryotic Eukaryotic Mevalonate Pathway Mevalonate Mevalonate M5P Mevalonate-5-Phosphate Mevalonate->M5P Mevalonate Kinase (MVK) M5PP Mevalonate-5-Pyrophosphate M5P->M5PP Phosphomevalonate Kinase (PMVK) ADP1 ADP M5P->ADP1 IPP Isopentenyl Pyrophosphate M5PP->IPP Diphosphomevalonate Decarboxylase (MVD) ADP2 ADP M5PP->ADP2 ADP3 ADP M5PP->ADP3 Pi Pi M5PP->Pi CO2 CO2 M5PP->CO2 ATP1 ATP ATP1->M5P ATP2 ATP ATP2->M5PP ATP3 ATP ATP3->M5PP Archaeal_Mevalonate_Pathway cluster_archaeal Archaeal Mevalonate Pathway Mevalonate Mevalonate M5P Mevalonate-5-Phosphate Mevalonate->M5P Mevalonate Kinase (MVK) IP Isopentenyl Phosphate M5P->IP Phosphomevalonate Dehydratase & Decarboxylase ADP1 ADP M5P->ADP1 H2O H2O M5P->H2O CO2 CO2 M5P->CO2 IPP Isopentenyl Pyrophosphate IP->IPP Isopentenyl Phosphate Kinase (IPK) ADP2 ADP IPP->ADP2 ATP1 ATP ATP1->M5P ATP2 ATP ATP2->IPP

References

Differential Gene Expression in Response to Mevalonate vs. MEP Pathway Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of isoprenoids, a vast and diverse class of molecules essential for life, is governed by two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In plants and some microorganisms, these pathways operate in parallel in different cellular compartments—the MVA pathway in the cytosol and the MEP pathway in the plastids. In contrast, animals utilize only the MVA pathway. The inhibition of these pathways, either for therapeutic purposes (e.g., statins targeting the MVA pathway) or for studying plant and microbial physiology, triggers significant and distinct downstream effects on global gene expression. This guide provides an objective comparison of these transcriptomic responses, supported by experimental data, to aid researchers in understanding the broader consequences of targeting these fundamental metabolic routes.

Data Presentation: Comparative Gene Expression Analysis

Direct comparative transcriptomic studies are limited; however, analysis of key experiments in model organisms reveals distinct patterns of gene regulation following the inhibition of each pathway. The most direct comparison comes from a study in Arabidopsis thaliana seedlings, which highlights that the most significant transcriptional changes occur outside of the targeted isoprenoid biosynthesis pathways themselves, pointing towards complex regulatory feedback and crosstalk.

Table 1: Summary of Transcriptomic Response to MVA vs. MEP Pathway Inhibition in Arabidopsis thaliana

This table summarizes data from a study where A. thaliana seedlings were treated with either lovastatin (B1675250) (an MVA pathway inhibitor) or fosmidomycin (B1218577) (a MEP pathway inhibitor) and analyzed using microarray technology.[1][2][3]

FeatureMevalonate (MVA) Pathway Inhibition (Lovastatin)Methylerythritol Phosphate (MEP) Pathway Inhibition (Fosmidomycin)
Total Differentially Expressed Genes (DEGs) 329 genes at 3h; number decreased over 48h[2]156 genes at 3h; number increased to 659 genes at 48h[3]
Effect on Isoprenoid Pathway Genes Expression of genes in the sterol, chlorophyll, and carotenoid metabolic pathways remained largely unchanged.[1][4]Expression of genes in the sterol, chlorophyll, and carotenoid metabolic pathways remained largely unchanged.[1][4]
Key Affected Gene Categories - Protein Kinases: Expression of 60 genes altered, with 82% changing within the first 3 hours.[3]- Metabolite Catabolism: Slight increase in expression of genes for epoxycarotenoid cleavage enzyme and chlorophyllase.[3]- Protein Kinases: Expression of 58 genes altered, with 45% changing within the first 3 hours.[3]- Crosstalk Regulation: Increased expression of two isogenes for squalene (B77637) monooxygenase (an MVA pathway enzyme).[3]
Primary Conclusion A lack of correlation between metabolite levels and the expression of corresponding biosynthetic genes suggests a primary role for post-transcriptional regulation.[1][4]A lack of correlation between metabolite levels and the expression of corresponding biosynthetic genes suggests a primary role for post-transcriptional regulation.[1][4]

Table 2: Evidence of Transcriptional Crosstalk Between MVA and MEP Pathways

Data synthesized from studies in various plant models demonstrates that perturbing one pathway transcriptionally affects the other, indicating a coordinated regulatory network.

PerturbationOrganismEffect on MVA Pathway GenesEffect on MEP Pathway Genes
MEP Inhibition (Fosmidomycin) Arabidopsis thalianaUpregulation of squalene monooxygenase isogenes.[3]Initial feedback-driven upregulation of DXS and DXR expression, followed by a sharp decrease.[5]
MVA Inhibition (Mevinolin) Salvia miltiorrhizaInitial feedback-driven upregulation of HMGR expression, followed by a sharp decrease.[5]-
Overexpression of DXR (MEP Pathway) PoplarDownregulation of MVA pathway-related genes.Upregulation of MEP pathway-related genes.
Overexpression of HMGR (MVA Pathway) PoplarUpregulation of MVA pathway-related genes.Upregulation of some MEP pathway-related genes (e.g., DXS, DXR).

Experimental Protocols

A generalized protocol for conducting a comparative differential gene expression analysis is provided below, with specific parameters from cited literature for context.

Protocol: Comparative Transcriptomic Analysis via RNA Sequencing (RNA-Seq)

  • Biological Material & Treatment:

    • Plant Model Example (Arabidopsis thaliana seedlings): Grow sterile seedlings in liquid culture. Treat with pathway-specific inhibitors. For MVA pathway inhibition, use 100 µM lovastatin; for MEP pathway inhibition, use 400 µM fosmidomycin.[2][3] Include a vehicle control (e.g., DMSO for lovastatin).

    • Cell Culture Model Example (Human Cancer Cells): Culture cells to ~80% confluence. Treat with an MVA pathway inhibitor such as lovastatin (e.g., 12.5 µM) for a defined period (e.g., 36 hours).

    • Time Course: Harvest samples at multiple time points (e.g., 3, 12, 48 hours) to capture both early and late transcriptional responses.[2][3] Use at least three biological replicates per condition and time point.

  • RNA Extraction and Quality Control:

    • Immediately freeze harvested samples in liquid nitrogen.

    • Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit for plants, RNeasy Mini Kit for cells) including a DNase I treatment step to remove genomic DNA contamination.

    • Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).

  • Bioinformatic Analysis:

    • Quality Control: Assess raw sequencing reads for quality using tools like FastQC. Trim adapters and low-quality bases using software like Trimmomatic.

    • Alignment: Align the cleaned reads to the appropriate reference genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the gene counts and identify differentially expressed genes (DEGs) between the inhibitor-treated groups and the control. Common thresholds for significance are a false discovery rate (FDR) < 0.05 and a log2 fold change > |1|.

    • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify the biological processes and pathways that are significantly affected by each inhibitor.

Visualizations: Pathways and Workflows

Signaling Pathways and Experimental Design

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp IPP mvpp->ipp dmapp DMAPP ipp->dmapp gpp GPP dmapp->gpp fpp FPP gpp->fpp ggpp GGPP fpp->ggpp sterols Sterols, Sesquiterpenes fpp->sterols lovastatin Lovastatin (Statins) lovastatin->mevalonate Inhibition

Caption: The Mevalonate (MVA) pathway, inhibited by statins like lovastatin at the HMG-CoA reductase (HMGCR) step.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) pyruvate Pyruvate + G3P dxp DXP pyruvate->dxp DXS mep MEP dxp->mep DXR cdp_me CDP-ME mep->cdp_me cdp_mep CDP-MEP cdp_me->cdp_mep mecdp MEcDP cdp_mep->mecdp hmbpp HMBPP mecdp->hmbpp ipp_dmapp IPP + DMAPP hmbpp->ipp_dmapp ggpp GGPP ipp_dmapp->ggpp products Carotenoids, Chlorophylls, Monoterpenes, Diterpenes ggpp->products fosmidomycin Fosmidomycin fosmidomycin->mep Inhibition

Caption: The Methylerythritol Phosphate (MEP) pathway, inhibited by fosmidomycin at the DXP reductoisomerase (DXR) step.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis start Biological System (e.g., A. thaliana seedlings) treatment Treatment Groups: 1. Control (Vehicle) 2. MVA Inhibitor (Lovastatin) 3. MEP Inhibitor (Fosmidomycin) start->treatment harvest Harvest Samples (e.g., 3, 12, 48 hours) treatment->harvest rna_extraction Total RNA Extraction & QC harvest->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Read Quality Control & Trimming sequencing->qc align Alignment to Reference Genome qc->align quant Gene Expression Quantification align->quant dea Differential Expression Analysis (DEGs) quant->dea functional Functional Enrichment (GO, KEGG Pathways) dea->functional

Caption: Experimental workflow for comparative transcriptomic analysis of MVA and MEP pathway inhibition.

Crosstalk_Pathway cluster_cytosol Cytosol cluster_plastid Plastid mva_pathway MVA Pathway sterols Sterols mva_pathway->sterols lovastatin Lovastatin lovastatin->mva_pathway Inhibits carotenoids Carotenoids & Chlorophylls lovastatin->carotenoids Transient Increase mep_pathway MEP Pathway mep_pathway->mva_pathway Unidirectional flow of intermediates mep_pathway->carotenoids fosmidomycin Fosmidomycin fosmidomycin->mva_pathway Upregulates Squalene Monooxygenase fosmidomycin->sterols Transient Increase fosmidomycin->mep_pathway Inhibits

Caption: Crosstalk between MVA and MEP pathways in response to specific inhibitors, showing both metabolic and transcriptomic effects.

References

Unveiling Metabolic Shifts: A Comparative Guide to Mevalonate Pathway Activity in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic reprogramming that occurs within a cell is paramount. The mevalonate (B85504) (MVA) pathway, a critical route for the synthesis of cholesterol and essential non-sterol isoprenoids, has emerged as a key player in various cellular processes and a promising target in disease, particularly in oncology. This guide provides a comparative analysis of the metabolomic landscape of cells with an active versus an inhibited mevalonate pathway, supported by experimental data and detailed methodologies.

Inhibition of the mevalonate pathway, often achieved through the use of statins, leads to significant alterations in the cellular metabolome. These changes extend far beyond the direct products of the pathway, impacting central carbon metabolism, lipid biosynthesis, and cellular signaling. This guide will delve into these metabolic consequences, offering a clear comparison based on quantitative data from studies on various cancer cell lines.

Quantitative Metabolomic Analysis: Active vs. Inhibited MVA Pathway

The following tables summarize the quantitative changes in key metabolites observed in cancer cells upon inhibition of the mevalonate pathway. The data is compiled from studies utilizing different statins and various cancer cell models, providing a broad overview of the metabolic response.

Table 1: Key Metabolite Changes in Breast Cancer Cells (MDAMB231) with Lovastatin (B1675250) Treatment
Metabolite Fold Change vs. Control
Lactate (B86563)0.44 ± 0.13[1]
Citrate (B86180)0.30 ± 0.11[1]
Table 2: Metabolite Concentration Changes in Lung Cancer Cells with Atorvastatin (B1662188) Treatment
Metabolite Cell Line Concentration (pmol/μL) - Control
HMG-CoANCI-H322M (Statin-Resistant)~1.8[2][3]
HMG-CoAHOP-92 (Statin-Sensitive)~0.4[2][3]
CoANCI-H322M (Statin-Resistant)~1.0[2][3]
CoAHOP-92 (Statin-Sensitive)~0.2[2][3]

Deciphering the Metabolic Reprogramming

Inhibition of the mevalonate pathway triggers a cascade of metabolic adjustments. In breast cancer cells, treatment with lovastatin resulted in a significant decrease in both lactate and citrate levels, suggesting a suppression of glycolysis and the Krebs cycle.[1] This is further supported by observations of reduced glucose consumption in lovastatin-treated cells.

A study comparing statin-sensitive (HOP-92) and statin-resistant (NCI-H322M) lung cancer cell lines revealed significant differences in the basal levels of key metabolites.[2][3] The statin-sensitive cells exhibited lower baseline concentrations of HMG-CoA and CoA.[2][3] Upon treatment with atorvastatin, the resistant cells showed an increase in HMG-CoA levels, while the sensitive cells showed no significant change.[2][3] Furthermore, atorvastatin treatment led to a decrease in the mRNA expression of PANK2, an enzyme involved in CoA synthesis, in the sensitive cell line.[2]

These findings highlight that the metabolic response to mevalonate pathway inhibition can be cell-type dependent and may be linked to the intrinsic metabolic wiring of the cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and building upon these findings.

Cell Culture and Statin Treatment
  • Cell Lines:

    • MDA-MB-231 (human breast adenocarcinoma)

    • NCI-H322M (human non-small cell lung carcinoma, statin-resistant)

    • HOP-92 (human non-small cell lung carcinoma, statin-sensitive)

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Statin Treatment:

    • For the breast cancer cell study, MDA-MB-231 cells were treated with 8 µg/mL of lovastatin acid for 48 hours.[4]

    • For the lung cancer cell study, NCI-H322M and HOP-92 cells were treated with 1 µM atorvastatin for 24 hours.[2]

Metabolite Extraction
  • Breast Cancer Cells: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and harvested. Metabolites were extracted using a solvent mixture of methanol, chloroform, and water. The aqueous layer containing polar metabolites was collected for analysis.

  • Lung Cancer Cells: Following treatment, cells were washed with cold PBS and scraped into a methanol/water solution. The cell suspension was then subjected to sonication and centrifugation to separate the protein pellet from the metabolite-containing supernatant.

Metabolomic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (for breast cancer cells): The extracted polar metabolites were reconstituted in a deuterated phosphate (B84403) buffer and analyzed using a high-resolution NMR spectrometer. The resulting spectra were processed and analyzed to identify and quantify metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) (for lung cancer cells): The metabolite extracts were analyzed using a liquid chromatography system coupled to a mass spectrometer. This technique allowed for the separation, identification, and quantification of a wide range of metabolites with high sensitivity and specificity.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Geranyl-PP Geranyl-PP Dimethylallyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Geranylgeranyl-PP Geranylgeranyl-PP Farnesyl-PP->Geranylgeranyl-PP Squalene Squalene Farnesyl-PP->Squalene Non-sterol isoprenoids Non-sterol isoprenoids Geranylgeranyl-PP->Non-sterol isoprenoids Cholesterol Cholesterol Squalene->Cholesterol Statins Statins HMG-CoA Reductase\n(Rate-limiting step) HMG-CoA Reductase (Rate-limiting step) Statins->HMG-CoA Reductase\n(Rate-limiting step)

Caption: The Mevalonate Pathway and the site of statin inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_interpretation Data Interpretation Cell_Seeding Seed Cancer Cells Treatment_Group Treat with Mevalonate Pathway Inhibitor Cell_Seeding->Treatment_Group Control_Group Treat with Vehicle (Control) Cell_Seeding->Control_Group Harvest_Cells Harvest Cells Treatment_Group->Harvest_Cells Control_Group->Harvest_Cells Metabolite_Extraction Metabolite Extraction Harvest_Cells->Metabolite_Extraction LC_MS_NMR LC-MS or NMR Analysis Metabolite_Extraction->LC_MS_NMR Data_Processing Data Processing & Normalization LC_MS_NMR->Data_Processing Statistical_Analysis Statistical Analysis (e.g., Fold Change) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Statistical_Analysis->Biomarker_Discovery

Caption: A generalized workflow for comparative metabolomics studies.

References

Validating (R)-Mevalonate's Role in Downstream Isoprenoid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the essential role of (R)-mevalonate in the synthesis of specific downstream isoprenoids. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis of alternative pathways and inhibitory molecules.

Introduction to the Mevalonate (B85504) Pathway

The mevalonate (MVA) pathway is a critical metabolic route in eukaryotes and some other organisms, responsible for the production of a diverse array of isoprenoids. These molecules are fundamental for numerous cellular functions. The pathway commences with acetyl-CoA and proceeds through the key intermediate, this compound, to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units serve as the foundational building blocks for all isoprenoids, including cholesterol, ubiquinone (Coenzyme Q10), dolichols, and for the prenylation of proteins.[1][2][3] Understanding the flux of this compound to these specific downstream products is crucial for research in areas ranging from cardiovascular disease to oncology.[3]

This guide will explore experimental strategies to quantify the contribution of this compound to the synthesis of these key downstream isoprenoids and compare its efficiency with alternative biosynthetic routes.

Comparative Analysis of Downstream Isoprenoid Synthesis

The metabolic fate of this compound is partitioned among several key downstream branches. The efficiency and rate of synthesis for each major product can be quantified using various experimental techniques, primarily through radiolabeling and mass spectrometry.

Quantitative Data from Radiolabeling Studies

Radiolabeling experiments using tritium-labeled mevalonate ([³H]mevalonate) allow for the direct measurement of its incorporation into downstream isoprenoids. This provides a quantitative measure of the biosynthetic flux towards each product.

Table 1: Comparative Biosynthesis Rates of Downstream Isoprenoids from [³H]Mevalonate in Rat Brain Slices [4]

IsoprenoidBiosynthesis Rate (nmol/h/g)
Cholesterol5.5
Ubiquinone0.25
Dolichol0.0093
Dolichyl-P0.0091

Table 2: Relative Incorporation of [¹⁴C]Mevalonate into Major Isoprenoids in Phytophthora cactorum [5]

IsoprenoidRelative Proportion of ¹⁴C Incorporation
Farnesol (B120207)2
Geranylgeraniol (B1671449)4
Dolichols3
Ubiquinones5

These data clearly demonstrate that the flux from mevalonate is differentially regulated towards various downstream products, with cholesterol being a major product in mammalian brain tissue.

Comparison with the MEP Pathway

In many bacteria, plants, and some protozoa, isoprenoid precursors are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates independently of the mevalonate pathway.[6][7][8] This pathway utilizes different starting materials and enzymatic reactions to produce IPP and DMAPP. In organisms possessing both pathways, there can be cross-talk and exchange of intermediates.[7]

A key method to differentiate and quantify the contribution of each pathway is through stable isotope labeling with ¹³C-glucose, followed by mass spectrometry or NMR to analyze the labeling patterns in the final isoprenoid products.[7] Studies in plants have shown that both pathways can contribute to the synthesis of certain isoprenoids like dolichols, with the MEP pathway being more involved in the initial stages of chain synthesis.[7]

Experimental Validation Using Inhibitors

A powerful method to validate the role of this compound is to inhibit its synthesis and then observe the restoration of downstream product synthesis upon the addition of exogenous this compound. Statins, such as lovastatin (B1675250) and compactin, are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[9]

Experimental Approach:

  • Treat cells with a statin to block endogenous mevalonate production.

  • Measure the levels of downstream isoprenoids (cholesterol, ubiquinone, dolichol).

  • In a parallel experiment, treat cells with the statin and supplement with exogenous this compound.

  • Measure the levels of downstream isoprenoids and compare with the statin-only group.

A rescue of isoprenoid synthesis by the addition of mevalonate confirms its role as the essential precursor. For example, studies have shown that statin-induced attenuation of IL-8 production in monocytic cells can be prevented by co-incubation with mevalonate.[9]

Experimental Protocols

Radiolabeling and Quantification of Downstream Isoprenoids

This protocol is adapted from studies quantifying isoprenoid biosynthesis in tissue slices.[4][10]

Objective: To quantify the rate of synthesis of cholesterol, ubiquinone, and dolichol from radiolabeled this compound.

Materials:

  • Tissue slices (e.g., rat liver or brain)

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • [³H]-(R)-mevalonate

  • Saponification solution (e.g., ethanolic KOH)

  • Organic solvents (e.g., hexane (B92381), diethyl ether, chloroform, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector

  • Internal standards for cholesterol, ubiquinone, and dolichol

Procedure:

  • Prepare thin tissue slices and pre-incubate in oxygenated buffer.

  • Add [³H]-(R)-mevalonate to the incubation medium and incubate for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding the saponification solution.

  • Saponify the samples to hydrolyze esterified forms of the lipids.

  • Extract the non-saponifiable lipids (containing cholesterol, ubiquinone, and dolichol) using an organic solvent like hexane or diethyl ether.

  • Wash the organic phase to remove water-soluble contaminants.

  • Evaporate the solvent and redissolve the lipid extract in a suitable solvent for HPLC analysis.

  • Inject the sample into the HPLC system. Use a reverse-phase C18 column for separation.

  • Quantify the mass of each isoprenoid using the UV detector by comparing peak areas to those of known standards.

  • Quantify the radioactivity in each peak using the radioactivity detector.

  • Calculate the specific radioactivity (dpm/nmol) for each isoprenoid and the rate of synthesis (nmol/h/g of tissue).

Statin Inhibition and Mevalonate Rescue Experiment

This protocol is a general guideline for cell culture experiments.[9]

Objective: To demonstrate the essentiality of this compound for the synthesis of a specific downstream product by inhibiting its production and then rescuing the phenotype with exogenous mevalonate.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Statin (e.g., lovastatin or simvastatin)

  • (R)-Mevalonic acid lithium salt

  • Assay-specific reagents to measure the downstream effect (e.g., ELISA kit for a secreted protein, reagents for quantifying cholesterol).

  • LC-MS/MS for direct quantification of isoprenoids.

Procedure:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Divide the cells into three treatment groups:

    • Control (vehicle only)

    • Statin (at a predetermined effective concentration)

    • Statin + this compound (at a concentration sufficient to rescue the effect)

  • Incubate the cells for a suitable period (e.g., 24-48 hours).

  • Harvest the cells or culture medium.

  • Perform the specific assay to measure the downstream product or effect. For direct measurement of isoprenoids, perform lipid extraction followed by LC-MS/MS analysis.

  • Analyze the data, comparing the results from the three groups. A significant reduction in the product in the statin group and a restoration to near-control levels in the statin + mevalonate group validates the role of mevalonate.

Visualizations

Mevalonate_Pathway cluster_0 Upstream Mevalonate Pathway cluster_1 Isoprenoid Precursors cluster_2 Downstream Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoA_reductase HMG-CoA reductase HMGCoA->HMGCoA_reductase Mevalonate This compound HMGCoA_reductase->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl-PP IPP->FPP DMAPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Squalene Squalene FPP->Squalene Dolichol Dolichol FPP->Dolichol Ubiquinone Ubiquinone (Coenzyme Q10) FPP->Ubiquinone PrenylatedProteins Prenylated Proteins FPP->PrenylatedProteins GGPP->PrenylatedProteins Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway leading to diverse isoprenoid products.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction and Separation cluster_2 Analysis Start Cells or Tissue Slices Treatment Treatment (e.g., [3H]Mevalonate or Statin +/- Mevalonate) Start->Treatment Harvest Harvest and Lysis Treatment->Harvest Extraction Lipid Extraction Harvest->Extraction Separation HPLC or LC-MS/MS Separation Extraction->Separation Quantification Quantification (UV/MS and/or Radioactivity) Separation->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Caption: General experimental workflow for validating mevalonate's role.

Conclusion

Validating the role of this compound in the synthesis of specific downstream isoprenoids is achievable through a combination of established experimental techniques. Radiolabeling studies provide direct quantitative data on the metabolic flux from mevalonate to products like cholesterol, ubiquinone, and dolichol. The use of specific inhibitors like statins, coupled with rescue experiments using exogenous mevalonate, offers a robust method to confirm the pathway's essentiality. For organisms with alternative isoprenoid synthesis pathways, stable isotope tracing is a powerful tool for dissecting the relative contributions of each route. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate roles of the mevalonate pathway in health and disease.

References

comparing the effects of mevalonate pathway inhibitors on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the effects of various mevalonate (B85504) (MVA) pathway inhibitors on different cancer cell lines. The MVA pathway, essential for producing cholesterol and isoprenoids, is frequently upregulated in cancer, making it a key therapeutic target.[1][2][3] Inhibitors of this pathway, including statins, bisphosphonates, and farnesyltransferase inhibitors, disrupt critical cellular processes in cancer cells, such as protein prenylation, leading to reduced proliferation and apoptosis.[4][5] This document summarizes quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying biological pathways and workflows.

Data Presentation: Comparative Efficacy of MVA Pathway Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various mevalonate pathway inhibitors across several human cancer cell lines, as determined by cell viability assays. Lower IC50 values indicate higher potency.

InhibitorClassCancer Cell LineCell TypeIC50 (µM)Assay DurationReference
Statins (HMG-CoA Reductase Inhibitors)
SimvastatinStatinMCF-7Breast (ER+)8.948 hours[6]
MDA-MB-231Breast (Triple-Negative)4.548 hours[6]
AtorvastatinStatinMDA-MB-231Breast (Triple-Negative)~4.072 hours[7]
CerivastatinStatinA172Glioblastoma0.09872 hours[8]
PitavastatinStatinA172Glioblastoma0.33472 hours[8]
U87Glioblastoma7.3072 hours[8]
MDA-MB-231Breast (Triple-Negative)0.2172 hours[9]
FluvastatinStatinA172Glioblastoma0.92272 hours[8]
Nitrogen-Containing Bisphosphonates (FPPS Inhibitors)
Zoledronic AcidBisphosphonateMDA-MB-231Breast (Triple-Negative)~1.0 (Invasion inh.)Not Specified[10]
Oral CarcinomaHead and Neck10 - 100Not Specified[5]
Transferase Inhibitors
LonafarnibFarnesyltransferase InhibitorSKOV3Ovarian~10.072 hours[11]
OVCAR5Ovarian~10.072 hours[11]
FTI-277Farnesyltransferase InhibitorMDA-MB-231Breast (Triple-Negative)Induces G1 ArrestNot Specified[12][13]
GGTI-298Geranylgeranyltransferase I InhibitorMDA-MB-231Breast (Triple-Negative)Induces G1 ArrestNot Specified[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for the MTT assay, a common colorimetric method used to assess cell viability and determine the IC50 values listed above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]

1. Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Mevalonate pathway inhibitors (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)[16]

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 N HCl)[17]

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm and a reference wavelength of 630-640 nm)[17]

  • Humidified incubator (37°C, 5% CO₂)

2. Reagent Preparation:

  • Cell Seeding: Culture cells to ~80% confluency, then trypsinize, count, and resuspend in complete medium to the desired seeding density (typically 5,000-10,000 cells per well).

  • Inhibitor Stock Solutions: Prepare concentrated stock solutions of each inhibitor in DMSO. Further dilute in culture medium to create a range of working concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

3. Procedure:

  • Cell Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for blank controls. Incubate for 24 hours to allow cells to attach.[15]

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the mevalonate pathway inhibitor. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following incubation, add 10-50 µL of MTT reagent (5 mg/mL) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader within 1 hour. A reference wavelength of ~630 nm can be used to subtract background absorbance.

4. Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate cell viability as a percentage relative to the untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % Viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the mevalonate pathway, its downstream signaling effects, and a typical experimental workflow.

Mevalonate_Pathway_Inhibitors cluster_MVA Mevalonate Pathway AcetylCoA Acetyl-CoA HMGCR HMG-CoA Reductase AcetylCoA->HMGCR Multiple Steps HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR FPPS FPP Synthase Mevalonate->FPPS Multiple Steps FPP Farnesyl-PP (FPP) GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP GGPPS Squalene Squalene FPP->Squalene FTase FTase FPP->FTase GGTase GGTase GGPP->GGTase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps HMGCR->HMGCoA FPPS->FPP Statins Statins Statins->HMGCR Inhibits Bisphosphonates N-Bisphosphonates (e.g., Zoledronic Acid) Bisphosphonates->FPPS Inhibits FTIs FTIs (e.g., Lonafarnib) FTIs->FTase Inhibits GGTIs GGTIs (e.g., GGTI-298) GGTIs->GGTase Inhibits

Caption: The mevalonate pathway and points of inhibition by different drug classes.

Downstream_Effects cluster_isoprenoids Isoprenoid Depletion cluster_proteins Affected Proteins cluster_effects Cellular Outcomes MVA_Inhibition Mevalonate Pathway Inhibition (Statins, Bisphosphonates, etc.) FPP FPP Depletion MVA_Inhibition->FPP Leads to GGPP GGPP Depletion MVA_Inhibition->GGPP Leads to Ras Ras Family (H-Ras, K-Ras, N-Ras) FPP->Ras Prevents Farnesylation Rho Rho Family (RhoA, Rac1, Cdc42) GGPP->Rho Prevents Geranylgeranylation Apoptosis Increased Apoptosis Ras->Apoptosis Disrupted Signaling CellCycleArrest Cell Cycle Arrest (G1) Ras->CellCycleArrest Disrupted Signaling Rho->Apoptosis Disrupted Signaling Invasion Decreased Invasion & Metastasis Rho->Invasion Disrupted Signaling

Caption: Downstream signaling effects of mevalonate pathway inhibition in cancer cells.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h for attachment) A->B C 3. Treat Cells with MVA Inhibitors B->C D 4. Incubate (e.g., 48h or 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h for formazan formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (% Viability, IC50) H->I

Caption: A typical experimental workflow for a cell viability (MTT) assay.

References

Functional Complementation of Isoprenoid Biosynthesis: A Comparative Guide to the Mevalonate and MEP Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing critical roles in functions ranging from cell structure to signaling. In the quest to harness these compounds for pharmaceutical and biotechnological applications, a thorough understanding of their biosynthesis is paramount. In most plants and some microorganisms, two distinct pathways cooperate to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP): the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3]

While classically viewed as independent routes supplying different classes of terpenes, a growing body of evidence reveals a significant degree of "cross-talk" and functional complementation between them.[4][5] This guide provides an objective comparison of these pathways, focusing on experimental data that demonstrates their interplay and the potential for one to compensate for the other, a critical consideration for metabolic engineering and drug development targeting these pathways.

Data Presentation: Quantitative Comparisons

The following tables summarize key experimental data illustrating the functional relationship between the MVA and MEP pathways under various perturbations.

Table 1: Effect of Pathway-Specific Inhibitors on Isoprenoid Production in Salvia miltiorrhiza

This study showcases how inhibiting one pathway affects the production of tanshinones, which are diterpenoids primarily synthesized via the MEP pathway. The data reveals that while the MEP pathway is dominant for tanshinone biosynthesis, the MVA pathway contributes significantly, and both are crucial for overall growth.[4]

Treatment Condition (Hairy Roots)Hairy Root Growth (% of Control)Total Tanshinone Content (% of Control)Key Finding
Control 100%100%Baseline production and growth.
Mevinolin (MEV) - MVA Inhibitor66%~50-85% (for individual tanshinones)MVA pathway is critical for growth; also contributes precursors to MEP-derived products.[4]
Fosmidomycin (FOS) - MEP Inhibitor85%~23-60% (for individual tanshinones)MEP pathway is the primary source for tanshinones; its inhibition is more detrimental to production than growth.[4]
MEV + DLG ¹48%~12-74% (for individual tanshinones)Blocking both the MVA pathway and IPP transport severely impacts growth and production, highlighting pathway interdependence.[4]
FOS + DLG ¹58%~15-57% (for individual tanshinones)Demonstrates that cross-talk is essential to partially rescue production when a primary pathway is inhibited.[4]

¹ D,L-glyceraldehyde (DLG) is an inhibitor of IPP transport between the cytosol and plastids.

Table 2: Impact of Genetic Engineering on Isoprenoid Content in Poplar (Populus trichocarpa)

Overexpression of rate-limiting enzymes in one pathway directly influences the metabolic output of the other, providing strong evidence for the exchange of precursors.

GenotypeMetabolite ClassCompoundContent (µg/g) vs. Non-Transgenic (NT)Key Finding
NT (Control) Carotenoids (MEP-derived)Lycopene~0.02Baseline levels.[2]
β-carotene~0.08
Lutein~100
PtHMGR-OE (MVA pathway upregulated)Carotenoids (MEP-derived)Lycopene~0.08Overexpression of a cytosolic MVA enzyme boosts the production of plastidial MEP-derived carotenoids.[2][5][6]
β-carotene~0.33
Lutein~272
PtDXR-OE (MEP pathway upregulated)MVA-related genes-Expression reduced by 81.6%Upregulating the MEP pathway can lead to feedback inhibition or downregulation of the MVA pathway.[2][6]
Table 3: Functional Replacement of MEP Pathway with MVA Pathway in Rhodobacter sphaeroides

This experiment provides the ultimate example of functional complementation, where the essential native MEP pathway is entirely replaced by a heterologous MVA pathway, not only rescuing the organism but enhancing the production of a target sesquiterpene.[7][8]

R. sphaeroides StrainIsoprenoid Pathway(s) ActiveAmorphadiene Yield (mg/g glucose)Relative YieldKey Finding
Control MEP + MVA (co-expressed)~0.081.0xCo-expression of both pathways is effective.
Engineered MVA only (MEP pathway inactivated)~0.162.0xA heterologous MVA pathway can fully complement and even outperform the native MEP pathway for sesquiterpene production.[8]

Mandatory Visualization

The following diagrams illustrate the biochemical pathways, experimental designs, and logical relationships central to understanding functional complementation.

MVA_MEP_Pathways cluster_cytosol Cytosol / ER cluster_plastid Plastid ac_coa Acetyl-CoA hmg_coa HMG-CoA ac_coa->hmg_coa AACT, HMGS mev Mevalonate hmg_coa->mev HMGR ipp_mva IPP mev->ipp_mva dmpp_mva DMAPP ipp_mva->dmpp_mva IDI ipp_mep IPP ipp_mva->ipp_mep fpp FPP (C15) dmpp_mva->fpp sesqui Sesquiterpenes fpp->sesqui triter Triterpenes (Sterols) fpp->triter pyr_gap Pyruvate + G3P dxp DXP pyr_gap->dxp DXS mep MEP dxp->mep DXR mep->ipp_mep dmpp_mep DMAPP ipp_mep->dmpp_mep IDI gpp GPP (C10) dmpp_mep->gpp ggpp GGPP (C20) gpp->ggpp mono Monoterpenes gpp->mono di Diterpenes ggpp->di tetra Tetraterpenes (Carotenoids) ggpp->tetra inhibitor_mva Mevinolin (Lovastatin) inhibitor_mva->hmg_coa inhibits inhibitor_mep Fosmidomycin inhibitor_mep->dxp inhibits

Caption: The MVA and MEP pathways for isoprenoid biosynthesis.

Inhibitor_Workflow start Plant/Cell Culture control Control Group (No Inhibitor) start->control mev_treat Mevinolin Treatment (MVA Pathway Inhibited) start->mev_treat fos_treat Fosmidomycin Treatment (MEP Pathway Inhibited) start->fos_treat harvest Harvest Biomass & Extract Metabolites control->harvest mev_treat->harvest fos_treat->harvest analyze Quantify Isoprenoids (e.g., HPLC, GC-MS) harvest->analyze compare Compare Metabolite Levels to Assess Pathway Contribution analyze->compare

Caption: Experimental workflow for pathway inhibitor studies.

Functional_Replacement cluster_WT Wild-Type Bacterium cluster_Engineered Engineered Bacterium MEP Native MEP Pathway IPP_DMAPP_WT IPP/DMAPP Pool MEP->IPP_DMAPP_WT Essential Essential Isoprenoids (Cell Viability) IPP_DMAPP_WT->Essential MEP_KO Native MEP Pathway (Inactivated) MVA_Het Heterologous MVA Pathway (Introduced) MVA_Het->MEP_KO Functionally Replaces IPP_DMAPP_Eng IPP/DMAPP Pool MVA_Het->IPP_DMAPP_Eng Essential_Eng Essential Isoprenoids (Cell Viability) IPP_DMAPP_Eng->Essential_Eng

References

Safety Operating Guide

Proper Disposal of (R)-Mevalonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-mevalonate, a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The information presented is based on safety data sheets and general laboratory waste management protocols.

Hazard Assessment

This compound and its common laboratory forms, such as mevalonic acid lithium salt and mevalonolactone, are generally not classified as hazardous substances.[1][2][3] However, it is crucial to handle all laboratory chemicals with care and to follow standard safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information.

Key Safety Precautions:

  • Avoid inhalation of dust or aerosols.[2]

  • Prevent contact with skin and eyes.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Handle the substance in a well-ventilated area.[2]

General Disposal Principles

The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations governing chemical waste.[2][5] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS office.

  • Original Containers: Whenever possible, store waste this compound in its original container. If this is not feasible, use a compatible and properly labeled container.

  • Container Handling: Handle uncleaned, empty containers as you would the product itself.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound waste.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, compatible container. The container must be in good condition, with no cracks or leaks, and have a secure lid.

  • Clearly label the waste container as "Hazardous Waste" or as required by your institution, and identify the contents as "this compound". Include any other components of the waste stream.

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][7] Ensure the storage area is secure and away from incompatible materials.

Step 2: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste management to schedule a pickup.

  • Provide the EHS office with an accurate description of the waste, including its composition and volume.

  • Follow all institutional procedures for waste pickup, which may include completing a specific waste disposal form.

Step 3: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate the immediate area if necessary and ensure proper ventilation.

  • Wear appropriate PPE before attempting to clean the spill.

  • Prevent the spilled material from entering drains or waterways.[5]

  • For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[4][8]

  • For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Clean the affected area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Generation of This compound Waste container Select Compatible, Labeled Waste Container start->container collect Collect Waste in Designated Container container->collect store Store in Satellite Accumulation Area (SAA) collect->store contact_ehs Contact EHS for Pickup store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end End pickup->end Proper Disposal (Incineration/Landfill) spill Spill Occurs contain Contain Spill & Prevent Spread spill->contain cleanup Clean Up Spill with Appropriate Materials contain->cleanup spill_dispose Dispose of Spill Debris as Hazardous Waste cleanup->spill_dispose spill_dispose->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

General Chemical Waste Disposal Guidelines

While no specific quantitative disposal parameters for this compound were identified, the following general guidelines for laboratory chemical waste should be applied.

GuidelineSpecificationRationale
Waste Segregation Do not mix this compound waste with incompatible materials. Specifically, keep acids separate from bases and oxidizers away from flammable materials.[9]To prevent dangerous chemical reactions such as heat generation, gas evolution, or fire.
Container Management Keep waste containers securely closed except when adding waste.[6][7]To prevent spills and the release of vapors into the laboratory environment.
pH of Aqueous Waste For general aqueous chemical waste, adjust the pH to be within the range of 5 to 9 before collection for disposal, if deemed safe and appropriate by your EHS office.[10]To reduce the corrosivity (B1173158) of the waste and make it safer to handle and transport. This is a general guideline.
Accumulation Limits Adhere to the maximum volume of hazardous waste allowed in a Satellite Accumulation Area (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).[6][7]To comply with regulatory requirements and minimize the risks associated with storing large quantities of waste.
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., corrosive, flammable).To ensure proper handling, storage, and disposal, and to inform emergency responders of the container's contents.

Conclusion

The disposal of this compound follows standard procedures for non-hazardous or general laboratory chemical waste. The most critical step is to consult and comply with the specific waste management regulations of your institution and locality. Always contact your Environmental Health and Safety office for guidance on proper disposal procedures to ensure a safe and compliant laboratory environment.

References

Essential Safety and Handling Protocols for (R)-mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of (R)-mevalonate.

Personal Protective Equipment (PPE)

The primary hazards associated with compounds similar to this compound, such as mevalonate (B85504) lithium salt, include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[2][3][4] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[2] Nitrile or neoprene gloves are recommended for handling acids and related compounds.[5] Always inspect gloves for any signs of degradation or perforation before use and change them regularly.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills.[3][6] For procedures with a higher risk of significant exposure, chemical-resistant coveralls may be necessary.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential aerosols or vapors.[7] If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator may be required.[2][3]

Operational Plan: Step-by-Step Guidance

1. Preparation and Handling:

  • Pre-handling Check: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Work Area Setup: Designate a specific area for handling this compound. This area should be clean, uncluttered, and ideally within a certified chemical fume hood.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles. Use appropriate tools (e.g., spatulas) for transfers to minimize the generation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the process generates heat, use a cooling bath.

2. Spill Cleanup Procedures:

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and notify the appropriate emergency response personnel.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite (B1170534) or sand.[8][9]

  • Neutralize (if acidic): If the spilled material is acidic, it should be neutralized. Use a weak base such as sodium bicarbonate, sprinkling it from the outside of the spill towards the center.[10][11] Use pH paper to confirm neutralization.

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent.[8] Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[10]

  • Decontaminate: Clean the spill area with soap and water.[10] All materials used for cleanup, including contaminated PPE, should be disposed of as hazardous waste.

3. Disposal Plan:

  • Waste Characterization: While this compound itself may not be classified as a hazardous waste, it is crucial to perform a waste determination.[12] Any solutions or mixtures containing other hazardous chemicals must be treated as hazardous waste.

  • Non-Hazardous Waste: If determined to be non-hazardous, solid waste can be collected in a labeled, sealed container.[12] Non-hazardous liquid waste with a pH between 6 and 9.5 may be suitable for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) office first.[12]

  • Hazardous Waste: All hazardous waste must be collected in properly labeled, sealed, and compatible containers. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[8] Do not dispose of hazardous waste down the drain or in the regular trash.[1]

Quantitative Data Summary

ParameterValueSource
Hazard Class (Mevalonate lithium salt) Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (Respiratory)[1]
Hazard Statements (Mevalonate lithium salt) H315, H319, H335[1]
Recommended Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_2 Verification and Use cluster_3 Post-Procedure Start Handling this compound Assess_Task Assess Task and Potential for Exposure Start->Assess_Task Eye_Protection Eye Protection: - Safety Goggles (Minimum) - Face Shield (if splash risk) Assess_Task->Eye_Protection Hand_Protection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Assess_Task->Hand_Protection Body_Protection Body Protection: - Lab Coat (Minimum) - Chemical-Resistant Apron/Coveralls (if splash risk) Assess_Task->Body_Protection Respiratory_Protection Respiratory Protection: - Work in Fume Hood - Respirator (if aerosols/vapors likely) Assess_Task->Respiratory_Protection Inspect_PPE Inspect PPE for Damage Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Proceed Proceed with Work Don_PPE->Proceed Doff_PPE Doff PPE Correctly Proceed->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Decision workflow for selecting appropriate PPE.

References

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